Tolperisone-d10 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-XVKVVLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662210 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185160-65-9 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Tolperisone-d10 hydrochloride and its primary use in research?
An In-Depth Technical Guide to Tolperisone-d10 Hydrochloride for Advanced Research Applications
Executive Summary
Tolperisone is a centrally acting muscle relaxant prescribed for conditions involving pathological muscle hypertonicity.[1][2] Rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental to drug development and clinical application. Such studies demand the highest levels of analytical precision and accuracy, particularly when quantifying the analyte in complex biological matrices like plasma. This guide elucidates the critical role of this compound, the stable isotope-labeled (SIL) analogue of Tolperisone, in achieving this standard. We will explore the core principles of its application as an internal standard in mass spectrometry, detail its mechanism of action, and provide a comprehensive, field-proven protocol for its use in a validated bioanalytical workflow.
Foundational Pharmacology: The Parent Compound, Tolperisone
To appreciate the utility of its deuterated analogue, one must first understand the parent compound. Tolperisone is a piperidine derivative that has been in clinical use for decades to treat muscle spasticity and painful muscle spasms.[3][4] Unlike many other centrally acting muscle relaxants, it exhibits a favorable side-effect profile, notably a lack of significant sedation or cognitive impairment.[5]
Mechanism of Action
Tolperisone's primary mechanism involves the dose-dependent blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][6][7] This action occurs at the level of the spinal cord and brainstem, where it stabilizes neuronal membranes.[8] By inhibiting the influx of these ions, Tolperisone dampens neuronal excitability, which in turn suppresses polysynaptic reflex pathways responsible for muscle hypertonicity.[7][9] This multi-faceted action results in muscle relaxation and a notable analgesic effect without compromising muscle strength.[6][10]
Pharmacokinetic Profile
Tolperisone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours.[1] However, it undergoes extensive first-pass metabolism in the liver and kidneys, resulting in a relatively low absolute bioavailability of approximately 17-22%.[6][8][11] This significant inter-individual variability in its pharmacokinetic profile underscores the necessity for precise and accurate bioanalytical methods in clinical studies.[3][6]
This compound: The Gold Standard Internal Standard
This compound is the deuterium-labeled analogue of Tolperisone.[12] The "-d10" designation indicates that ten hydrogen atoms within the molecule, typically on the piperidine ring, have been replaced by their stable, non-radioactive isotope, deuterium (²H).[13] The hydrochloride salt form is used to enhance the compound's stability and aqueous solubility.[14][15]
Its primary and indispensable role in research is to serve as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
The Principle of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for a critical reason: it compensates for virtually all sources of analytical variability.[16] Because Tolperisone-d10 is chemically identical to Tolperisone, it exhibits the same physicochemical properties. This means it behaves identically during:
-
Sample Extraction: Any loss of the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by an identical proportional loss of the SIL-IS.[16][17]
-
Chromatographic Separation: It co-elutes with the unlabeled analyte from the LC column.[18]
-
Mass Spectrometric Ionization: It experiences the same degree of ion suppression or enhancement from the biological matrix as the analyte.[19][20]
The mass spectrometer can easily differentiate between the analyte and the IS due to the mass difference (10 Daltons in this case). Quantification is therefore based on the ratio of the analyte's response to the IS's response.[21] This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or matrix effects, ensuring unparalleled accuracy and precision.[22][23]
Experimental Protocol: Quantification of Tolperisone in Human Plasma
This section provides a detailed methodology for the development and validation of a robust bioanalytical assay for Tolperisone using this compound as the internal standard. This protocol is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[24][25][26]
Materials and Reagents
-
Reference Standards: Tolperisone hydrochloride (≥98% purity), this compound (≥98% chemical purity, ≥98% isotopic enrichment).
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant), screened for interferences.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile.
-
Reagents: Formic acid, Ammonium formate, Reagent-grade water.
Step-by-Step Workflow
Methodology Details:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Tolperisone and Tolperisone-d10 HCl in methanol.
-
From the Tolperisone stock, perform serial dilutions in 50:50 methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Dilute the Tolperisone-d10 HCl stock to a final concentration of 100 ng/mL to be used as the internal standard spiking solution.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (blanks, CCs, QCs, unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 25 µL of the Tolperisone-d10 HCl spiking solution (100 ng/mL) to all wells except the blank matrix. Add 25 µL of 50:50 methanol:water to the blank.
-
To precipitate proteins, add 300 µL of acetonitrile to all samples.
-
Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Conditions:
-
The following table provides a validated starting point for method development.
-
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary separation and resolution. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and IS from the column. |
| Gradient | 10% B to 90% B over 3 minutes | Ensures separation from endogenous matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM analysis. |
| Ionization Mode | ESI Positive | Tolperisone contains a basic nitrogen, which is readily protonated. |
| MRM Transition (Tolperisone) | m/z 246.2 → 98.1 | Precursor ion [M+H]⁺ and a stable product ion.[27] |
| MRM Transition (Tolperisone-d10) | m/z 256.2 → 108.1 | Precursor ion [M+H]⁺ and corresponding deuterated product ion. |
Bioanalytical Method Validation (BMV)
The developed assay must be rigorously validated according to regulatory guidelines (e.g., ICH M10) to ensure it is fit for purpose.[25][28] Key validation parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the variability of the measurements. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by the biological matrix. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of nominal concentration. |
Conclusion
This compound is not merely a labeled compound; it is an enabling tool for high-integrity research. Its primary application as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of Tolperisone in biological matrices. By co-eluting and behaving identically to the analyte throughout the analytical process, it effectively nullifies variability from sample preparation and matrix effects.[16][17] This self-validating system ensures that pharmacokinetic data are reliable and reproducible, providing drug development professionals with the high-quality information necessary to make critical decisions. The adoption of methodologies incorporating this compound is an essential practice for any laboratory conducting regulated bioanalysis of Tolperisone.
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Tolperisone - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Tolperisone: Uses, Dosage, Side Effects and More | MIMS Thailand. (n.d.). Retrieved January 15, 2026, from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 15, 2026, from [Link]
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Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects | Semantic Scholar. (2008). Retrieved January 15, 2026, from [Link]
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Hofer, D., Porszasz, R., Gibis, K., & Si-Ye, R. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 12(2), 107-117. Retrieved January 15, 2026, from [Link]
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Kim, T. H., Kim, H. S., Lee, J. Y., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. Retrieved January 15, 2026, from [Link]
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El-Bagary, R. I., Elkady, E. F., & El-Sherif, Z. A. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(8), 1435-1442. Retrieved January 15, 2026, from [Link]
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Tolperisone Hydrochloride | C16H24ClNO | CID 92965 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS | Request PDF - ResearchGate. (2013). Retrieved January 15, 2026, from [Link]
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved January 15, 2026, from [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2015). Analytica Chimica Acta, 890, 103-110. Retrieved January 15, 2026, from [Link]
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Bajaj, P., Arendt-Nielsen, L., & Madeleine, P. (2003). Prophylactic Tolperisone for Post-Exercise Muscle Soreness Causes Reduced Isometric Force--A Double-Blind Randomized Crossover Control Study. Journal of Pain, 4(6), 332-341. Retrieved January 15, 2026, from [Link]
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Al-Aani, H., & Al-Rekabi, M. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Iraqi Journal of Pharmaceutical Sciences, 28(1), 77-83. Retrieved January 15, 2026, from [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2011). Retrieved January 15, 2026, from [Link]
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a review on tolperisone – centrally acting muscle relaxant and its analytical methods - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). Retrieved January 15, 2026, from [Link]
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Prabhavalkar, K. S., Po, A. L. W., & Shah, N. H. (2012). Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity. Journal of Clinical and Diagnostic Research, 6(10), 1708-1711. Retrieved January 15, 2026, from [Link]
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Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article - ResearchGate. (2022). Retrieved January 15, 2026, from [Link]
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Tolperisone Hydrochloride | MedEx. (n.d.). Retrieved January 15, 2026, from [Link]
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Saleem, M., Dehankar, U., Dehankar, R., & Bashir, M. S. M. (2024). Effect of Tolperisone a Muscle Relaxant in the Management of Musculoskeletal Disorders in the Population of Central India. SSR Institute of International Journal of Life Sciences, 10(4), 5815-5822. Retrieved January 15, 2026, from [Link]
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Internal standard – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 15, 2026, from [Link]
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Tolperisone-d10 hydrochloride chemical and physical properties.
An In-Depth Technical Guide to Tolperisone-d10 Hydrochloride
Abstract
This compound is the deuterium-labeled analog of Tolperisone hydrochloride, a centrally acting muscle relaxant. Its primary application in the scientific field is as a high-fidelity internal standard for the quantitative analysis of Tolperisone in biological matrices and pharmaceutical formulations. The incorporation of ten deuterium atoms provides a distinct mass shift, essential for mass spectrometry-based assays, without significantly altering its chemical properties. This ensures it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its application in bioanalytical workflows, and the underlying pharmacology of its non-labeled counterpart, Tolperisone.
Introduction: The Role of Stable Isotope Labeling
Tolperisone has been utilized since the 1960s as a centrally acting skeletal muscle relaxant for treating increased muscle tone associated with neurological diseases.[1] For accurate pharmacokinetic, bioavailability, and bioequivalence studies, a robust analytical method is paramount. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to correct for matrix effects and variations in sample processing and instrument response. This compound (CAS No: 1185160-65-9) serves this exact purpose.[2][3] By replacing ten hydrogen atoms on the piperidinyl group with deuterium, the molecule's mass is increased by ten atomic mass units. This isotopic substitution is chemically conservative, preserving the physicochemical properties (e.g., pKa, polarity, and chromatographic retention time) of the parent drug, while allowing it to be distinguished by a mass spectrometer.[4]
Chemical and Physical Properties
The fundamental characteristics of this compound define its handling, storage, and application in experimental design.
Chemical Identity and Structure
This compound is systematically named 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride.[3] Its structure consists of a p-tolyl group attached to a propanone backbone, with a deuterated piperidine ring linked via a methylene bridge.
Caption: Chemical structure of this compound.
Core Properties Summary
The key identifiers and physical constants for this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| Chemical Name | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [2][3] |
| CAS Number | 1185160-65-9 | [2][5] |
| Molecular Formula | C₁₆H₁₃D₁₀NO • HCl | [2][6] |
| Formula Weight | 291.9 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |
| Melting Point | 176-178°C | [7] |
| Stability | Stable for ≥ 4 years when stored correctly | [2] |
| Storage | 2°C to 8°C or -20°C Freezer | [2][7] |
Solubility Profile
The solubility of the non-deuterated parent compound, Tolperisone hydrochloride, serves as a reliable guide for its deuterated analog. It is highly water-soluble.[8]
| Solvent | Approximate Solubility | Reference(s) |
| Water (Purified) | Extremely soluble | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [9][10] |
| Ethanol | ~20 mg/mL | [9][10] |
| DMSO | ~10 mg/mL | [9][10] |
| Methanol | Soluble | [7][11] |
| Chloroform | Slightly Soluble | [7] |
Experimental Insight: For preparing stock solutions for LC-MS analysis, DMSO or methanol are common choices. Subsequent dilutions into an aqueous or buffer-based mobile phase should be performed to ensure compatibility and avoid precipitation. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[10]
Scientific Context: Pharmacology of Tolperisone
Understanding the mechanism and pharmacokinetics of the parent drug is essential for contextualizing the use of its deuterated standard.
Mechanism of Action
Tolperisone is a centrally acting muscle relaxant with a non-sedative profile. Its primary mechanism involves the state-dependent blockade of voltage-gated sodium and calcium channels.[12][13] This action occurs predominantly at the level of the spinal cord and brain stem.[14]
-
Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, prolonging their inactivated state and reducing neuronal excitability.[12]
-
Calcium Channel Blockade: It also blocks N-type voltage-gated calcium channels in presynaptic nerve terminals.[12]
-
Inhibition of Transmitter Release: The combined effect on sodium and calcium channels leads to a presynaptic inhibition of neurotransmitter (glutamate) release from primary afferent nerve endings.[12][13] This action attenuates both monosynaptic and polysynaptic spinal reflexes, resulting in muscle relaxation.[2][15]
Pharmacokinetics and Metabolism
Tolperisone is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 0.5 to 1.5 hours.[1][13][14] It exhibits extensive first-pass metabolism, leading to a relatively low absolute bioavailability of around 17%.[13][14]
The metabolism is complex and primarily mediated by cytochrome P450 enzymes in the liver, with CYP2D6 being the most prominent isoform involved.[12][16][17] Lesser contributions are made by CYP2C19, CYP2B6, and CYP1A2.[16][17] The main metabolic transformation is the hydroxylation of the methyl group on the p-tolyl ring to form hydroxymethyl tolperisone.[12][16] The drug is eliminated mainly via the kidneys as metabolites, with an elimination half-life of approximately 1.5 to 2.5 hours.[1][13][17]
Caption: Simplified metabolic pathway of Tolperisone.
Application in Quantitative Analysis
The core utility of this compound is as an internal standard (IS) in bioanalytical assays, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Internal Standard Workflow
An ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby normalizing the analytical variability.
Protocol Causality:
-
Sample Spiking: A known, fixed concentration of Tolperisone-d10 HCl is added to all samples (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation process. This is critical because it ensures the IS is subjected to the exact same extraction, evaporation, and reconstitution steps as the analyte (Tolperisone).
-
Sample Preparation: This typically involves protein precipitation (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like salts and phospholipids. The IS compensates for any analyte loss during these steps.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC system. The analyte and IS, having nearly identical chemical properties, will have very similar retention times on the chromatographic column. They are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Analyte MRM Transition: A specific precursor ion to product ion transition is monitored for Tolperisone (e.g., m/z 246.2 → 98.1).
-
IS MRM Transition: A different, specific transition is monitored for Tolperisone-d10 (e.g., m/z 256.2 → 108.1).
-
-
Quantification: The concentration of Tolperisone in the unknown sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve generated from standards with known concentrations.
Caption: Bioanalytical workflow using Tolperisone-d10 HCl as an internal standard.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of Tolperisone. Its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses. By compensating for analytical variability, it ensures the generation of reliable, high-quality data essential for drug development, clinical research, and regulatory submissions. This guide provides the core technical information required by scientists to effectively incorporate this stable isotope-labeled standard into their analytical protocols.
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Wikipedia. Tolperisone. [Link]
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Hofer, D., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. PMC. [Link]
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Sduaher. Tolperisone. [Link]
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RxReasoner. Tolperisone Pharmacology. [Link]
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SynZeal. Tolperisone Hydrochloride | 3644-61-9. [Link]
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Semantic Scholar. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. [Link]
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Eletriptan SmPC. Tolperisone hydrochloride Tablets. [Link]
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PubMed. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl. [Link]
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PubMed. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. [Link]
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A Technical Guide to Tolperisone-d10 Hydrochloride: Application in Bioanalytical Quantification
Introduction
Tolperisone is a centrally acting skeletal muscle relaxant prescribed for conditions characterized by increased muscle tone and spasticity, such as those arising from neurological diseases.[1][2] It has been in clinical use since the 1960s, valued for its ability to alleviate muscle stiffness without significant sedative effects.[1][2] The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which inhibits spinal reflex pathways.[1][3][4] For researchers and drug development professionals, accurate quantification of Tolperisone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies.
This guide focuses on Tolperisone-d10 hydrochloride , the deuterated analog of Tolperisone. The incorporation of ten deuterium atoms creates a stable, heavier isotopologue of the parent drug. Its near-identical chemical properties but distinct mass make it the gold standard internal standard for quantitative analysis by mass spectrometry.[5] This document provides its core physicochemical properties, the scientific rationale for its use, and a detailed protocol for its application in a bioanalytical context.
Core Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below. This data is critical for substance registration, method development, and accurate stock solution preparation.
| Property | Value | Source |
| Chemical Name | TOLPERISONE-D10, HYDROCHLORIDE | [6] |
| CAS Number | 1185160-65-9 | [6][7] |
| Molecular Formula | C₁₆H₁₄ClD₁₀NO | [6][7] |
| Molecular Weight | 291.88 g/mol | [6][7] |
| Synonym | Labelled Tolperisone | [6] |
Scientific Rationale for Deuteration in Bioanalysis
The Principle of Isotope Dilution Mass Spectrometry
The primary application of Tolperisone-d10 HCl is as an internal standard (IS) in quantitative assays, most commonly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The core principle, known as isotope dilution, is considered the most robust method for correcting analytical variability.
Causality Behind Using a Stable Isotope-Labeled Internal Standard:
-
Co-elution: Tolperisone-d10 and the unlabeled (native) Tolperisone have virtually identical physicochemical properties. This ensures they travel through the liquid chromatography (LC) column at the same rate and elute at the same time. This co-elution is critical because it means both the analyte and the IS are subjected to the exact same matrix effects (ion suppression or enhancement) at the point of ionization in the mass spectrometer.
-
Extraction & Recovery Correction: During the sample preparation process (e.g., protein precipitation, liquid-liquid extraction), any loss of the target analyte will be mirrored by a proportional loss of the IS. By measuring the ratio of the analyte to the IS, the method inherently self-corrects for inconsistencies in sample handling and extraction efficiency.
-
Ionization Efficiency: Both labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source. This ensures that the ratio of their signals remains constant even if the overall instrument response fluctuates between injections.
The use of a deuterated standard like Tolperisone-d10 provides a self-validating system for each sample, ensuring the highest degree of accuracy and precision in bioanalytical quantification, a necessity for pharmacokinetic studies where inter-individual variations in drug metabolism can be significant.[8][9]
Experimental Protocol: Quantification of Tolperisone in Human Plasma via LC-MS/MS
This section outlines a validated, step-by-step methodology for the determination of Tolperisone in human plasma. Tolperisone-d10 HCl serves as the internal standard.
Materials and Reagents
-
Tolperisone reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure water
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tolperisone and Tolperisone-d10 HCl in methanol to create individual 1 mg/mL stock solutions.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solutions with a 50:50 methanol:water mixture to prepare working solutions for constructing the calibration curve and for quality control (QC) samples.
-
-
Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL):
-
Dilute the Tolperisone-d10 HCl stock solution in acetonitrile to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Plasma: Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike Analyte: For calibration standards and QC samples, add a small volume (e.g., 10 µL) of the appropriate Tolperisone working solution. For blank and unknown samples, add 10 µL of the 50:50 methanol:water diluent.
-
Spike Internal Standard: Add 50 µL of the IS spiking solution (Tolperisone-d10 HCl in acetonitrile) to every tube. The acetonitrile also serves as a protein precipitation agent.
-
Vortex: Vortex all tubes for 30 seconds to ensure thorough mixing and protein denaturation.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mix: Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of clean tubes.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Inject: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system.[9]
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | Reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm)[9] |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Methanol[9] |
| Gradient | Isocratic (e.g., 12% A, 88% B) or a shallow gradient depending on co-eluting interferences |
| Flow Rate | 250 µL/min[9] |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolperisone: m/z 246.2 → 98.1 (example) Tolperisone-d10: m/z 256.2 → 108.1 (example) |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z transitions should be optimized by infusing pure standards into the mass spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical protocol described above.
Caption: Bioanalytical workflow for Tolperisone quantification.
Conclusion
This compound is an indispensable tool for modern bioanalysis. Its use as a stable isotope-labeled internal standard within an LC-MS/MS workflow provides the necessary framework for a robust, accurate, and reproducible quantification of Tolperisone in complex biological matrices. The methodology detailed in this guide represents a self-validating system that corrects for analytical variability, ensuring the integrity of data generated in pharmacokinetic and clinical research settings. This level of analytical rigor is essential for advancing our understanding of Tolperisone's behavior in vivo and supporting its continued therapeutic use.
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Al-Hiari, Y. M., et al. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Saudi Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
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Kim, Y. G., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 107-11. Retrieved from [Link]
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Deuterated Tolperisone: A Guide to Synthesis, Characterization, and Analytical Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Tolperisone. Tolperisone is a centrally acting muscle relaxant that undergoes significant first-pass metabolism, a pharmacological limitation that can be addressed through selective deuteration.[1] This process, known as the "deuterium effect," involves replacing specific hydrogen atoms with their heavier, stable isotope, deuterium. The resulting carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially enhancing the drug's bioavailability and half-life.[1][2] This guide details a strategic synthetic approach, outlines rigorous characterization methodologies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides a validated HPLC protocol for purity assessment. The content is designed for professionals in drug development and chemical research, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Rationale for Deuterating Tolperisone
Tolperisone, 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, is an effective muscle relaxant with a favorable safety profile, notably lacking the sedative effects common to its class.[1] However, its clinical utility is hampered by extensive first-pass metabolism, leading to low bioavailability and the need for high daily doses.[1] One of the primary metabolic pathways involves oxidation.
Selective deuteration of a drug at the sites of metabolic oxidation is a well-established strategy to improve its pharmacokinetic profile.[3][4] The increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy required for bond cleavage. This phenomenon, the kinetic isotope effect (KIE), can significantly slow down metabolism mediated by enzymes like the cytochrome P450 (CYP) family.[1] The goal is to enhance metabolic stability, thereby increasing systemic exposure and potentially improving efficacy and patient compliance through a modified dosing regimen.[1]
This guide focuses on the synthesis of a deuterated analog of Tolperisone, followed by a detailed workflow for its structural confirmation and purity analysis.
Synthetic Strategy for Deuterated Tolperisone
The synthesis of Tolperisone is often achieved via the Mannich reaction.[5] Our strategy involves incorporating deuterium at a metabolically susceptible position. For this guide, we will focus on deuteration of the 4-methyl group on the phenyl ring, a common site for oxidative metabolism. The synthesis will therefore utilize a deuterated starting material, 4-(methyl-d₃)-propiophenone.
Diagram: Synthetic Workflow for Tolperisone-d₃
Caption: Synthetic workflow for Tolperisone-d₃ via the Mannich reaction.
Experimental Protocol: Synthesis of Tolperisone-d₃
Materials:
-
4-(methyl-d₃)-propiophenone
-
Piperidine hydrochloride
-
Paraformaldehyde
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methyl-d₃)-propiophenone (1 equivalent), piperidine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents).
-
Solvent and Catalyst: Add isopropanol as the solvent and a catalytic amount of concentrated HCl. The acidic conditions are crucial for the reaction to proceed and can help minimize the formation of impurities.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the hydrochloride salt of the product.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold isopropanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 50-60°C to yield Tolperisone-d₃ hydrochloride as a white crystalline solid.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of the synthesized deuterated Tolperisone. The following sections detail the core analytical techniques required.
Diagram: Analytical Characterization Workflow
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An In-depth Technical Guide to the Mechanism of Action of Tolperisone as a Centrally Acting Muscle Relaxant
Abstract
Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of spasticity and muscle spasms.[1] Its efficacy is coupled with a favorable side-effect profile, notably a lack of sedation, which distinguishes it from many other drugs in its class.[2][3] This guide provides a comprehensive technical overview of the molecular and systemic mechanisms underlying Tolperisone's therapeutic effects. We will delve into its primary interactions with voltage-gated ion channels, its influence on spinal and supraspinal pathways, and the experimental evidence that substantiates our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Tolperisone's pharmacology.
Introduction: A Unique Profile in Muscle Relaxation
Pathological increases in skeletal muscle tone, such as spasticity following a stroke or in multiple sclerosis, can be debilitating.[1] Centrally acting muscle relaxants aim to alleviate these conditions by modulating neuronal signaling within the central nervous system (CNS).[1] Tolperisone, a piperidine derivative, stands out in this therapeutic class due to its ability to effectively reduce muscle hypertonia without causing significant sedation or cognitive impairment.[3][4] This unique characteristic suggests a mechanism of action that is distinct from benzodiazepines or other muscle relaxants that potentiate GABAergic inhibition.
The primary therapeutic action of Tolperisone is attributed to its ability to stabilize neuronal membranes and inhibit spinal reflexes.[3][5] This is achieved through a multi-target mechanism that predominantly involves the blockade of voltage-gated sodium and calcium channels.[6][7] This guide will systematically dissect these mechanisms, from the molecular level of ion channel interaction to the systemic level of reflex arc modulation.
Molecular Mechanisms of Action: A Dual Blockade of Ion Channels
The cornerstone of Tolperisone's mechanism lies in its interaction with voltage-gated ion channels, which are critical for the generation and propagation of action potentials and neurotransmitter release.
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
Tolperisone acts as a potent, reversible blocker of voltage-gated sodium channels.[1][7] This action is considered a major contributor to its therapeutic effects.[7] By inhibiting VGSCs, Tolperisone reduces the influx of sodium ions into neurons, thereby dampening neuronal excitability and impeding the transmission of nerve impulses that lead to muscle spasms.[5]
Studies have shown that Tolperisone exhibits a state-dependent blockade of VGSCs, suggesting it may bind with higher affinity to certain conformational states of the channel.[1] A comparative study on seven different VGSC isoforms revealed that Tolperisone has a distinct profile compared to the local anesthetic lidocaine.[8] While both drugs induce a tonic block, their effects on channel kinetics, such as recovery from inactivation, differ significantly across isoforms.[8] For instance, lidocaine markedly prolongs the recovery of Na(v1.3), Na(v1.5), and Na(v1.7) isoforms, a characteristic not observed with Tolperisone.[8] This differential activity on VGSC subtypes may underlie Tolperisone's specific clinical profile.
| Parameter | Tolperisone | Lidocaine | Reference |
| Primary Action | Blockade of Voltage-Gated Sodium Channels | Blockade of Voltage-Gated Sodium Channels | [1][7] |
| Effect on VGSC Isoforms | Distinct profile across various isoforms | Different profile compared to Tolperisone | [8] |
| Kinetic Effect | Primarily tonic block with minimal effect on recovery from inactivation for some isoforms | Tonic block with pronounced prolongation of recovery from inactivation for Na(v1.3), Na(v1.5), and Na(v1.7) | [8] |
Experimental Workflow: Patch-Clamp Electrophysiology for VGSC Blockade
The investigation of Tolperisone's effect on VGSCs is primarily conducted using the patch-clamp technique. This powerful electrophysiological method allows for the recording of ionic currents through single channels or the whole cell.
Step-by-Step Methodology:
-
Cell Preparation: A cell line expressing the specific VGSC subtype of interest (e.g., HEK293 cells transfected with the gene for Na(v1.2)) is cultured.
-
Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, isolating a small patch of the membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured, allowing for the recording of currents from the entire cell.
-
Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-activate the VGSCs.
-
Drug Application: Tolperisone is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of Tolperisone on channel properties, such as the current amplitude, activation and inactivation kinetics, and voltage-dependence. The IC50 value, representing the concentration at which Tolperisone inhibits 50% of the sodium current, is then calculated.
Action on the Brainstem Reticular Formation
Tolperisone also acts on supraspinal structures, notably the brainstem reticular formation. [3][9]This area of the brain is involved in the regulation of muscle tone through descending pathways to the spinal cord. Studies in animal models have shown that Tolperisone can inhibit the activity of the reticular formation, which may contribute to its muscle relaxant effects. This action on descending pathways complements its direct effects on spinal reflex arcs.
The Absence of Sedation: A Key Differentiator
A defining feature of Tolperisone is its lack of sedative side effects, which are common with other centrally acting muscle relaxants like benzodiazepines. [2][4]This is because Tolperisone does not act on GABAergic or other major neurotransmitter systems associated with sedation. [3]Its mechanism is targeted towards the voltage-gated ion channels that mediate neuronal excitability, rather than broad, non-specific depression of the CNS. This specificity allows for effective muscle relaxation without compromising cognitive function or alertness.
Conclusion and Future Directions
The mechanism of action of Tolperisone is multifaceted, involving a dual blockade of voltage-gated sodium and calcium channels. This leads to a reduction in neuronal hyperexcitability, presynaptic inhibition of neurotransmitter release, and a consequent dampening of spinal reflexes. Its actions at both the spinal and supraspinal levels contribute to its efficacy as a muscle relaxant.
Future research should focus on further elucidating the subtype selectivity of Tolperisone for VGSCs and VGCCs. A deeper understanding of these interactions could pave the way for the development of even more targeted and effective muscle relaxants with minimal side effects. Additionally, exploring the long-term effects of Tolperisone on neuronal plasticity and its potential applications in other neurological disorders remains a promising area of investigation.
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Gaszner, B., et al. (2014). Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. Central Nervous System Agents in Medicinal Chemistry, 14(1), 28-35. Link
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Kocsis, P., et al. (2005). Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1237-1246. Link
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ResearchGate. (2006). Tolperisone-Type Drugs Inhibit Spinal Reflexes via Blockade of Voltage-Gated Sodium and Calcium Channels. ResearchGate. Link
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Quasthoff, S., et al. (2008). A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms. Neuroscience Letters, 442(2), 168-172. Link
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Kumar, A., et al. (2024). Review of tolperisone: a muscle relaxant and its analysis methods. World Journal of Pharmaceutical Research, 13(13), 1-13. Link
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Dr.Oracle. (2025). Which is a better muscle relaxant, cyclobenzaprine, tolperisone, or eperisone? Dr.Oracle. Link
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Shah, V. R., et al. (2012). Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity. Journal of Clinical and Diagnostic Research, 6(10), 1671-1675. Link
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Saji, Y., et al. (1978). [Neuropharmacological studies on tolperisone hydrochloride (author's transl)]. Nihon Yakurigaku Zasshi, 74(4), 489-501. Link
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Khan, S., et al. (2018). Binding of Tolperisone Hydrochloride with Human Serum Albumin: Effects on the Conformation, Thermodynamics, and Activity of HSA. Journal of Fluorescence, 28(3), 819-829. Link
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The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated compounds as internal standards. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, aims to provide a deep, mechanistic understanding of why deuterated standards are the undisputed "gold standard" in a vast array of analytical disciplines, from pharmaceutical development to clinical diagnostics.
The Imperative for an Internal Standard: Conquering Analytical Variability
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying analytes in complex biological matrices.[1] However, the analytical process is fraught with potential sources of variability that can compromise data integrity.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these fluctuations.[2]
Key sources of analytical variability include:
-
Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps can significantly impact the final analyte concentration.[3]
-
Injection Volume Variations: Even minor discrepancies in autosampler performance can introduce errors.[4]
-
Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can affect signal intensity.[4]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it is affected by these sources of variability in the same manner.[2] This is where the unique properties of deuterated compounds come to the forefront.
The Principle of Stable Isotope Dilution with Deuterated Standards
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms (¹H) are replaced with their heavier, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle underpinning their use is stable isotope dilution (SID), a quantitative MS technique renowned for its high accuracy and specificity.[1]
Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical behavior throughout the analytical workflow:
-
Co-elution: They chromatograph at virtually the same retention time as the analyte.[3]
-
Identical Extraction Recovery: They are lost to the same extent during sample preparation.[5]
-
Similar Ionization Efficiency: They experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3]
Despite these similarities, the mass spectrometer can readily distinguish between the analyte and the deuterated internal standard due to their mass difference.[5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification.[2]
Selecting the Optimal Deuterated Internal Standard: A Critical Decision
The success of a quantitative assay hinges on the quality of the deuterated internal standard. Several key factors must be considered during selection and synthesis:
| Selection Factor | Recommendation | Rationale |
| Isotopic Purity | Isotopic enrichment of ≥98% is recommended.[3] | Minimizes the contribution of unlabeled analyte present as an impurity in the internal standard, which can lead to an underestimation of the analyte's true concentration.[1][6] |
| Chemical Purity | >99% | Ensures that other impurities do not introduce interfering peaks in the chromatogram. |
| Degree of Deuteration | Typically 3-5 deuterium atoms. | A sufficient mass difference (at least 3 Da) is necessary to prevent isotopic crosstalk, where the natural isotope distribution of the analyte interferes with the signal of the internal standard.[7][8] |
| Position of Deuteration | Stable, non-exchangeable positions (e.g., on an aromatic ring or a carbon atom not prone to enolization). | Placing deuterium on labile sites (e.g., -OH, -NH, -SH) can lead to back-exchange with hydrogen from the solvent, altering the concentration and mass of the internal standard.[4] |
Method Validation with Deuterated Internal Standards: A Step-by-Step Protocol
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation.[9][10] The use of a deuterated internal standard is a cornerstone of a robust validation package. The following is a generalized protocol for validating an LC-MS/MS method for the quantification of a drug in human plasma.
Objective: To demonstrate that the analytical method is accurate, precise, selective, and robust for its intended purpose.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank human plasma (screened for interferences)
-
All necessary solvents and reagents
Protocol:
-
Stock and Working Solution Preparation:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
Prepare a series of working solutions of the analyte for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation:
-
To an aliquot of plasma (e.g., 100 µL), add the internal standard working solution.
-
Perform protein precipitation (e.g., with acetonitrile or methanol) or another extraction technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good peak shape and separation from potential interferences.
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or the internal standard.[11]
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with at least six to eight different concentrations of the analyte. The curve should be linear over the expected concentration range.
-
Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, and high). Analyze these QCs in replicate (n=5) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[11]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Compare the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels. Recovery does not need to be 100%, but it should be consistent and reproducible.[11]
-
Stability: Assess the stability of the analyte in plasma under various conditions:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term bench-top stability: At room temperature for a specified period.
-
Long-term stability: Stored at -20°C or -80°C for the expected duration of sample storage.
-
Autosampler stability: In the reconstituted extract for the expected duration of an analytical run.
-
-
Quantitative Advantages: A Data-Driven Perspective
The theoretical benefits of using deuterated internal standards are consistently borne out in practice. The following table summarizes typical improvements in data quality when a deuterated internal standard is used compared to an external standard calibration or a structural analog internal standard.
| Parameter | External Standard | Structural Analog IS | Deuterated IS |
| Precision (%CV) | 15-30% | 5-15% | <5% |
| Accuracy (%Bias) | ±20-40% | ±10-20% | <10% |
| Linearity (r²) | >0.98 | >0.99 | >0.999 |
| Impact of Matrix Effect | High | Moderate | Low to Negligible |
Note: These are representative values and can vary depending on the analyte, matrix, and specific method conditions.
Troubleshooting Common Issues with Deuterated Internal Standards
While deuterated internal standards are incredibly robust, issues can occasionally arise. A systematic approach to troubleshooting is essential for maintaining data quality.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Precision | Inconsistent addition of IS; IS instability; sample preparation variability. | Verify pipetting accuracy; assess IS stability in stock and working solutions; optimize extraction procedure. |
| Inaccurate Quantification | Incorrect IS concentration; isotopic impurity in the IS; isotopic crosstalk. | Verify stock solution concentration; check the certificate of analysis for isotopic purity; ensure sufficient mass difference between analyte and IS.[6][8] |
| Chromatographic Separation of Analyte and IS | "Isotope effect" where extensive deuteration slightly alters retention time. | This is more common in gas chromatography but can occur in LC.[12] If minor, ensure both peaks are integrated consistently. If significant, a different deuterated analog may be needed. |
| Loss of Deuterium | Deuterium located at an exchangeable position. | Synthesize a new standard with deuterium at stable positions. |
Conclusion: The Cornerstone of High-Quality Quantitative Mass Spectrometry
Deuterated internal standards are an indispensable tool for any laboratory performing quantitative mass spectrometry.[1] Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples solidifies their status as the gold standard for bioanalytical method development and validation.[1] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence. The initial investment in the synthesis and characterization of these standards is far outweighed by the significant improvements in data integrity and the ultimate success of quantitative studies.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Timmerman, P., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
- Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351.
- Li, W., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4569-4576.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
- De Nicolò, A., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 1013-1018.
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?[Link]
- Vogeser, M., & Seger, C. (2010). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 43(1-2), 146-152.
- Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 209-211.
- Shushan, B., et al. (1983). The effect of isotopic substitution on the quantitation of drugs by mass spectrometry. Clinical Chemistry, 29(6), 1014-1017.
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An In-Depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the mass spectrometric behavior of Tolperisone-d10, a deuterated isotopologue of the centrally acting muscle relaxant, Tolperisone. Understanding the fragmentation pattern of such stable isotope-labeled internal standards is paramount for the development of robust and reliable bioanalytical methods, particularly in pharmacokinetic and drug metabolism studies. This document will delve into the structural features of Tolperisone, the rationale behind using a deuterated internal standard, and a step-by-step interpretation of the expected mass spectrum and fragmentation pathways of Tolperisone-d10.
Introduction: The Significance of Tolperisone and Deuterated Internal Standards
Tolperisone is a muscle relaxant used for treating increased muscle tone associated with neurological diseases.[1] Its therapeutic efficacy relies on its ability to block voltage-gated sodium and calcium channels.[1] Accurate quantification of Tolperisone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Mass spectrometry, coupled with liquid chromatography (LC-MS), has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2][3] In quantitative LC-MS assays, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[4][5] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[6] Stable isotope-labeled compounds, such as deuterated analogs, are considered the "gold standard" for internal standards because they co-elute with the analyte and exhibit similar ionization efficiency, thus compensating for matrix effects and other sources of analytical variability.[2][6][7]
Tolperisone-d10, with ten deuterium atoms incorporated into its structure, serves as an excellent internal standard for the quantification of Tolperisone. Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows for clear differentiation in the mass spectrometer.
The Structure of Tolperisone and Tolperisone-d10
Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, has a molecular formula of C₁₆H₂₃NO and a molecular weight of approximately 245.36 g/mol .[8][9] The structure consists of a p-tolyl group attached to a propanone backbone, with a methyl group at the 2-position and a piperidinyl group at the 3-position.
The exact positions of the ten deuterium atoms in commercially available Tolperisone-d10 can vary, but they are typically located on the piperidine ring and/or the tolyl methyl group to ensure metabolic stability and prevent isotopic exchange. For the purpose of this guide, we will assume a common labeling scheme where the deuterium atoms are on the piperidine ring.
Caption: Chemical structures of Tolperisone and Tolperisone-d10.
Experimental Protocol: Mass Spectrometric Analysis
A typical LC-MS/MS method for the analysis of Tolperisone in biological samples would involve the following steps.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing Tolperisone-d10 as the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ions: m/z 246.2 for Tolperisone and m/z 256.3 for Tolperisone-d10.
-
Product Ions: Monitor the most abundant and specific fragment ions for each compound.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Interpreting the Mass Spectrum of Tolperisone
Under positive electrospray ionization (ESI+), Tolperisone readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 246.2.[8] Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The fragmentation of piperidine derivatives in mass spectrometry is well-documented and often involves cleavages of the piperidine ring and reactions of its substituents.[10][11]
The most prominent fragmentation pathway for protonated Tolperisone involves the cleavage of the C-C bond between the carbonyl group and the chiral carbon, leading to the formation of a stable acylium ion. Another major fragmentation involves the cleavage of the bond between the chiral carbon and the methylene group attached to the piperidine nitrogen.
Key Fragment Ions of Tolperisone ([M+H]⁺ at m/z 246.2):
-
m/z 119: This fragment corresponds to the p-toluoyl cation ([CH₃C₆H₄CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon.
-
m/z 98: This fragment represents the protonated piperidinemethyl cation ([C₅H₁₀NCH₂]⁺), resulting from cleavage of the bond between the chiral carbon and the methylene group attached to the piperidine nitrogen. This is often a very stable and abundant ion in the spectra of piperidine-containing compounds.[8]
-
m/z 84: This fragment corresponds to the piperidinyl cation ([C₅H₁₀N]⁺), likely formed through a rearrangement and loss of a neutral molecule from the m/z 98 ion.
Predicting the Mass Spectrum and Fragmentation of Tolperisone-d10
The mass spectrum of Tolperisone-d10 will exhibit a shift in the m/z values of the molecular ion and any fragment ions that retain the deuterium labels. Assuming the ten deuterium atoms are located on the piperidine ring, the protonated molecule, [M+D+H]⁺, will appear at m/z 256.3 (246.2 + 10).
Predicted Key Fragment Ions of Tolperisone-d10 ([M+D+H]⁺ at m/z 256.3):
-
m/z 119: This fragment, the p-toluoyl cation, does not contain the deuterated piperidine ring, so its m/z value will remain unchanged. This provides a valuable confirmation of the fragmentation pathway.
-
m/z 108: The protonated piperidinemethyl-d10 cation ([C₅D₁₀NCH₂]⁺) will be observed at m/z 108 (98 + 10), as it retains all ten deuterium atoms.
-
m/z 94: The piperidinyl-d10 cation ([C₅D₁₀N]⁺) will be found at m/z 94 (84 + 10).
Caption: Proposed fragmentation pathways for Tolperisone and Tolperisone-d10.
Data Summary and Comparison
The following table summarizes the expected m/z values for the precursor and major product ions of Tolperisone and Tolperisone-d10.
| Ion Description | Tolperisone (m/z) | Tolperisone-d10 (m/z) | Mass Shift (Da) |
| Precursor Ion [M+H]⁺ | 246.2 | 256.3 | +10 |
| Product Ion 1 (p-toluoyl cation) | 119.1 | 119.1 | 0 |
| Product Ion 2 (piperidinemethyl cation) | 98.1 | 108.2 | +10 |
| Product Ion 3 (piperidinyl cation) | 84.1 | 94.2 | +10 |
This clear mass shift between the analyte and the internal standard allows for their unambiguous detection and quantification, even in complex biological matrices.
Conclusion
The predictable and well-defined fragmentation pattern of Tolperisone-d10 makes it an ideal internal standard for quantitative bioanalytical methods. By understanding the underlying fragmentation mechanisms, researchers can confidently select appropriate MRM transitions, optimize instrument parameters, and ensure the accuracy and reliability of their results. The +10 Da mass shift in the precursor ion and the corresponding shifts in the deuterated fragment ions provide excellent specificity and minimize the risk of crosstalk from the unlabeled analyte. This in-depth understanding is fundamental to the successful application of Tolperisone-d10 in regulated drug development and clinical research.
References
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- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
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Tolperisone | C16H23NO | CID 5511 - PubChem. National Institutes of Health. Available at: [Link]
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The Role of Internal Standards In Mass Spectrometry | SCION Instruments. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Deuterated internal standards and bioanalysis by AptoChem. Available at: [Link]
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Tolperisone | CAS#:298700-23-9 | Chemsrc. Available at: [Link]
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Tolperisone - Wikipedia. Available at: [Link]
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Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. PubMed. Available at: [Link]
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Structural confirmation of Tolperisone-d10 using 1H NMR spectroscopy.
An In-Depth Technical Guide: Structural Confirmation of Tolperisone-d10 using 1H NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural confirmation of Tolperisone-d10, a deuterated isotopologue of the centrally acting muscle relaxant Tolperisone. The strategic incorporation of deuterium is a critical tool in drug development, primarily for enhancing pharmacokinetic profiles or for use as an internal standard in quantitative bioanalysis.[1][2] Verifying the precise location and extent of deuteration is paramount for the validation of these isotopically labeled compounds. Herein, we detail the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as a definitive method for the structural elucidation of Tolperisone-d10. This guide follows a logic-driven structure, explaining the causality behind experimental choices, presenting validated protocols, and offering a detailed interpretation of spectral data, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Isotopic Labeling of Tolperisone
1.1. Tolperisone: A Profile Tolperisone is a centrally acting skeletal muscle relaxant prescribed for conditions characterized by pathologically increased muscle tone, such as spasticity resulting from neurological diseases.[3][4] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which stabilizes neuronal membranes and reduces the hyperexcitability of motor neurons.[5][6][7] The chemical structure of Tolperisone is 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one.[8][9]
1.2. The Role of Deuterium in Pharmaceutical Sciences Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in modern drug discovery and development.[10] Its utility stems from the Kinetic Isotope Effect (KIE), where the greater mass of deuterium compared to protium (¹H) results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow the rate of metabolic reactions that involve C-H bond cleavage.
Applications of deuterium labeling include:
-
Improving Pharmacokinetic Profiles: By strategically replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots"), the metabolic stability of a drug can be enhanced, potentially leading to a longer half-life, reduced formation of toxic metabolites, and more favorable dosing regimens.[11][12]
-
Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[2] They co-elute with the non-labeled analyte but are distinguishable by their higher mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.
Tolperisone-d10, in which the ten hydrogen atoms on the piperidine ring are replaced with deuterium, is primarily intended for use as an internal standard for the quantification of Tolperisone.[2]
The Principle of ¹H NMR for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[13][14] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation causes a "spin flip" from the lower to the higher energy state.[14]
The precise frequency at which a proton absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[15][16] By analyzing the ¹H NMR spectrum, we can extract four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.
-
Chemical Shift (δ): Provides information about the electronic environment of the protons (e.g., proximity to electronegative atoms or unsaturated groups).[17]
-
Integration: The area under each signal is proportional to the number of protons it represents.[17]
-
Splitting Pattern (Multiplicity): Reveals the number of protons on adjacent atoms through spin-spin coupling.[18]
For Tolperisone-d10, ¹H NMR provides an unambiguous method to confirm the isotopic labeling by demonstrating the absence of signals corresponding to the protons on the piperidine ring.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This section outlines a validated, step-by-step methodology for preparing and analyzing a sample of Tolperisone-d10.
3.1. Materials and Reagents
-
Analyte: Tolperisone-d10 Hydrochloride (≥99% deuterated forms)[2]
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.[19][20]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the conventional reference standard, defined as 0.00 ppm.[21] Most modern spectrometers can use the residual proton signal of the deuterated solvent as a secondary reference.[22][23]
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell).[24]
-
Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.
3.2. Sample Preparation Workflow
The following protocol ensures the preparation of a high-quality sample suitable for high-resolution NMR analysis.
Step-by-Step Methodology:
-
Weigh the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[24][25]
-
Dissolve the Sample: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[26] Gently swirl the vial to ensure the sample dissolves completely.
-
Filter and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and transfer the solution through it.[19]
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[22]
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction, baseline correction, and calibration of the chemical shift axis (referencing the residual solvent peak or TMS).
Spectral Analysis and Structural Confirmation
The definitive confirmation of the Tolperisone-d10 structure lies in comparing its ¹H NMR spectrum to that of its non-deuterated counterpart. The deuteration on the piperidine ring will result in the complete disappearance of the proton signals from that moiety.[18][27]
4.1. Expected ¹H NMR Spectrum of Unlabeled Tolperisone
Based on the structure of Tolperisone and general chemical shift principles, the following signals are expected.[16][28][29] The aromatic protons on the para-substituted ring will appear as two distinct doublets. The protons on the piperidine ring will produce complex, overlapping multiplets in the aliphatic region.
4.2. Expected ¹H NMR Spectrum of Tolperisone-d10
In the spectrum of Tolperisone-d10, the signals corresponding to the piperidine ring protons (H-e, H-f, H-g) will be absent. This provides direct and unequivocal evidence that the deuteration has occurred at the intended positions.
4.3. Comparative Data Table
The table below summarizes the predicted ¹H NMR data for both Tolperisone and Tolperisone-d10, highlighting the key difference for structural confirmation. Chemical shifts (δ) are predicted and may vary slightly based on solvent and concentration.[22]
| Proton Label | Unlabeled Tolperisone (Predicted) | Tolperisone-d10 (Predicted) | Rationale for Change |
| H-a (Aromatic) | ~7.8 ppm (d, 2H) | ~7.8 ppm (d, 2H) | No change expected. |
| H-b (Aromatic) | ~7.3 ppm (d, 2H) | ~7.3 ppm (d, 2H) | No change expected. |
| H-c (Methine) | ~3.6 ppm (m, 1H) | ~3.6 ppm (m, 1H) | No change expected. |
| H-d (Methylene) | ~2.8 ppm (m, 2H) | ~2.8 ppm (m, 2H) | No change expected. |
| H-e (Piperidine) | ~2.4 ppm (m, 4H) | Absent | Protons replaced by deuterium. |
| H-f (Piperidine) | ~1.6 ppm (m, 4H) | Absent | Protons replaced by deuterium. |
| H-g (Piperidine) | ~1.4 ppm (m, 2H) | Absent | Protons replaced by deuterium. |
| H-h (Aryl Methyl) | ~2.4 ppm (s, 3H) | ~2.4 ppm (s, 3H) | No change expected. |
| H-i (Alkyl Methyl) | ~1.2 ppm (d, 3H) | ~1.2 ppm (d, 3H) | No change expected. |
d = doublet, m = multiplet, s = singlet
4.4. Logical Framework for Confirmation
The process of structural confirmation follows a clear logical path, which can be visualized as follows.
Conclusion
¹H NMR spectroscopy stands as a robust and definitive tool for the structural confirmation of isotopically labeled compounds like Tolperisone-d10. The protocol and analytical strategy detailed in this guide provide a self-validating system for verification. By observing the characteristic signals from the tolylpropanone backbone while confirming the complete absence of signals from the piperidine moiety, researchers can unequivocally validate the identity, location, and purity of the deuterated standard. This confirmation is a critical step in ensuring the accuracy and reliability of subsequent quantitative studies where Tolperisone-d10 is employed as an internal standard.
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An In-depth Technical Guide to Commercial Tolperisone-d10 Hydrochloride: Sourcing and Purity Considerations for Researchers
For researchers and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical mass spectrometry, the quality of internal standards is paramount. This guide provides a comprehensive technical overview of Tolperisone-d10 hydrochloride, a deuterated analogue of the centrally acting muscle relaxant Tolperisone. We will delve into the landscape of commercial suppliers, the critical aspects of purity, and the analytical methodologies required to verify its suitability as an internal standard.
Tolperisone hydrochloride is prescribed for treating pathological hypertonia in striated muscles resulting from neurological conditions.[1][2] Its deuterated form, this compound, serves as an invaluable tool in quantitative analysis, enabling precise measurement of the parent drug in biological matrices.[1][3][4] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for clear differentiation from the non-labeled analyte in mass spectrometry, without significantly altering its chemical properties.
Commercial Availability and Supplier Overview
This compound (CAS No. 1185160-65-9) is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries.[5][6] When selecting a supplier, it is crucial to look beyond mere availability and scrutinize the accompanying documentation, such as the Certificate of Analysis (CoA), which provides vital information on purity and characterization.
| Supplier | Product Code/CAS No. | Noted Purity/Information |
| LGC Standards | TRC-T535477 | Stable Isotope Labelled, API.[5] |
| MedchemExpress | HY-113035S | Stable Isotope for use as an internal standard.[1] |
| Simson Pharma Limited | - | Accompanied by Certificate of Analysis. |
| Cayman Chemical | 22067 | ≥99% deuterated forms (d1-d10).[3] |
| Santa Cruz Biotechnology | sc-217696 | Labeled Tolperisone.[6] |
| Pharmaffiliates | PA STI 083660 | Stable isotope of Tolperisone.[2] |
| Clearsynth | CS-O-02629 | Purity by HPLC: Not less than 95%.[7] |
| TLC Pharmaceutical Standards | T-551-10D-HCl | - |
This table is not exhaustive but represents a selection of commercially available sources.
The Criticality of Purity for an Internal Standard
The accuracy of quantitative bioanalysis using a stable isotope-labeled internal standard is directly contingent on its purity. Several facets of purity must be considered:
-
Chemical Purity: This refers to the percentage of the desired compound in the material, exclusive of any organic or inorganic impurities. The presence of impurities can lead to ion suppression or enhancement in the mass spectrometer, or co-elution with the analyte, thereby compromising the accuracy of the results.
-
Isotopic Purity: This is a measure of the percentage of the deuterated compound that has the desired number of deuterium atoms. Incomplete deuteration can result in a distribution of isotopic species, with the most significant issue being the presence of the unlabeled analyte (d0) in the internal standard. This can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification.
-
Enantiomeric Purity: Tolperisone possesses a chiral center.[8] While racemic Tolperisone is used clinically, specific research applications may require enantiomerically pure standards. If the pharmacokinetic properties of the enantiomers differ, using a racemic internal standard for the analysis of a single enantiomer can introduce bias.
Analytical Characterization and Purity Determination
A comprehensive Certificate of Analysis for this compound should include data from a suite of analytical techniques to confirm its identity and purity.
Workflow for Purity Verification of this compound
Caption: Analytical workflow for the comprehensive characterization of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is typically assessed using reverse-phase HPLC with UV detection.
-
Objective: To separate and quantify impurities from the main compound.
-
Methodology:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection is performed at the wavelength of maximum absorbance for Tolperisone, which is around 260 nm.[11][12]
-
Quantification: The percentage purity is calculated based on the relative peak areas of the main component and any detected impurities.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity
LC-MS/MS is the gold standard for determining the isotopic distribution and ensuring the absence of the unlabeled analyte.
-
Objective: To confirm the mass of the deuterated compound and assess the level of isotopic enrichment.
-
Methodology:
-
Chromatographic Separation: A rapid LC method is used to introduce the sample into the mass spectrometer.
-
Mass Spectrometry: The analysis is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI) mode.[13]
-
Data Analysis: The mass spectrum will show the distribution of ions corresponding to different levels of deuteration (d0 to d10). The isotopic purity is determined by the relative abundance of the d10 peak compared to the others, especially the d0 peak.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Objective: To verify the correct molecular structure and the positions of deuterium incorporation.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
¹³C NMR: The carbon spectrum should be consistent with the structure of Tolperisone.
-
Conclusion
The selection of a high-quality this compound internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. Researchers must diligently evaluate potential suppliers and scrutinize the provided Certificates of Analysis. An in-depth understanding of the analytical techniques used to assess chemical and isotopic purity allows for an informed decision, ensuring the integrity and accuracy of experimental data. It is recommended to perform an in-house verification of the purity of a new batch of internal standard before its use in regulated studies.
References
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- Karajgi, S. R., Momin, S., Kotnal, R. B., & Kalyane, N. V. (2015). Novel and validated first derivative UV Spectrophotometric method for the determination of Tolperisone hydrochloride in pharmaceutical preparations. Journal of Chemical and Pharmaceutical Sciences, 8(2), 274-277.
- Béres, R., et al. (2011). LC-UV Assay of Tolperisone HCl from Sustained Release Matrix Tablets.
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Pharmaffiliates. tolperisone hydrochloride and its Impurities. [Link]
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Safety, handling, and storage guidelines for Tolperisone-d10 hydrochloride.
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Tolperisone-d10 Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS: 1185160-65-9). As a deuterated analog of Tolperisone hydrochloride, this stable-isotope labeled compound is crucial for pharmacokinetic studies, drug metabolism research, and as an internal standard in mass spectrometry-based bioanalytical assays.
Given that the core chemical structure and reactivity of this compound are virtually identical to its non-labeled counterpart, Tolperisone hydrochloride (CAS: 3644-61-9), the safety and handling protocols are based on the well-documented profile of the non-deuterated compound.[1][2] The substitution of hydrogen with deuterium does not significantly alter its chemical hazards. This guide synthesizes data from authoritative safety data sheets (SDS) and chemical databases to provide a framework grounded in expertise and trustworthiness.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3][4][5]
GHS Hazard Profile
The compound presents several acute health risks that necessitate careful handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
Causality Behind the Hazards:
-
H302 (Harmful if swallowed): The oral LD50 in rats for the parent compound is 1450 mg/kg, indicating moderate acute toxicity upon ingestion.[5][6] Ingestion can lead to systemic effects.
-
H315 & H319 (Skin and Eye Irritation): As an aromatic ketone and a hydrochloride salt, the compound can disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to inflammation and irritation upon direct contact.[3][6]
-
H335 (Respiratory Irritation): Fine particles of the solid compound can be easily aerosolized. If inhaled, these particles can irritate the mucous membranes of the respiratory tract.[3][4]
Risk Assessment Workflow
A self-validating risk assessment should be performed before any new procedure involving this compound. This involves identifying the hazards, evaluating the risks based on the experimental protocol, and implementing robust control measures.
Caption: Logical flow for conducting a procedure-specific risk assessment.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[3][7] For solution handling, a well-ventilated laboratory is sufficient, but work in a fume hood is recommended for preparing stock solutions.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the potential for exposure.
| Task | Required PPE | Rationale and Source(s) |
| Handling Solid (Weighing, Aliquoting) | Nitrile gloves, safety glasses with side shields (or goggles), lab coat. | Prevents skin contact (H315), eye contact (H319), and contamination of personal clothing.[3][7][8] |
| Preparing Solutions | Nitrile gloves, safety glasses with side shields, lab coat. | Protects against splashes of the concentrated solution, which can cause skin and eye irritation.[3][7] |
| Cleaning Spills | Chemical-resistant gloves (nitrile), chemical splash goggles, lab coat. Respiratory protection may be needed for large spills of solid. | Provides enhanced protection during cleanup of a known hazard.[3][7] |
Trustworthiness through Self-Validation: Before each use, visually inspect gloves for any signs of degradation or puncture. Ensure safety eyewear fits properly and provides full coverage. This simple, routine check is a critical self-validating step.
Section 3: Safe Handling and Operational Protocols
Adherence to standardized protocols minimizes risk and ensures experimental integrity.
Protocol for Handling Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh paper, vials) before retrieving the compound from storage.
-
Weighing: Tare the balance with a clean weigh boat or paper inside the ventilated enclosure. Carefully transfer the desired amount of solid using a clean spatula, avoiding any actions that could create dust.
-
Transfer: Securely cap the stock container immediately after use. Gently tap the weigh boat to transfer the powder into the destination vessel.
-
Cleanup: Dispose of the used weigh paper and any contaminated materials in a designated hazardous waste container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by water.[3]
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste stream.[7] Wash hands thoroughly with soap and water.[3][7]
Protocol for Preparing Stock Solutions
Tolperisone hydrochloride is soluble in organic solvents like ethanol and DMSO, and in aqueous buffers like PBS (pH 7.2).[9][10]
-
Solvent Preparation: Choose a compatible solvent based on the experimental requirements. If using an organic solvent, purge it with an inert gas (e.g., argon or nitrogen) as a best practice to protect the compound from potential long-term degradation, although the compound is generally stable.[9]
-
Dissolution: In a fume hood, add the solvent to the vessel containing the pre-weighed solid this compound.
-
Mixing: Cap the vessel securely and mix by vortexing or sonicating until the solid is completely dissolved. For aqueous solutions, ensure the pH is compatible with the compound's stability.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature (see Section 4). Aqueous solutions are not recommended for storage for more than one day.[9]
Section 4: Storage and Stability
Proper storage is critical for maintaining the chemical integrity of the compound and ensuring safety.
| Parameter | Guideline | Rationale and Source(s) |
| Temperature | Store at -20°C for long-term stability. Short-term storage at 4°C is also acceptable. | Protects against thermal degradation, ensuring compound integrity over time.[11] |
| Atmosphere | Keep in a tightly sealed container in a dry, cool, and well-ventilated place. | The hydrochloride salt is hygroscopic; moisture can cause clumping and degradation. Prevents exposure to air.[7][12][13] |
| Light | Store away from direct sunlight. | Protects the compound from potential photochemical degradation.[12] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong alkalis. | These substances can react with and decompose the compound, potentially creating hazardous byproducts.[3][7] |
The compound is stable under recommended storage conditions.[3][7] Following these guidelines ensures the material's purity and prevents the formation of unknown, potentially more hazardous, degradation products.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
Immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[3][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][14]
Accidental Release (Spill) Response
Caption: Step-by-step workflow for responding to a chemical spill.
For a small solid spill, avoid creating dust. Gently cover the spill with a damp paper towel and then sweep it up into a designated waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][7] Prevent the material from entering drains or water courses.[3][7]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused Product: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not mix with other waste.[7]
-
Contaminated Materials: Items such as gloves, weigh papers, pipette tips, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal environmental regulations.[3][7]
Section 7: Physicochemical and Toxicological Properties
This data is essential for understanding the compound's behavior and potential toxicity. Data is for the parent compound, Tolperisone HCl, unless otherwise noted.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃D₁₀NO · HCl (for d10) / C₁₆H₂₃NO · HCl (for parent) | [1][11] |
| Molecular Weight | 291.9 g/mol (for d10) / 281.82 g/mol (for parent) | [4][11] |
| Appearance | White to off-white crystalline solid | [12][15] |
| Solubility | Soluble in Ethanol (~20 mg/ml), DMSO (~10 mg/ml), and PBS pH 7.2 (~10 mg/ml). | [9][10] |
| Storage Temperature | -20°C | [11] |
| Acute Oral LD50 | 358 mg/kg (Mouse); 1450 mg/kg (Rat) | [6] |
References
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Tolperisone Hydrochloride | C16H24ClNO | CID 92965. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Tolperisone Hydrochloride Or Tolperisone Hcl BP EP USP CAS 3644-61-9. Fengchen Group Co., Ltd. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEETS TOLPERISONE HYDROCHLORIDE. (n.d.). Cleanchem Laboratories LLP. Retrieved from [Link]
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Tolperisone HCl. RayBiotech. Retrieved from [Link]
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TOLPERISONE-D10, HYDROCHLORIDE (cas 1185160-65-9) SDS/MSDS download. ChemSrc. Retrieved from [Link]
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- 13. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 14. spectrumchemical.com [spectrumchemical.com]
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Methodological & Application
Application Note: Quantitative Bioanalysis of Tolperisone using Tolperisone-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Tolperisone in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a robust and validated protocol employing Tolperisone-d10, a stable isotope-labeled (SIL) analogue, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it ensures the highest accuracy and precision by co-eluting with the analyte and compensating for variations in sample preparation, chromatography, and ionization.[1][2][3] This guide covers the scientific rationale for methodological choices, a step-by-step protocol from sample preparation to data acquisition, and data interpretation, designed to be a self-validating system for reliable pharmacokinetic and bioequivalence studies.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Tolperisone is a centrally acting muscle relaxant used for treating increased muscle tone associated with neurological diseases.[4][5] Accurate quantification in biological fluids is crucial for pharmacokinetic profiling, dose-response studies, and establishing bioequivalence.[6][7] LC-MS/MS has become the preferred method for such analyses due to its superior sensitivity and selectivity.[2][8]
An internal standard is essential in LC-MS/MS to correct for analyte loss during sample processing and fluctuations in instrument response.[1][3] While structurally similar analogues can be used, a stable isotope-labeled internal standard, such as Tolperisone-d10, is considered the "gold standard".[2][9] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior provides the most effective compensation for matrix effects and other sources of analytical variability, leading to higher data quality.[10] Tolperisone-d10, with ten deuterium atoms, provides a significant mass shift from the parent drug, preventing isotopic crosstalk while maintaining chromatographic co-elution.[11][12][13]
Physicochemical Properties of Analyte and Internal Standard
A thorough understanding of the properties of both Tolperisone and Tolperisone-d10 is fundamental to method development.
| Property | Tolperisone | Tolperisone-d10 |
| Chemical Name | 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one | 2-methyl-1-(4-methylphenyl)-3-(piperidin-d10-1-yl)propan-1-one hydrochloride |
| CAS Number | 728-88-1[4] | 1185160-65-9[11][13] |
| Molecular Formula | C₁₆H₂₃NO[4] | C₁₆H₁₃D₁₀NO · HCl[11][13] |
| Monoisotopic Mass | 245.18 g/mol | 255.24 g/mol |
| Formula Weight | 245.366 g·mol⁻¹[4] | 291.88 g/mol (as HCl salt)[13] |
Experimental Protocol
This protocol is designed for the analysis of Tolperisone in human plasma. All steps should be performed with high-purity solvents and reagents.
Materials and Reagents
-
Tolperisone reference standard (≥98% purity)
-
Tolperisone-d10 (hydrochloride) internal standard (≥99% deuterated forms)[11]
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tolperisone and Tolperisone-d10 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Tolperisone primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Tolperisone-d10 primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration should be optimized to yield a robust signal without causing detector saturation.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5-300 ng/mL) and at least three levels of QC samples (low, medium, high).[14]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an effective technique for extracting Tolperisone from plasma, providing a clean extract and high recovery.[6][14]
-
Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Tolperisone-d10 internal standard working solution to each tube (except for double blank samples).
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approx. 900 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, e.g., Luna C18 (50 x 2.0 mm, 5 µm)[14] | Provides good retention and peak shape for basic compounds like Tolperisone. |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water | Ammonium formate and formic acid act as mobile phase modifiers to improve peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | An organic solvent for eluting the analyte and IS from the C18 column. |
| Gradient | Isocratic: 12% A : 88% B[14] or a shallow gradient if needed | An isocratic method is simpler and more robust. A gradient can be used to resolve interferences if necessary. |
| Flow Rate | 250 µL/min[14] | A typical flow rate for a 2.0 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Run Time | ~2.5 minutes[6] | Allows for rapid sample throughput. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tolperisone contains a tertiary amine, which is readily protonated in positive ion mode, leading to high sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Source Temp. | 350°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | +4500 V | Creates a stable spray and efficient ionization. |
| Collision Gas | Nitrogen or Argon | Used for collision-induced dissociation (CID) in the collision cell. |
MRM Transitions:
The precursor ion for both Tolperisone and Tolperisone-d10 is the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID). The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Tolperisone | 246.2 | 98.1 | Quantifier |
| Tolperisone | 246.2 | (e.g., 119.1) | Qualifier |
| Tolperisone-d10 | 256.2 | 108.1 | Quantifier |
Note: The specific m/z values for product ions should be confirmed by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.
Data Analysis and System Validation
Quantification
Quantification is based on the ratio of the peak area of the Tolperisone quantifier transition to the peak area of the Tolperisone-d10 quantifier transition. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Assessment of ionization suppression or enhancement caused by co-eluting matrix components. The SIL-IS is critical for compensating for these effects.[10]
-
Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[15]
Trustworthiness: The Self-Validating System
The protocol's trustworthiness is established by continuous monitoring of the internal standard's response. The peak area of Tolperisone-d10 should be consistent across all samples in an analytical run (blanks, standards, QCs, and unknowns).[2] Significant deviation (e.g., >±50% of the mean response) in a sample may indicate a problem with sample preparation (e.g., inaccurate pipetting, poor extraction) or instrument performance, warranting investigation and potential re-analysis of that sample.[2] This constant verification ensures the integrity of every result.
Conclusion
This application note outlines a detailed and scientifically grounded protocol for the quantification of Tolperisone in human plasma using Tolperisone-d10 as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and precision, effectively correcting for analytical variability. This robust method is suitable for regulated bioanalysis and will reliably support pharmacokinetic and clinical studies of Tolperisone.
References
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Kim, J., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. Available at: [Link]
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Helmy, M. I., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. Available at: [Link]
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ResearchGate. (n.d.). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application | Request PDF. Available at: [Link]
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Al-Aani, H., & Al-Rekabi, A. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Medical Journal of Babylon, 16(1), 54-59. Available at: [Link]
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Wikipedia. (n.d.). Tolperisone. Available at: [Link]
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Cognitive Market Research. (2024). Review of tolperisone: a muscle relaxant and its analysis methods. Available at: [Link]
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Park, M. K., et al. (2000). HPLC determination of tolperisone in human plasma. Yakhak Hoechi, 44(4), 333-338. Available at: [Link]
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Cognitive Market Research. (2024). HPLC method for tolperisone hydrochloride in human plasma. Available at: [Link]
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ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Sensitive and selective LC‐MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study | Request PDF. Available at: [Link]
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Dalmadi, B., et al. (2003). Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Drug Metabolism and Disposition, 31(5), 631-639. Available at: [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
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Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 467-477. Available at: [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]
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Quasthoff, S., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(2), 107-119. Available at: [Link]
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SciSpace. (2003). Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS | Request PDF. Available at: [Link]
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Quasthoff, S., et al. (2008). Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects. CNS Neuroscience & Therapeutics, 14(2), 107-19. Available at: [Link]
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ResearchGate. (n.d.). Mass spectrometric (MS)/MS spectra and chemical structures of cortisol and tolperisone (internal standard), solution concentration 10 ?g/ml each in methanol. Available at: [Link]
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Shah, J., et al. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Chirality, 25(11), 759-65. Available at: [Link]
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Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
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Protocol for the Quantification of Tolperisone in Human Plasma using Tolperisone-d10 as an Internal Standard for Pharmacokinetic Studies
Abstract
This application note provides a detailed, validated protocol for the quantitative analysis of Tolperisone in human plasma. Tolperisone is a centrally acting muscle relaxant, and understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens.[1][2] This method employs a stable isotope-labeled internal standard, Tolperisone-d10, to ensure the highest level of accuracy and precision, a critical requirement for regulatory submissions. The protocol is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers excellent sensitivity and selectivity.[3][4] The procedures outlined herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all while adhering to the principles of Good Laboratory Practice (GLP) and major regulatory guidelines.[5][6][7][8]
Introduction: The Rationale for a Robust Bioanalytical Method
Tolperisone is a piperidine derivative that effectively alleviates muscle spasticity and spasms without the significant sedative effects commonly associated with other muscle relaxants.[1] To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties in humans, a highly reliable and validated bioanalytical method is essential. Pharmacokinetic (PK) studies, which form the cornerstone of clinical pharmacology, demand precise measurement of drug concentrations in biological matrices over time.[1][9]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Tolperisone-d10, is the gold standard in quantitative bioanalysis by mass spectrometry. The SIL-IS is chemically identical to the analyte (Tolperisone) but has a different mass due to the incorporation of deuterium atoms. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction to ionization—compensating for any potential variability and matrix effects. This ensures the data's integrity, a non-negotiable aspect for clinical and bioequivalence studies.
This protocol is built upon the foundational principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline, ensuring that the generated data will be robust, reproducible, and suitable for regulatory scrutiny.[5][6][7][8]
Principle of the LC-MS/MS Method
The quantification of Tolperisone and its internal standard, Tolperisone-d10, is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
The process begins with the extraction of Tolperisone and Tolperisone-d10 from the plasma matrix. A protein precipitation method is often employed for its simplicity and efficiency in removing the bulk of plasma proteins. Following extraction, the sample is injected into the HPLC system, where Tolperisone and Tolperisone-d10 are separated from other endogenous plasma components on a reversed-phase C18 column.
After chromatographic separation, the analytes enter the mass spectrometer. In the ion source, they are ionized, typically using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer then performs two stages of mass analysis. In the first stage, the precursor ions corresponding to the mass-to-charge ratio (m/z) of Tolperisone and Tolperisone-d10 are selected. These precursor ions are then fragmented in a collision cell, and specific product ions are monitored in the second stage of mass analysis. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of Tolperisone even at low concentrations in a complex biological matrix like human plasma.[3][4]
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Purity | Recommended Supplier |
| Tolperisone Hydrochloride | Reference Standard (>99%) | Commercially Available |
| Tolperisone-d10 | >98%, Deuterium incorporation >99% | Commercially Available |
| Acetonitrile | HPLC or LC-MS Grade | Commercially Available |
| Methanol | HPLC or LC-MS Grade | Commercially Available |
| Water | Type I, Ultrapure | In-house purification system |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Formate | Analytical Grade | Commercially Available |
| Human Plasma (K2EDTA) | Drug-free, screened | Certified Blood Bank |
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolperisone HCl and Tolperisone-d10 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
Store stock solutions at 2-8°C, protected from light.
Working Solutions:
-
Prepare a series of intermediate and working standard solutions of Tolperisone by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare a working internal standard (IS) solution of Tolperisone-d10 at a suitable concentration (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration curve (CC) standards by spiking appropriate amounts of the Tolperisone working solutions into blank human plasma to achieve a concentration range of 0.5 to 300 ng/mL.[4]
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (approx. 80% of the highest calibration standard)
-
Plasma Sample Preparation (Protein Precipitation)
The following workflow outlines the protein precipitation extraction method:
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Tolperisone: To be optimizedTolperisone-d10: To be optimized |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies must be determined by infusing pure solutions of Tolperisone and Tolperisone-d10 into the mass spectrometer.
Method Validation
The bioanalytical method must be validated according to the FDA and/or ICH M10 guidelines.[5][8] The validation process ensures the method is reliable for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
Acceptance Criteria
The following table outlines the generally accepted criteria for method validation in pharmacokinetic studies.
Table 3: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Stability | Analyte concentration within ±15% of the baseline value |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Should be consistent, precise, and reproducible |
Source: Adapted from FDA Bioanalytical Method Validation Guidance.[6][7]
Data Analysis and Pharmacokinetic Calculations
The concentration of Tolperisone in each plasma sample is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard. The resulting concentration-time data for each subject is then used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): A measure of total drug exposure
-
t½ (Half-life): The time required for the plasma concentration to decrease by half
These parameters are calculated using non-compartmental analysis with appropriate software.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of Tolperisone in human plasma using Tolperisone-d10 as an internal standard. The use of LC-MS/MS ensures high sensitivity and selectivity, while the incorporation of a stable isotope-labeled internal standard guarantees the accuracy and precision required for pharmacokinetic studies. Adherence to this protocol and the principles of regulatory guidelines will yield high-quality data suitable for submission to regulatory agencies and for making critical decisions in the drug development process.
References
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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-
PubMed. (n.d.). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. [Link]
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- Indukala, P. G., et al. (2017). A review on tolperisone – centrally acting muscle relaxant and its analytical methods. World Journal of Pharmaceutical Research.
-
WJPR. (2024). Bioanalytical method development and validation for estimation of tolperisone hydrochloride in human plasma by hplc. World Journal of Pharmaceutical Research. [Link]
-
Choi, C. I., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B. [Link]
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Application Note: Isotope Dilution Mass Spectrometry for the Absolute Quantification of Tolperisone in Human Plasma
Abstract
This application note presents a robust and highly accurate method for the absolute quantification of Tolperisone in human plasma using Isotope Dilution Mass Spectrometry (IDMS). Tolperisone is a centrally acting muscle relaxant where precise pharmacokinetic assessment is crucial for establishing therapeutic efficacy and safety.[1] The inherent challenges of biological matrix effects and sample preparation variability are overcome by employing a stable isotope-labeled internal standard, Tolperisone-d10, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a detailed protocol, from sample preparation to data analysis, and explains the scientific rationale behind key experimental choices. The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a definitive and validated approach for Tolperisone quantification.
Introduction: The Rationale for Absolute Quantification of Tolperisone
Tolperisone is a piperidine derivative used clinically for its muscle relaxant properties, primarily in the treatment of spasticity and muscle spasms.[1][2] It acts on the central nervous system by blocking voltage-gated sodium and calcium channels, which in turn inhibits mono- and polysynaptic reflexes.[3][4] The pharmacokinetic profile of Tolperisone is characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by the CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations.[2][3][4][5] This variability underscores the critical need for a highly accurate and precise bioanalytical method to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
Absolute quantification provides the exact concentration of an analyte in a sample, which is essential for determining key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life.[6] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for absolute quantification.[7][8][9] By introducing a known quantity of a stable isotope-labeled version of the analyte (the internal standard) at the very beginning of the sample preparation process, IDMS effectively nullifies errors arising from analyte loss during extraction and from matrix-induced signal suppression or enhancement during ionization.[10][][12] The near-identical physicochemical properties of the analyte and the internal standard ensure they behave virtually identically throughout the entire analytical workflow.[13][14]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in the addition of a known amount of an isotopically distinct form of the analyte (e.g., Tolperisone-d10) to the unknown sample. This "spiked" sample is then processed. During LC-MS/MS analysis, the mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled internal standard based on their mass-to-charge (m/z) ratios. The ratio of the detector response of the analyte to that of the internal standard is then used to calculate the precise concentration of the analyte in the original sample, as illustrated in the workflow diagram below.
Caption: IDMS workflow for Tolperisone quantification.
Materials and Reagents
-
Analytes: Tolperisone hydrochloride (Purity ≥98%), Tolperisone-d10 hydrochloride (Isotopic Purity ≥99%, Chemical Purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
-
Reagents: Ammonium formate (LC-MS grade)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.
Experimental Protocol
This protocol is designed to be a comprehensive guide. However, optimization may be required based on the specific instrumentation used.
Preparation of Stock and Working Solutions
The foundation of accurate quantification relies on the precise preparation of standard solutions.[15]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolperisone HCl and Tolperisone-d10 HCl into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL (corrected for purity and salt form). Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Tolperisone by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Tolperisone-d10 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL. This concentration should be chosen to be in the mid-range of the calibration curve for optimal performance.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards:
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Tolperisone working standard solution to create a calibration curve. A typical range would be 0.5 to 300 ng/mL.[16]
-
The final concentrations could be, for example: 0.5, 1, 5, 10, 50, 100, 200, and 300 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 0.5 ng/mL
-
Low QC: e.g., 1.5 ng/mL
-
Mid QC: e.g., 75 ng/mL
-
High QC: e.g., 250 ng/mL
-
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing plasma proteins and its compatibility with reversed-phase chromatography.
-
Aliquot Samples: To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL Tolperisone-d10).
-
Vortex: Briefly vortex mix for 10 seconds to ensure homogeneity.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The cold temperature aids in more effective protein crashing.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the supernatant containing the analyte and IS.
-
Transfer Supernatant: Carefully transfer 200 µL of the supernatant to an autosampler vial or 96-well plate for analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific system in use.[15][18]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary separation efficiency. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile stationary phase for retaining moderately polar compounds like Tolperisone.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic modifier for eluting the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | See Table 2 | A gradient ensures efficient elution and good peak shape. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.[19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tolperisone contains a tertiary amine, which is readily protonated in positive ESI.[20] |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions provide high selectivity. |
| Ion Source Temp. | 500°C | Optimized for efficient desolvation. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tolperisone | 246.2 | 98.1 | 25 |
| Tolperisone-d10 | 256.3 | 108.1 | 25 |
Rationale for MRM Transitions: The precursor ion for Tolperisone ([C16H23NO + H]+) is m/z 246.2.[21] The most stable and abundant product ion, corresponding to the piperidine ring fragment, is selected for quantification (m/z 98.1). For Tolperisone-d10, where 10 hydrogen atoms in the piperidine ring are replaced by deuterium, the precursor ion shifts to m/z 256.3, and the corresponding fragment ion shifts to m/z 108.1. This provides a clean separation from the native analyte.
Caption: Fragmentation of Tolperisone and its deuterated standard.
Data Analysis and Method Validation
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of Tolperisone and Tolperisone-d10.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Tolperisone) / (Peak Area of Tolperisone-d10).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit.
-
Use the regression equation to calculate the concentration of Tolperisone in the QC and unknown samples.
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the FDA or ICH M10.[22][23][24][25] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution. The IS should effectively track and correct for any matrix effects.[26]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: Analyte stability must be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[27]
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly selective, sensitive, and accurate means for the absolute quantification of Tolperisone in human plasma. The use of a stable isotope-labeled internal standard is paramount to correcting for matrix effects and procedural losses, thereby ensuring data of the highest integrity for pharmacokinetic and clinical studies. This robust protocol, grounded in established bioanalytical principles, serves as a reliable foundation for researchers in the field of drug metabolism and pharmacokinetics.
References
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Tolperisone - Wikipedia. Wikipedia. [Link]
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH). [Link]
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Single Isotopologue for In-Sample Calibration and Absolute Quantitation by LC-MS/MS. ACS Publications. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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The Selection of Internal Standards in the Absence of Isotopes. Welch Materials, Inc. [Link]
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Tolperisone - sduaher. SDUAHER. [Link]
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Tolperisone: Uses, Dosage, Side Effects and More. MIMS Thailand. [Link]
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Tolperisone Pharmacology - Active Ingredient. RxReasoner. [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
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Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis. National Institutes of Health (NIH). [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
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Recent advances in absolute quantification of peptides and proteins using LC-MS. De Gruyter. [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Tolperisone | C16H23NO | CID 5511. PubChem. [Link]
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Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. National Institutes of Health (NIH). [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Institutes of Health (NIH). [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
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Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. PubMed. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
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Internal Standard Selection. Reddit. [Link]
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When Should an Internal Standard be Used? LCGC International. [Link]
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Absolute quantitation of disease protein biomarkers in a single LC-MS acquisition using apolipoprotein F as an example. National Institutes of Health (NIH). [Link]
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6 Key Points You Need to Know about Quantitative LC-MS. Drawell. [Link]
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HPLC method for tolperisone hydrochloride in human plasma. Innovative Journal. [Link]
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Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
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What Is Isotope Dilution Mass Spectrometry? YouTube. [Link]
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An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. [Link]
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Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]
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QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. ResearchGate. [Link]
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Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Omics Online. [Link]
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Application Notes and Protocols for the Preparation of Tolperisone-d10 Internal Standard Solutions
Introduction: The Imperative for Precision in Bioanalysis with Deuterated Internal Standards
In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such bioanalytical applications due to its inherent sensitivity and selectivity.[1] However, the journey from sample collection to final concentration value is fraught with potential variability. Matrix effects, inconsistencies in sample preparation, and instrumental drift can all introduce significant error, compromising the integrity of the data.[2]
To navigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of robust and reliable bioanalytical methodology.[3] Deuterated internal standards, such as Tolperisone-d10, are the preferred choice for quantitative LC-MS analysis.[4] These molecules are chemically identical to the analyte of interest (Tolperisone), with the exception of having one or more hydrogen atoms replaced by their heavier, stable isotope, deuterium.[3][4] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[1] Consequently, any variability encountered during the analytical process affects both the analyte and the internal standard to the same degree, allowing for a precise and accurate ratiometric quantification.[2] The use of such standards is a key expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][5]
This application note provides a detailed, field-proven protocol for the preparation of stock and working solutions of Tolperisone-d10, a deuterated internal standard for the muscle relaxant Tolperisone.[6][7] The procedures outlined herein are designed to ensure the accuracy, consistency, and stability of the internal standard solutions, thereby fostering the generation of high-quality, reproducible bioanalytical data.
Materials and Reagents
-
Tolperisone-d10 hydrochloride (C₁₆H₁₃D₁₀NO·HCl), solid[7]
-
Methanol (HPLC or LC-MS grade), as a common solvent for Tolperisone and its analogs[8][9][10]
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials for storage
-
Vortex mixer
-
Ultrasonic bath
Preparation of Tolperisone-d10 Stock Solution (1.0 mg/mL)
The preparation of a concentrated, accurate, and stable stock solution is the critical foundation for all subsequent dilutions and analyses. The choice of solvent and concentration is informed by the solubility of Tolperisone-d10 and common practices in published analytical methods for Tolperisone.[8][10][11]
Rationale for Protocol Design
-
Solvent Selection: Methanol is chosen as the solvent due to the high solubility of Tolperisone and its deuterated analog in this organic solvent.[10] Published methods for the analysis of Tolperisone frequently utilize methanol for the preparation of stock solutions.[8][11]
-
Concentration: A stock solution of 1.0 mg/mL is a standard and convenient concentration for bioanalytical internal standards, allowing for straightforward serial dilutions to achieve the desired working concentrations.
-
Gravimetric and Volumetric Accuracy: The use of a calibrated analytical balance and Class A volumetric flasks is essential to minimize measurement errors and ensure the accuracy of the stock solution concentration.
-
Storage: Storage in amber glass vials at a controlled low temperature (-20°C is recommended) protects the solution from light degradation and minimizes solvent evaporation, ensuring long-term stability.[8][12]
Step-by-Step Protocol
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh a target amount (e.g., 10 mg) of this compound using a calibrated analytical balance and record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 10 mL flask for 10 mg of solid to achieve a 1.0 mg/mL solution).
-
Solvent Addition and Mixing: Add a portion of HPLC or LC-MS grade methanol to the volumetric flask (approximately 70-80% of the final volume).
-
Complete Dissolution: Cap the flask and facilitate the complete dissolution of the solid by vortexing and/or placing it in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Invert the capped flask multiple times (at least 10-15 times) to ensure a homogenous solution.
-
Storage and Labeling: Transfer the stock solution into a clearly labeled amber glass vial. The label should include the compound name (Tolperisone-d10 Stock Solution), concentration (1.0 mg/mL), solvent (Methanol), preparation date, and initials of the analyst. Store the stock solution at -20°C.[8]
Preparation of Tolperisone-d10 Working Solutions
Working solutions are dilutions of the stock solution used to spike into calibration standards, quality control samples, and unknown study samples. The concentration of the working internal standard solution should be optimized during method development to yield a consistent and appropriate detector response across the analytical run.
Rationale for Protocol Design
-
Serial Dilution: A serial dilution approach is employed to accurately achieve the desired lower concentration of the working solution from the high-concentration stock solution. This minimizes the potential for error associated with a single large dilution.
-
Separate Stock Solutions: It is a best practice, and often a regulatory expectation, to prepare calibration standards and quality controls from separate stock solutions to provide a check on the accuracy of the stock preparation.[13] While this protocol details the preparation of the internal standard, the principle of independent verification is crucial in bioanalysis.
-
Solvent Consistency: The diluent for the working solutions should ideally be consistent with the final sample reconstitution solvent to ensure compatibility with the chromatographic system.
Step-by-Step Protocol for a 10 µg/mL Working Solution
-
Stock Solution Equilibration: Remove the 1.0 mg/mL Tolperisone-d10 stock solution from the freezer and allow it to equilibrate to room temperature.
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with methanol (or the desired final reconstitution solvent).
-
Homogenization: Cap the flask and invert it multiple times (at least 10-15 times) to ensure a homogenous solution.
-
Storage and Labeling: Transfer the working solution to a clearly labeled amber glass vial. The label should include the compound name (Tolperisone-d10 Working Solution), concentration (10 µg/mL), solvent, preparation date, and a reference to the parent stock solution. Store the working solution under conditions demonstrated to be stable, typically at 2-8°C for short-term use or -20°C for longer-term storage.
Further dilutions can be made from this working solution as required for the specific analytical method. For instance, if the final concentration of the internal standard in the analytical sample is intended to be 100 ng/mL, and 50 µL of the working solution is added to a 450 µL sample, a 1 µg/mL working solution would be appropriate.
Summary of Solution Parameters
| Parameter | Stock Solution | Working Solution (Example) |
| Analyte | This compound | This compound |
| Concentration | 1.0 mg/mL | 10 µg/mL |
| Solvent | Methanol (HPLC/LC-MS Grade) | Methanol (or final reconstitution solvent) |
| Preparation | Gravimetric weighing and volumetric dilution | Serial dilution from stock solution |
| Storage Temp. | -20°C | 2-8°C (short-term) or -20°C (long-term) |
| Vessel | Class A Volumetric Flask, Amber Glass Vial | Class A Volumetric Flask, Amber Glass Vial |
Workflow Diagram
The following diagram illustrates the logical progression from the solid internal standard to the final working solutions ready for use in a bioanalytical workflow.
Caption: Workflow for the preparation and use of Tolperisone-d10 internal standard solutions.
Conclusion
The meticulous preparation of internal standard solutions is a non-negotiable prerequisite for high-quality quantitative bioanalysis. By adhering to the detailed protocols and understanding the scientific rationale outlined in this application note, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their Tolperisone-d10 internal standard solutions. This foundational step is critical for mitigating analytical variability and generating robust pharmacokinetic and toxicokinetic data that can be trusted throughout the drug development lifecycle.
References
- Vertex, A. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PubMed Central.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Al-Jenoobi, F. I., Al-Suwayeh, S. A., & Ahad, A. (2019, April 30). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography.
- Rao, D. S., & Kumar, T. R. (n.d.). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences.
- Odo, O. F., & Ohaeri, O. C. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Patel, D., & Patel, V. (n.d.). Analytical method development and validation for estimation of tolperisone hydrochloride and diclofenac sodium in their pharmaceutical dosage form. Parul University Digital Repository.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- TSI Journals. (n.d.). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form.
- Cayman Chemical. (2022, October 26). PRODUCT INFORMATION - Tolperisone (hydrochloride).
- Stevenson, L., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH.
- ChemicalBook. (2023, June 8). TOLPERISONE-D10, HYDROCHLORIDE | 1185160-65-9.
- LabSolu. (n.d.). Tolperisone-d10, Hydrochloride.
- BenchChem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
- Kaza, M., et al. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- IJNRD. (2023, May 5). FORMULATION, DEVELOPMENT, AND EVALUATION OF TOLPERISONR HYDROCHLORIDE FILM-COATED TABLETS.
- ResearchGate. (2025, August 7). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR | Request PDF.
- Cayman Chemical. (n.d.). Tolperisone-d10 (hydrochloride) (CAS Number: 1185160-65-9).
- ResearchGate. (2019, May 12). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography.
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Application Notes & Protocols: Tolperisone-d10 in Drug Metabolism and Cytochrome P450 Studies
Section 1: Foundational Principles
Introduction to Tolperisone
Tolperisone is a centrally acting skeletal muscle relaxant prescribed for conditions associated with increased muscle tone and spasticity, such as those arising from neurological diseases.[1][2] Unlike many other muscle relaxants, it exhibits a favorable side-effect profile, notably with less sedation.[2][3] The mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits neurotransmitter release and depresses spinal reflexes.[3][4][5]
Pharmacokinetically, Tolperisone is characterized by rapid absorption and extensive first-pass metabolism, primarily in the liver.[1][6] This metabolic process is largely mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the prominent enzyme, and CYP2C19, CYP2B6, and CYP1A2 playing smaller roles.[4][7][8] The primary metabolic pathway is the hydroxylation of the methyl group, forming hydroxymethyl-tolperisone.[3][7] Due to the high degree of genetic polymorphism associated with enzymes like CYP2D6 and CYP2C19, the pharmacokinetics of Tolperisone can vary significantly among individuals.[8][9]
The Critical Role of Tolperisone-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS)
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. A significant challenge is the "matrix effect," where endogenous components in biological samples (e.g., plasma, urine) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[10] To mitigate this and other sources of variability (e.g., sample extraction, injection volume), an internal standard (IS) is essential.[11]
A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Tolperisone-d10, represents the gold standard for this purpose.[12][13] In Tolperisone-d10, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This substitution makes it chemically identical to Tolperisone but mass-shifted.
The core advantages of using Tolperisone-d10 are:
-
Identical Physicochemical Properties: It exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency as the unlabeled analyte (Tolperisone).[11][13]
-
Co-elution and Matrix Effect Correction: Because it co-elutes from the LC column, it experiences the exact same matrix effects as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, these effects are normalized, leading to highly accurate and reproducible quantification.[10][13]
-
Regulatory Acceptance: The use of a SIL-IS is highly recommended by regulatory agencies for bioanalytical method validation to ensure data integrity.[10][14]
Section 2: Application in Quantitative Bioanalysis
The primary application of Tolperisone-d10 is as an internal standard for the precise quantification of Tolperisone in biological matrices during pharmacokinetic (PK) and drug metabolism (DMPK) studies.[15][16]
Experimental Workflow: Tolperisone Quantification in Human Plasma
The following protocol outlines a robust LC-MS/MS method for determining Tolperisone concentrations in human plasma, a critical procedure for clinical trials and bioavailability studies.[17][18]
Caption: Bioanalytical workflow for Tolperisone quantification.
Detailed Protocol: LC-MS/MS Quantification
1. Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of Tolperisone and Tolperisone-d10 in methanol.
-
Create a series of working solutions for Tolperisone by serially diluting the stock to prepare calibration standards (e.g., 0.5-300 ng/mL).[17]
-
Prepare a working solution of Tolperisone-d10 (e.g., 50 ng/mL) to be used for spiking.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Tolperisone-d10 working solution to each tube (except for blank matrix) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS System and Conditions:
| Parameter | Condition | Causality & Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation needed for complex biological matrices. |
| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 1.8 µm) | Retains Tolperisone based on its hydrophobicity, separating it from polar matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | Provides protons for efficient positive mode ionization and aids in chromatographic peak shaping.[18] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent used to elute the analyte from the reversed-phase column. |
| Gradient | Isocratic or Gradient (e.g., 10% to 90% B over 2 min) | A gradient is often used to ensure elution of the analyte in a sharp peak while cleaning the column of late-eluting components. An isocratic method can be faster.[17][18] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for typical 2.1 mm ID columns to achieve good peak shape and sensitivity. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 5 µL | A small volume is sufficient for modern, sensitive mass spectrometers and minimizes column overload.[18] |
| Mass Spectrometer | Triple Quadrupole (QqQ) | The gold standard for quantitative analysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tolperisone contains a basic nitrogen atom that is readily protonated, making ESI+ highly efficient. |
| MRM Transitions | Tolperisone: m/z 246.2 → 98.1 Tolperisone-d10: m/z 256.2 → 108.1 | The precursor ion ([M+H]+) is selected in Q1 and fragmented in Q2. A specific, stable product ion is monitored in Q3, providing high specificity and minimizing background noise. |
4. Data Analysis:
-
Integrate the chromatographic peaks for both Tolperisone and Tolperisone-d10 MRM transitions.
-
Calculate the peak area ratio (Tolperisone / Tolperisone-d10).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tolperisone in unknown samples by interpolating their peak area ratios from the calibration curve.
Section 3: Application in Cytochrome P450 Reaction Phenotyping
Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism.[20][21] This is crucial for predicting the impact of genetic polymorphisms and potential drug-drug interactions.[22] For Tolperisone, this involves determining the relative contribution of CYP2D6, CYP2C19, and other isoforms to its clearance.[7][9]
Experimental Workflow: Recombinant CYP Isoform Assay
This approach directly measures the metabolism of Tolperisone by individual, recombinantly expressed CYP enzymes. It provides unambiguous evidence of which enzymes can metabolize the drug.[23][24]
Caption: CYP reaction phenotyping workflow using recombinant enzymes.
Detailed Protocol: Recombinant Human CYP Assay
1. Reagents and Materials:
-
Tolperisone and Tolperisone-d10.
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with P450 reductase.
-
Control microsomes (from insect or bacterial cells lacking CYP enzymes).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
96-well incubation plate and thermal cycler or water bath.
2. Incubation Procedure:
-
In a 96-well plate, prepare incubation mixtures (final volume 200 µL) containing:
- Potassium phosphate buffer.
- Recombinant CYP enzyme (e.g., 10 pmol/mL).
- Tolperisone (at a concentration near its Km, or 1 µM for screening).[23]
-
Include a control incubation with control microsomes to assess non-CYP-mediated degradation.
-
Pre-incubate the plate for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing Tolperisone-d10 (the IS).[23]
-
The "0 min" time point is terminated immediately after adding the NADPH system.
3. Sample Analysis:
-
Seal the plate, vortex, and centrifuge at 4,000 x g for 15 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using the LC-MS/MS method described in Section 2 to quantify the remaining concentration of Tolperisone at each time point.
4. Data Interpretation:
-
For each CYP isoform, plot the natural log of the percentage of Tolperisone remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t½) can be calculated as 0.693/k.
-
Significant depletion of Tolperisone in the presence of a specific CYP isoform (e.g., CYP2D6) compared to the control indicates that it is a metabolizing enzyme.[7][25]
Section 4: Application in Cytochrome P450 Inhibition Assays
Assessing a drug's potential to inhibit CYP enzymes is a critical regulatory requirement to prevent harmful drug-drug interactions (DDIs).[26] If Tolperisone inhibits an enzyme responsible for clearing another co-administered drug, it could lead to toxic accumulation of that other drug. This assay determines the IC50 value—the concentration of Tolperisone required to inhibit 50% of a specific CYP enzyme's activity.[27]
Experimental Workflow: CYP Inhibition IC50 Determination
This workflow uses human liver microsomes (HLM), which contain a full complement of CYP enzymes, and isoform-specific probe substrates.[26][28]
Caption: Workflow for determining CYP inhibition (IC50) potential.
Detailed Protocol: HLM-Based CYP Inhibition Assay
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Tolperisone (as the potential inhibitor).
-
CYP-specific probe substrates and their corresponding metabolites (for analytical standards).
-
Stable isotope-labeled internal standards for each metabolite, if available.
-
Reagents from the phenotyping assay (buffer, NADPH system).
2. Probe Substrates:
-
Select a specific probe substrate for each CYP isoform to be tested. The substrate should be used at a concentration approximate to its Km.
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
3. Incubation Procedure:
-
In a 96-well plate, prepare incubations containing HLM (e.g., 0.2 mg/mL), phosphate buffer, and the specific probe substrate.
-
Add Tolperisone at various concentrations (e.g., 8-point serial dilution from 100 µM down to n Molar concentrations). Include a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a predetermined time within the linear range of metabolite formation (e.g., 10 minutes).
-
Terminate the reactions by adding ice-cold acetonitrile containing the internal standard for the metabolite being quantified.
4. Sample Analysis:
-
Process the plate as described previously (centrifugation, supernatant transfer).
-
Analyze samples via a validated LC-MS/MS method developed for the specific probe substrate and its metabolite.
5. Data Interpretation:
-
Calculate the percent inhibition at each Tolperisone concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Tolperisone concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression software to determine the IC50 value.[29]
-
The resulting IC50 value is then used in risk assessments to predict the clinical potential for a DDI. Studies have shown Tolperisone competitively inhibits CYP2D6 activity.[7]
Section 5: Conclusion
Tolperisone-d10 is an indispensable tool for the robust development and characterization of Tolperisone. Its application as a stable isotope-labeled internal standard ensures the accuracy and reliability of pharmacokinetic data, which is foundational for establishing safety and efficacy.[10][13] Furthermore, its use in LC-MS/MS-based in vitro metabolism studies enables researchers to precisely delineate the roles of various Cytochrome P450 enzymes in Tolperisone's clearance and to evaluate its potential for clinically significant drug-drug interactions. The protocols detailed herein provide a comprehensive framework for leveraging Tolperisone-d10 to generate high-quality, regulatory-compliant data in the drug development pipeline.
Section 6: References
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ResearchGate. (n.d.). Considerable interindividual variation in the pharmacokinetics of tolperisone HC | Request PDF. Retrieved from [Link]
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Dalmadi, B., Leibinger, J., Szeberényi, S., Borbás, T., Farkas, S., Szombathelyi, Z., & Tihanyi, K. (2003). Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Drug Metabolism and Disposition, 31(5), 631–637. Retrieved from [Link]
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sduaher. (n.d.). Tolperisone. Retrieved from [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
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Wikipedia. (2023, December 11). Tolperisone. Retrieved from [Link]
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MIMS. (n.d.). Tolperisone: Uses, Dosage, Side Effects and More. Retrieved from [Link]
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Dr.Oracle. (2025, November 9). What are the potential drug interactions with Tolperisone? Retrieved from [Link]
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Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
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(2024, September 1). Review of tolperisone: a muscle relaxant and its analysis methods. Retrieved from [Link]
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Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of Metabolic Pathways Involved in the Biotransformation of Tolperisone by Human Microsomal Enzymes | Request PDF. Retrieved from [Link]
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Quasthoff, S., Möckel, C., & Zieglgänsberger, W. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(2), 107–119. Retrieved from [Link]
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European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
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Evotec. (n.d.). Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
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ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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RxReasoner. (n.d.). Tolperisone Pharmacology - Active Ingredient. Retrieved from [Link]
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(2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of CYP2D610 allele on the pharmacokinetics of tolperisone*. Retrieved from [Link]
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Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
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Postlind, H., Örtqvist, E., & Lindblom, P. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 285–289. Retrieved from [Link]
-
Kim, T. H., Kim, H., & Kim, Y. G. (2013). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 179–183. Retrieved from [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Chirality, 25(10), 645–654. Retrieved from [Link]
-
Kim, H. S., Kim, D. H., & Gwak, H. S. (2013). Characterization of Human Cytochrome P450 Enzymes Involved in the Biotransformation of Eperisone. Drug Metabolism and Disposition, 41(11), 1959–1966. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Miskolczi, P., Vereczkey, L., & Frenkl, R. (1987). Gas-liquid chromatographic method for the determination of tolperisone in human plasma: pharmacokinetic and comparative bioavailability studies. Journal of pharmaceutical and biomedical analysis, 5(7), 695–700. Retrieved from [Link]
-
Paine, M. F., Stresser, D. M., & Ragueneau-Majlessi, I. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(12), 1878–1886. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
El-Koussi, W. M., Atia, N. N., & El-Balkiny, M. N. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of separation science, 45(8), 1438–1446. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS | Request PDF. Retrieved from [Link]
-
Al-Shehri, M. M. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Jordan Journal of Pharmaceutical Sciences, 12(1). Retrieved from [Link]
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Application Note & Protocol: Enantioselective Separation of Tolperisone Isomers Using Chiral High-Performance Liquid Chromatography
Abstract
Tolperisone, a centrally acting muscle relaxant, is a chiral molecule marketed as a racemic mixture.[1][2] The individual enantiomers of Tolperisone exhibit different pharmacological profiles, making their separation and quantification a critical aspect of drug development and quality control.[2][3] This document provides a comprehensive guide to the enantioselective separation of Tolperisone isomers using chiral High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present a detailed protocol for a validated chiral HPLC method, and discuss the interpretation of results in accordance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds.
Introduction: The Significance of Chirality in Tolperisone
Tolperisone, chemically known as (±)-2-methyl-1-phenyl-3-(2-piperidyl)-1-propanone, possesses a single chiral center, resulting in the existence of two enantiomers: (R)-Tolperisone and (S)-Tolperisone.[4] While the racemic mixture is used clinically, studies have indicated that the enantiomers may possess distinct pharmacological and toxicological properties.[2] For instance, the dextrorotatory (+) isomer is reported to have predominant muscle relaxant activity, while the levorotatory (-) isomer shows effects on bronchial and vascular smooth muscle.[2]
The differential activity of enantiomers necessitates the development of stereospecific analytical methods to:
-
Characterize the enantiomeric composition of the drug substance and final product.
-
Monitor potential chiral inversion during manufacturing and storage.
-
Conduct stereoselective pharmacokinetic and pharmacodynamic studies.
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of chiral impurities, making robust enantioselective analytical methods a prerequisite for drug approval.[5][6][7]
The Principle of Chiral Chromatography
Chiral chromatography is a powerful technique for the separation of enantiomers.[8][9] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a diastereomeric transient complex with each enantiomer, leading to different retention times and, consequently, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability and high selectivity in separating a wide range of chiral compounds.[8] For the separation of Tolperisone, a basic compound containing a tertiary amino group, reversed-phase chromatography with a polysaccharide-based CSP has proven to be effective.[1][10]
Recommended Chiral HPLC Method
This section outlines a detailed protocol for the enantioselective separation of Tolperisone isomers. The method is based on published literature and established principles of chiral chromatography.
Materials and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chiral Column:
-
Chemicals and Solvents:
-
Tolperisone Hydrochloride reference standard (racemic mixture).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Tolperisone Hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the enantioselective separation of Tolperisone.
| Parameter | Recommended Setting |
| Chiral Column | Cellulose tris(3-chloro-4-methylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | 20 mM Ammonium Acetate in Water (pH 8.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: The cellulose tris(3-chloro-4-methylphenylcarbamate) CSP provides the necessary chiral recognition for the separation of Tolperisone enantiomers.[1][10]
-
Mobile Phase: The reversed-phase mobile phase, consisting of an aqueous buffer and an organic modifier, is suitable for the analysis of the basic Tolperisone molecule. The pH of the buffer is crucial for controlling the ionization state of the analyte and its interaction with the stationary phase. A pH of 8.0 has been shown to provide good separation.[1]
-
Detector: UV detection at 254 nm is appropriate for Tolperisone due to the presence of a chromophore in its structure.
Experimental Workflow
The following diagram illustrates the experimental workflow for the chiral separation of Tolperisone.
Caption: Experimental workflow for the chiral HPLC analysis of Tolperisone.
Results and Discussion
Typical Chromatogram
Under the recommended conditions, a baseline separation of the (R)- and (S)-Tolperisone enantiomers should be achieved. Based on published data, the (R)-enantiomer is expected to elute before the (S)-enantiomer on a Chiralcel OZ-RH column.[1][10]
Method Validation
A chiral separation method must be validated to ensure its suitability for its intended purpose.[5][11] The validation should be performed in accordance with ICH guidelines and should include the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This involves demonstrating that there is no interference from the blank (mobile phase) at the retention times of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of the enantiomer spiked into a sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following table provides typical acceptance criteria for the validation of a chiral HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Precision (RSD) | Repeatability: ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[5] |
| Accuracy (% Recovery) | 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer at the specification limit.[5] |
| Resolution (Rs) | > 1.5 |
System Suitability
Before routine analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution of racemic Tolperisone and evaluating the following parameters:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A resolution of > 1.5 is generally required for baseline separation.[8]
-
Tailing Factor (T): A measure of peak asymmetry. A tailing factor of ≤ 2.0 is generally acceptable.
-
Repeatability of Injections: The precision of multiple injections of the same standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
The following diagram illustrates the logical relationship for system suitability testing.
Caption: Decision tree for system suitability testing.
Conclusion
The enantioselective separation of Tolperisone is a critical analytical task in pharmaceutical development and quality control. The chiral HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of Tolperisone enantiomers. By understanding the principles of chiral chromatography and adhering to rigorous method validation and system suitability criteria, researchers can ensure the accuracy and reliability of their analytical results, ultimately contributing to the development of safer and more effective medicines.
References
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Owada, Y., Takahashi, M., et al. (2014). Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. Biomedical Chromatography, 28(2), 241-245. [Link]
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Owada, Y., Takahashi, M., et al. (2014). Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. Semantic Scholar. [Link]
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Rao, R. N., & Raju, S. S. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Chirality, 25(10), 622-627. [Link]
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Rao, R. N., & Raju, S. S. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Semantic Scholar. [Link]
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Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
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Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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Snatzke, G., et al. (2000). Stereochemical study of tolperisone, a muscle relaxant agent, by circular dichroism and ultraviolet spectroscopy. Chirality, 12(4), 296-302. [Link]
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ResearchGate. (n.d.). Effect of drugs (tolperisone, TOLP; silperisone, SILP; eperisone, EPE;...). ResearchGate. [Link]
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Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]
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Mărgăritescu, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
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Application Notes and Protocols for Tolperisone Analysis in Plasma and Serum
Foreword: The Criticality of Sample Preparation in Tolperisone Bioanalysis
Tolperisone, a centrally acting muscle relaxant, is pivotal in the management of acute muscle spasms and spasticity.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, making the accurate quantification of Tolperisone in biological matrices like plasma and serum a cornerstone of clinical and preclinical research.[2][3] This document provides an in-depth guide to the most effective sample preparation techniques for Tolperisone analysis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a comprehensive understanding of why certain choices are made, ensuring robust and reproducible results.
Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl) propan-1-one, is a piperidine derivative.[4] Its chemical structure dictates its behavior in biological matrices and informs the selection of an appropriate sample preparation strategy. The primary goal of sample preparation is to isolate Tolperisone from the complex plasma or serum matrix, removing interfering substances such as proteins and phospholipids that can compromise the sensitivity and accuracy of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
This guide will explore three prevalent sample preparation techniques:
-
Protein Precipitation (PPT): A straightforward and rapid method.
-
Liquid-Liquid Extraction (LLE): A classic and highly effective technique for cleaner sample extracts.
-
Solid-Phase Extraction (SPE): A versatile and automatable method offering high recovery and selectivity.
Each section will provide a detailed protocol, a discussion of the underlying principles, and a summary of expected performance metrics based on validated methods from the scientific literature.
Protein Precipitation (PPT): The Express Method
Protein precipitation is often the first choice for its simplicity, speed, and low cost. The principle is to add a water-miscible organic solvent to the plasma or serum sample, which alters the dielectric constant of the solution, causing proteins to denature and precipitate.[5] Acetonitrile is a frequently used solvent for this purpose.[5][7][8]
Causality Behind Experimental Choices:
-
Solvent Selection (Acetonitrile): Acetonitrile is effective at precipitating proteins while keeping small molecules like Tolperisone in solution. It is also compatible with reversed-phase HPLC and LC-MS/MS mobile phases.[5]
-
Solvent-to-Sample Ratio: A 3:1 ratio of acetonitrile to plasma is commonly recommended to ensure complete protein precipitation.[5]
Visual Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow.
Detailed Protocol for Protein Precipitation
Materials:
-
Drug-free human plasma or serum
-
Tolperisone reference standard
-
Internal Standard (IS) solution (e.g., Eperisone Hydrochloride or Prednisolone)[2][3][9]
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the Internal Standard solution.
-
Add 600 µL of ice-cold acetonitrile to the sample.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the analytical instrument (e.g., LC-MS/MS).
Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma/serum sample) and an organic solvent.[10] This method generally yields a cleaner extract than PPT, reducing matrix effects and improving analytical sensitivity.[3]
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of organic solvent is critical and depends on the polarity of Tolperisone. Various solvents and mixtures have been successfully used, including:
-
Methyl tert-butyl ether (MTBE): A good choice for its low miscibility with water and ability to extract moderately polar compounds.[10]
-
Dichloromethane (DCM): A denser-than-water solvent that can be effective, but its use is sometimes minimized due to safety concerns.[1][11]
-
Mixtures (e.g., MTBE:DCM, 70:30 v/v): Blending solvents can fine-tune the polarity of the extraction phase to optimize recovery.[1][9]
-
-
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of Tolperisone, making it more soluble in the organic phase and enhancing extraction efficiency. For basic compounds like Tolperisone, making the sample alkaline can improve recovery.[7]
Visual Workflow for Liquid-Liquid Extraction
Caption: A schematic of the liquid-liquid extraction workflow.
Detailed Protocol for Liquid-Liquid Extraction
Materials:
-
Drug-free human plasma or serum
-
Tolperisone reference standard
-
Internal Standard (IS) solution (e.g., Dibucaine, Prednisolone)[1][10]
-
Extraction solvent (e.g., Methyl tert-butyl ether)[10]
-
Glass culture tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Pipette 200 µL of the plasma/serum sample into a glass culture tube.[10]
-
Add the IS solution to each sample.
-
Add 1 mL of methyl tert-butyl ether to the tube.[10]
-
Vortex the mixture for 5 minutes to facilitate the extraction of Tolperisone into the organic phase.[1]
-
Centrifuge at 4700 rpm for 15 minutes to achieve a clean separation of the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[3]
-
Vortex briefly to dissolve the residue.
-
Inject an aliquot into the analytical instrument.
Solid-Phase Extraction (SPE): The High-Purity Method
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material to retain the analyte of interest while interfering compounds are washed away.[12] This method can provide the cleanest extracts and allows for analyte concentration, leading to enhanced sensitivity.[6] For Tolperisone, reversed-phase SPE using C18 cartridges is a common approach.[13]
Causality Behind Experimental Choices:
-
Sorbent Selection (C18): Tolperisone is a moderately non-polar molecule, making it well-suited for retention on a non-polar C18 sorbent via hydrophobic interactions.[6][13]
-
Wash and Elution Solvents: The wash step is crucial for removing polar interferences with a weak solvent (e.g., water or a low percentage of organic solvent). The elution step uses a stronger organic solvent (e.g., methanol or acetonitrile) to disrupt the hydrophobic interaction between Tolperisone and the C18 sorbent, releasing it from the cartridge.[6]
Visual Workflow for Solid-Phase Extraction
Sources
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- 2. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Extraction of Muscle Relaxants in Human Body Fluids by Solid‐Phase Extraction | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Tolperisone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope-Labeled Internal Standard
Abstract & Introduction
Tolperisone is a centrally acting muscle relaxant prescribed for conditions associated with painful muscle spasms and spasticity.[1][2] Accurate quantification of tolperisone in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies that underpin drug development and clinical monitoring.[3][4][5]
This application note details a robust and highly selective method for the determination of tolperisone in human plasma using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The cornerstone of this protocol is the application of Isotope Dilution Mass Spectrometry (IDMS), which employs a stable, deuterated analog of the analyte, Tolperisone-d10, as the internal standard (IS).[6][7][8]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis.[6] Because Tolperisone-d10 is chemically and physically almost identical to the native tolperisone, it experiences the same behavior during every step of the analytical process—extraction, potential derivatization, and chromatographic separation.[9] This co-extractive and co-eluting behavior allows it to meticulously correct for variations in sample preparation, matrix effects, and instrument response. By measuring the ratio of the analyte to the internal standard, the method achieves superior accuracy, precision, and reliability, meeting the stringent requirements of regulatory bodies.[3][9][10]
Scientific Rationale: The "Why" Behind Key Methodological Choices
A robust analytical method is built on a foundation of deliberate, scientifically-grounded decisions. Here, we explain the causality behind the core components of this protocol.
-
Why Gas Chromatography-Mass Spectrometry (GC-MS)? GC is an ideal separation technique for analytes that are thermally stable and sufficiently volatile. Tolperisone, with a molecular weight of 245.37 g/mol , fits these criteria. The coupling of GC with a mass spectrometer provides exceptional selectivity and sensitivity. The mass detector can be set to monitor specific mass-to-charge (m/z) ratios unique to the analyte and internal standard, a technique known as Selected Ion Monitoring (SIM), which effectively filters out noise from co-eluting matrix components.
-
Why a Deuterated Internal Standard (Tolperisone-d10)? The principle of IDMS is to achieve the highest possible accuracy. A deuterated standard is the ideal internal standard because its physicochemical properties are nearly indistinguishable from the analyte. This ensures that any loss of analyte during sample processing is precisely mirrored by a proportional loss of the internal standard.[6] The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal, a value that remains constant despite variations in extraction recovery or injection volume. Using a heavily labeled standard like Tolperisone-d10 provides a significant mass difference (+10 Da) that prevents isotopic overlap or "crosstalk" between the analyte and IS signals, ensuring analytical clarity.[11][12]
-
Why Liquid-Liquid Extraction (LLE)? Biological matrices like plasma are complex, containing proteins, lipids, and salts that can interfere with analysis and damage the GC system. LLE is a highly effective and established technique for sample cleanup.[13][14][15] By adjusting the sample pH to a basic level, tolperisone (a weak base) is converted to its non-ionized form, which has high solubility in a water-immiscible organic solvent. This allows for its efficient extraction away from water-soluble matrix components, resulting in a cleaner sample extract.
Materials and Reagents
-
Reference Standards: Tolperisone hydrochloride, Tolperisone-d10 hydrochloride (≥99% isotopic purity).[8]
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Solvents & Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)[14]
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Deionized Water (18.2 MΩ·cm)
-
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and autosampler.
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with Electron Ionization (EI) source.
-
Analytical Balance (readable to 0.01 mg).
-
Centrifuge capable of >3,000 x g.
-
Vortex Mixer.
-
Nitrogen Evaporation System with a water bath.
-
Experimental Protocols
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Tolperisone HCl and Tolperisone-d10 HCl into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Internal Standard (IS) Working Solution (100 ng/mL): Perform serial dilutions of the Tolperisone-d10 stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Working Solutions: Perform serial dilutions of the Tolperisone stock solution with methanol to prepare a series of working solutions. These will be used to spike blank plasma to create CC and QC samples.[16] A typical calibration range for tolperisone is 1.0 to 500 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Label borosilicate glass tubes. Pipette 200 µL of plasma (blank, CC, QC, or unknown sample) into the appropriately labeled tube.
-
Internal Standard Addition: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube except for the "double blank" (blank matrix without analyte or IS). This yields a final IS concentration of 12.5 ng/mL.
-
Vortex: Briefly vortex all tubes for ~10 seconds.
-
Alkalinization: Add 100 µL of 1 M NaOH to each tube to raise the pH. Vortex for ~10 seconds. This deprotonates the tolperisone, making it more soluble in the organic extraction solvent.
-
Extraction: Add 2.0 mL of methyl tert-butyl ether (MTBE) to each tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 4°C and 3,500 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Isolate Extract: Carefully transfer the upper organic layer into a clean, labeled tube, taking care not to disturb the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer: Transfer the final extract to a 200 µL autosampler vial with a glass insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds, including tolperisone. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Injector Temp. | 280°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 25°C/min to 300°C, Hold: 5 min | The temperature program is designed to separate tolperisone from any remaining matrix components and elute it with good peak shape. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[17] |
| Source Temp. | 230°C | Optimized to maintain analyte integrity and prevent contamination. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| SIM Ions | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Tolperisone | 98 | 245 (M+) |
| Tolperisone-d10 | 108 | 255 (M+) |
| Rationale for Ion Selection: The m/z 98 fragment corresponds to the piperidinomethyl cation, a stable and abundant fragment for tolperisone.[18][19] The corresponding m/z 108 ion for the d10-labeled standard provides a clean, interference-free channel for quantification. Monitoring the molecular ions (M+) as qualifiers confirms the identity of the eluted peaks. |
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be fully validated according to guidelines from regulatory agencies like the FDA and EMA.[3][10][20][21] The validation process demonstrates that the method is reliable and fit for its intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) [3][10] |
| Selectivity | Analysis of ≥6 unique blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | A calibration curve (min. 6 non-zero points) is analyzed. The peak area ratio vs. concentration is plotted. | Linear regression with a weighting factor (e.g., 1/x²). Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of QC samples at four levels (LOD, LQC, MQC, HQC) in replicate (n≥5) over multiple days. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix by comparing analyte response in post-extraction spiked matrix vs. neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compares the analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible across the concentration range. |
| Stability | Evaluates analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (room temp), Long-Term (frozen storage), Stock Solution, and Post-Preparative. | Mean concentration of stability samples should be within ±15% of nominal concentration.[13][16][22] |
Visualized Workflows and Data
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample receipt to final data reporting.
Caption: GC-MS analytical workflow for Tolperisone.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][10]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][20][21]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][23]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][24][25]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][26]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][4]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link][27]
-
ResearchGate. (2022). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link][13]
-
Al-Hiari, Y. M., et al. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Scholars Middle East Publishers. [Link][16][28]
-
PubMed. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link][14]
-
PubMed. (2000). HPLC determination of tolperisone in human plasma. [Link][15]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link][29]
-
HPLC method for tolperisone hydrochloride in human plasma. (2024). Consolidated Pharmaceutical Knowledge Base. [Link][5]
-
ResearchGate. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. [Link][22]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][9]
-
Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. [Link][12]
-
World Journal of Pharmaceutical Research. (n.d.). A review on tolperisone – centrally acting muscle relaxant and its analytical methods. [Link][1]
-
PubMed. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. [Link][30]
-
Review of tolperisone: a muscle relaxant and its analysis methods. (2024). Consolidated Pharmaceutical Knowledge Base. [Link][2]
-
ResearchGate. (2013). Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS. [Link][18]
-
ResearchGate. (2015). Rapid Simultaneous Determination of Eperisone, Tolperisone, and Tizanidine in Human Serum by Using a MonoSpin® C18 Extraction Column and Liquid Chromatography/Tandem Mass Spectrometry. [Link][19]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link][31]
-
ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link][32]
-
YouTube. (2020). Electron ionization and mass spectrometry. [Link][17]
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- 5. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
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- 11. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
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Use of Tolperisone-d10 in bioequivalence and bioavailability studies.
Application Note & Protocol
Topic: The Strategic Use of Tolperisone-d10 for High-Fidelity Bioequivalence and Bioavailability Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Guiding Principle: The Imperative for Precision in Pharmacokinetic Assessment
Bioavailability (BA) and Bioequivalence (BE) studies form the bedrock of drug development and generic drug approval, providing critical data on the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.[1][2] The integrity of these studies hinges on the accuracy and reproducibility of the bioanalytical methods used to quantify the drug in biological matrices, typically plasma. The central challenge in bioanalysis is overcoming the inherent variability introduced during sample preparation and instrumental analysis, especially when dealing with complex matrices.
The use of a proper internal standard (IS) is the most effective strategy to mitigate this variability. While historically, structural analogs have been used, the modern gold standard, recommended by regulatory bodies, is the use of a stable isotope-labeled (SIL) version of the analyte.[3][4][5] This document provides a comprehensive guide to the theory and practical application of Tolperisone-d10 as an internal standard for the definitive quantification of Tolperisone in human plasma for BA/BE studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Internal Standard: Causality Behind the Choice of Tolperisone-d10
An ideal internal standard must mimic the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization—without interfering with its measurement. This is where a deuterated standard like Tolperisone-d10 demonstrates its profound superiority over a mere structural analog.
Expert Insight: The principle of using a SIL-IS is rooted in isotope dilution mass spectrometry. Tolperisone-d10 is chemically identical to Tolperisone, with the only difference being the replacement of ten hydrogen atoms with their heavier, stable isotope, deuterium.[3] This subtle mass shift makes it distinguishable by the mass spectrometer, but its physicochemical behavior is virtually identical to the parent drug.[3][6] This ensures it co-elutes chromatographically and experiences the exact same extraction efficiencies and, crucially, the same degree of ion suppression or enhancement (matrix effects) as the analyte.[5] A structural analog, by contrast, will have a different retention time and can be affected differently by the matrix, leading to unreliable data.[3]
| Parameter | Tolperisone-d10 (Deuterated IS) | Structural Analog IS | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with Tolperisone. | Different retention time. | Co-elution ensures both analyte and IS experience identical matrix effects at the same moment, providing the most accurate correction.[3][5] |
| Extraction Recovery | Virtually identical to Tolperisone. | May differ significantly. | Identical recovery ensures that any loss of analyte during sample prep is mirrored by a proportional loss of IS, keeping the ratio constant. |
| Ionization Response | Identical ionization efficiency and susceptibility to matrix effects. | Different ionization efficiency and susceptibility. | Matrix effects are a primary source of analytical error. A SIL-IS is the only tool that can reliably compensate for this phenomenon.[5][6] |
| Regulatory View | Considered the gold standard by agencies like the EMA.[5] | May be rejected if not sufficiently justified; can lead to regulatory scrutiny.[5] | Regulatory bodies prioritize methods that are demonstrably robust and reliable.[7][8] |
Tolperisone: A Pharmacokinetic Profile
Tolperisone is a centrally acting skeletal muscle relaxant used to treat muscle spasticity.[9][10] Understanding its pharmacokinetic properties is essential for designing a meaningful BA/BE study.
-
Absorption: It is rapidly and almost completely absorbed from the gut, with peak plasma concentrations (Tmax) reached within 0.5 to 1.5 hours.[9][11]
-
Metabolism: Tolperisone undergoes extensive first-pass metabolism in the liver and kidneys, primarily by the CYP2D6 enzyme.[12][13] This results in a relatively low absolute bioavailability of approximately 17%.[11][14]
-
Elimination: The elimination half-life is short, around 1.5 to 2.5 hours.[9][11]
-
Food Effect: High-fat meals can significantly increase the bioavailability of Tolperisone by approximately 100%.[14][15] Therefore, BE studies must be conducted under both fasting and fed conditions as stipulated by regulatory guidelines.[16]
Experimental Workflow for a Tolperisone Bioequivalence Study
The following diagram outlines the comprehensive workflow for a typical crossover bioequivalence study, from clinical execution to final data analysis.
Caption: Workflow of a Tolperisone Bioequivalence Study.
Detailed Bioanalytical Protocol: Quantification of Tolperisone in Human Plasma
This protocol describes a robust LC-MS/MS method for the determination of Tolperisone in K2-EDTA human plasma, validated according to international guidelines.[7][17]
Materials and Reagents
-
Reference Standards: Tolperisone HCl, Tolperisone-d10
-
Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.
-
Reagents: Formic acid, Ammonium formate, HPLC-grade water.
-
Biological Matrix: Drug-free K2-EDTA human plasma.
Instrumentation and Conditions
The method utilizes a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer.
| Parameter | Condition |
| HPLC System | Agilent 1200, Shimadzu Nexera, or equivalent |
| Analytical Column | Reversed-phase C18 (e.g., Luna C18, 50 x 2.0 mm, 5 µm)[18] |
| Mobile Phase | A: 10mM Ammonium Formate in Water (pH 3.5) B: Methanol Isocratic: 12% A : 88% B[18] |
| Flow Rate | 0.250 mL/min[18] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) |
| Tolperisone | 246.2 | 98.1 | 150 |
| Tolperisone-d10 (IS) | 256.2 | 98.1 | 150 |
| Note: The product ion m/z 98.1 corresponds to the piperidine moiety, which is assumed to be unlabeled in Tolperisone-d10. If labeling is on this fragment, the product ion would shift accordingly (e.g., to m/z 108.1). |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Tolperisone and Tolperisone-d10 in methanol.
-
Working Solutions: Prepare serial dilutions of the Tolperisone stock solution in 50:50 methanol:water to create spiking solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolperisone-d10 stock solution in 50:50 methanol:water. This concentration should yield a consistent and robust response in the mass spectrometer.[3]
Step-by-Step Sample Preparation (Protein Precipitation)
-
Aliquot: Label microcentrifuge tubes. Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into the appropriate tube.
-
Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL Tolperisone-d10) to all tubes except for "blank" samples.
-
Vortex: Briefly vortex each tube for 10 seconds.
-
Precipitate: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Bioanalytical Method Validation: A Self-Validating System
For the data to be considered trustworthy and acceptable for regulatory submission, the described method must be fully validated according to guidelines from the FDA or EMA.[7][8][17] This ensures the method is "fit-for-purpose."
| Validation Parameter | Purpose and Acceptance Criteria |
| Selectivity | Demonstrates that the method can differentiate the analyte and IS from endogenous matrix components. (Response in blank samples should be <20% of LLOQ). |
| Linearity & Range | Establishes the concentration range over which the assay is accurate and precise (e.g., 0.5 - 300 ng/mL). A regression analysis should have a correlation coefficient (r²) > 0.99.[18] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV). |
| Accuracy & Precision | Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assesses the impact of the biological matrix on analyte ionization. The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Measures the efficiency of the extraction process. Recovery should be consistent and reproducible. |
| Stability | Evaluates the stability of Tolperisone in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.[19] |
Conclusion
The strategic implementation of Tolperisone-d10 as an internal standard is fundamental to developing a robust, reliable, and regulatory-compliant bioanalytical method for Tolperisone. Its ability to perfectly mimic the analyte throughout the analytical workflow provides unparalleled correction for the numerous variables inherent in quantifying drugs in complex biological matrices.[3][5] This approach minimizes analytical variability, ensures the generation of high-fidelity pharmacokinetic data, and ultimately enables confident and accurate decision-making in bioequivalence and bioavailability assessments.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Wikipedia. Tolperisone. [Link]
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Eletriptan SmPC. Tolperisone hydrochloride Tablets. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
MIMS Singapore. Tolperisone: Uses, Dosage, Side Effects and More. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
RxReasoner. Tolperisone Pharmacology - Active Ingredient. [Link]
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Future Science. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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sduaher. Tolperisone. [Link]
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PubMed. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
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PubMed. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. [Link]
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
-
KCAS Bio. The Value of Deuterated Internal Standards. [Link]
-
World Journal of Pharmaceutical Research. a review on tolperisone – centrally acting muscle relaxant and its analytical methods. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. [Link]
-
ResearchGate. Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS. [Link]
-
Wisdomlib. Deuterated Internal Standard: Significance and symbolism. [Link]
-
European Medicines Agency. (2015). Merisone Art 29(4) Assessment Report. [Link]
-
U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
gmp-compliance.org. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies. [Link]
-
Scribd. FDA Bioequivalence Study Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
Pharmaceutical Technology. (2022). FDA Publishes Draft Guidance on Statistical Approaches to Establishing Bioequivalence. [Link]
-
European Medicines Agency. Merisone and associated names. [Link]
-
World Journal of Pharmaceutical Research. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOLPERISONE HYDROCHLORIDE IN HUMAN PLASMA BY HPLC. [Link]
-
PMC. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. [Link]
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Troubleshooting & Optimization
Technical Support Center: Addressing Chromatographic Co-elution of Tolperisone-d10 and Unlabeled Tolperisone
Welcome to the technical support guide for resolving co-elution issues between Tolperisone and its deuterated internal standard, Tolperisone-d10. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these two compounds during liquid chromatography (LC) analysis, particularly in a mass spectrometry (MS) context.
Frequently Asked Questions (FAQs)
Q1: Why are my Tolperisone and Tolperisone-d10 peaks co-eluting?
A1: Co-elution of an analyte and its isotopically labeled internal standard is a common phenomenon in chromatography.[1] In the case of Tolperisone and Tolperisone-d10, their chemical structures are nearly identical, leading to very similar interactions with the stationary and mobile phases. The primary difference is the presence of ten deuterium atoms in Tolperisone-d10, which can sometimes lead to slight differences in retention behavior, a phenomenon known as the chromatographic isotope effect.[2]
Q2: What is the chromatographic isotope effect?
A2: The chromatographic isotope effect refers to the separation of molecules based solely on their isotopic content. Deuterated compounds, like Tolperisone-d10, often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase.
Q3: Is complete co-elution always necessary for accurate quantification?
A3: While perfect co-elution is the ideal scenario to ensure that both the analyte and the internal standard experience the same matrix effects, it is not always achievable.[3] If there is a consistent and reproducible partial separation, accurate quantification can still be achieved. However, inconsistent separation can lead to variability in the analyte-to-internal standard response ratio, compromising the accuracy and precision of the results.[3][4]
Q4: Can I just integrate the two peaks together?
A4: Integrating the two peaks together is not a valid approach for quantification. The purpose of an internal standard is to correct for variations in sample preparation and instrument response. To do this accurately, the peak area of the analyte must be compared to the peak area of the internal standard. Combining them would negate the benefits of using an internal standard.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
This guide provides a step-by-step approach to systematically troubleshoot and resolve the co-elution of Tolperisone and Tolperisone-d10.
Step 1: Initial Assessment and System Suitability
Before making any changes to your method, it's crucial to confirm that your LC system is performing optimally.
Protocol: System Suitability Check
-
Prepare a standard solution containing known concentrations of Tolperisone and Tolperisone-d10 in your initial mobile phase.
-
Inject the solution multiple times (e.g., n=5) to assess the reproducibility of retention time, peak area, and peak shape.
-
Evaluate the peak asymmetry and tailing factor. Ideally, these values should be between 0.9 and 1.2. Poor peak shape can be an indicator of column degradation or an incompatible sample solvent.[5]
-
Check for any shoulders or distortions in the peaks. These can be signs of co-elution with other components or issues with the column itself.[1][6]
Step 2: Method Optimization Strategies
If the system suitability is acceptable, the next step is to modify the chromatographic method to improve the separation.
Strategy 1: Mobile Phase Modification
Altering the mobile phase composition can have a significant impact on selectivity.
-
Adjusting the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[5] These solvents have different selectivities and can alter the elution order of your compounds.
-
Modifying the Aqueous Phase pH: Tolperisone is a basic compound. Adjusting the pH of the aqueous portion of your mobile phase can change its ionization state and, consequently, its retention behavior. A buffer of 0.01 M potassium dihydrogen phosphate with the pH adjusted to 8.0 has been used effectively for Tolperisone analysis.[7][8] Another method utilized a mobile phase with a pH of 3.0.[9]
-
Altering the Buffer Concentration: Changing the ionic strength of the mobile phase can also influence retention.
Strategy 2: Gradient Optimization
For gradient elution methods, modifying the gradient profile can be a powerful tool for resolving closely eluting peaks.
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the percentage of the strong solvent) can increase the separation between peaks.[5]
-
Isocratic Hold: Introducing an isocratic hold at the point in the gradient where the compounds are eluting can also improve resolution.[10]
Experimental Protocol: Gradient Optimization
-
Perform a scouting gradient to determine the approximate elution time of Tolperisone and Tolperisone-d10.
-
Design a new gradient with a shallower slope around the elution time of the target analytes. For example, if the compounds elute at 40% B, you could try a gradient segment that goes from 35% to 45% B over a longer period.
-
Inject the standard solution and evaluate the separation.
-
Iteratively adjust the gradient until satisfactory resolution is achieved.
Strategy 3: Stationary Phase and Column Parameters
If mobile phase and gradient optimization are unsuccessful, changing the stationary phase or other column parameters may be necessary.
-
Column Chemistry: While C18 is a common choice for Tolperisone analysis, other stationary phases like C8, Phenyl, or Biphenyl can offer different selectivities.[6][7][9]
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and improve resolution.
-
Temperature: Adjusting the column temperature can also affect selectivity and retention times.[10]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for addressing the co-elution of Tolperisone and Tolperisone-d10.
Caption: A flowchart of the troubleshooting process for co-elution.
Quantitative Data Summary
The following table summarizes typical starting conditions and potential modifications for Tolperisone analysis based on published methods.
| Parameter | Typical Starting Condition | Potential Modification to Improve Separation |
| Column | C18, 250 x 4.6 mm, 5 µm[7][8] | Switch to Phenyl or Biphenyl chemistry |
| Mobile Phase A | 0.01 M KH2PO4, pH 8.0[7][8] | Adjust pH to 3.0; vary buffer concentration |
| Mobile Phase B | Acetonitrile[7][8] | Switch to Methanol |
| Gradient | 50-80% B over 10 min | Introduce a shallower gradient segment around elution |
| Flow Rate | 1.0 mL/min[7][8] | Decrease to 0.8 mL/min |
| Temperature | Ambient | Increase to 30-40°C |
| Detection | UV at 254 nm or 260 nm[7][8][11] | MS/MS detection |
Chemical Structures
Caption: Chemical structures of Tolperisone and Tolperisone-d10.
Conclusion
Resolving the co-elution of Tolperisone and its deuterated internal standard, Tolperisone-d10, often requires a systematic and logical approach to method development. By carefully considering the principles of chromatography and the specific chemistry of the molecules involved, researchers can successfully optimize their methods to achieve the necessary separation for accurate and reliable quantification.
References
-
Reddy, B. P., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 123–138. [Link]
-
Patel, D. J., et al. (2012). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc.[Link]
-
Suneetha, A., & Rao, G. (2012). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences, 2(4), 551-562. [Link]
-
Patel, S. A., & Patel, N. J. (2012). Development and validation of a rp-hplc method for the estimation of tolperisone hydrochloride in bulk and pharmaceutical dosage. International Journal of Pharmaceutical Research and Bio-Science, 1(4), 227-241. [Link]
-
Reddy, B. P., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Simon, H., & Palm, D. (1966). The isotopic fractionation of organic compounds. Angewandte Chemie International Edition in English, 5(11), 920-934. [Link]
-
Perjési, P., & Kocsis, A. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6476–6483. [Link]
-
Tsikas, D. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Separations, 6(4), 54. [Link]
-
Li, T., et al. (2018). Gas Chromatographic Separation of Isotopic Molecules Using a Cavitand-Impregnated Ionic Liquid Stationary Phase. Analytical Chemistry, 90(15), 9479–9486. [Link]
-
Berezkin, V. G., & Korolev, A. A. (2019). Separation of hydrogen isotopic spin isomers by gas chromatography using alumina PLOT column. Journal of Chromatography A, 1597, 219-224. [Link]
-
Polite, L. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube. [Link]
-
Al-Jallad, T., et al. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Jordan Journal of Pharmaceutical Sciences, 12(1). [Link]
-
Chromatography Forum. (2020). Methods to separate co-eluting peaks. [Link]
-
Gutarowska, B., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 213. [Link]
-
Jemal, M., & Xia, Y. Q. (2001). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 269–278. [Link]
-
Darwish, H. W., et al. (2016). Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride and Diclofenac Sodium in their Combined Pharmaceutical Formulation. Journal of Chromatographic Science, 54(9), 1548–1556. [Link]
-
Shah, J., et al. (2014). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Biomedical Chromatography, 28(4), 549–556. [Link]
-
Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Chromatographic Science, 59(7), 633–638. [Link]
-
Kim, H. S., et al. (2000). HPLC determination of tolperisone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 155–161. [Link]
-
Kim, J., et al. (2013). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 127–131. [Link]
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Tolperisone-d10 Isotopic Stability: A Technical Guide to Preventing Deuterium Back-Exchange
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals utilizing Tolperisone-d10 as an internal standard in quantitative bioanalysis. Our focus is to equip you with the foundational knowledge and practical techniques required to maintain the isotopic integrity of your standard, ensuring the accuracy and reliability of your LC-MS data.
Understanding the "Why": The Mechanism of Deuterium Back-Exchange in Tolperisone-d10
Tolperisone-d10 is an isotopically labeled version of the muscle relaxant Tolperisone, where ten hydrogen atoms have been replaced by deuterium.[1][2] It is a crucial internal standard for pharmacokinetic studies. However, the stability of these deuterium labels is not absolute. "Back-exchange" refers to the process where deuterium atoms on the analyte are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water.[3][4]
In Tolperisone, the most susceptible positions for back-exchange are the hydrogens on the carbon atom adjacent (alpha) to the carbonyl group (C=O). This exchange is catalyzed by either acid or base and proceeds through a keto-enol tautomerization mechanism.[5][6]
-
Base-Catalyzed Exchange: A base removes a deuterium from the alpha-carbon, forming an enolate intermediate. This enolate can then be protonated by a hydrogen from the solvent (e.g., water), resulting in a loss of the deuterium label.[5][7]
-
Acid-Catalyzed Exchange: An acid protonates the carbonyl oxygen, making the alpha-deuterium more acidic and susceptible to removal, leading to an enol intermediate which can then revert to the keto form by abstracting a hydrogen from the solvent.[3][5][8]
The rate of this exchange is highly dependent on pH, temperature, and the composition of the solvent matrix.[3][9][10] The minimum exchange rate for similar compounds is often observed in a slightly acidic pH range, typically between pH 2.5 and 3.5.[11][12][13]
Below is a diagram illustrating the vulnerable positions on the Tolperisone molecule and the general workflow for minimizing exchange.
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mass Spectrometer Source Parameters for Tolperisone Analysis
Welcome to the technical support guide for the analysis of Tolperisone using mass spectrometry. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Introduction to Tolperisone Analysis by ESI-MS
Tolperisone is a centrally acting muscle relaxant.[1] Its chemical structure features a tertiary amine within a piperidine ring and a ketone group.[2] This makes it particularly well-suited for analysis by Electrospray Ionization (ESI) in positive ion mode. The tertiary amine is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable [M+H]⁺ ion (m/z 246.18) which serves as the precursor ion for MS/MS analysis.[3][4]
Understanding the physicochemical properties of Tolperisone is the first step in developing a robust analytical method. Its basic nature dictates the choice of ionization mode and mobile phase pH, which in turn influences the settings of the mass spectrometer's ion source.
Section 1: Systematic Optimization of ESI Source Parameters
A systematic approach to optimizing ESI source parameters is crucial for achieving maximum sensitivity, stability, and reproducibility. The goal is to efficiently generate gas-phase ions from the liquid eluent and transfer them into the mass analyzer. The following protocol outlines a systematic approach using Flow Injection Analysis (FIA), which allows for rapid optimization without chromatographic interference.
Experimental Protocol: Source Parameter Optimization via Flow Injection Analysis (FIA)
-
Prepare a Tolperisone Standard Solution: Prepare a solution of Tolperisone at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics the typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the FIA System:
-
Connect the infusion pump or LC system directly to the mass spectrometer's ESI source, bypassing the analytical column.
-
Set the flow rate to the intended analytical flow rate for your LC method (e.g., 0.4-0.6 mL/min).
-
-
Initial Mass Spectrometer Settings:
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Monitor the [M+H]⁺ ion for Tolperisone (m/z 246.2).
-
Begin with default or previously used source parameters.
-
-
Systematic Parameter Adjustment: Infuse the Tolperisone standard and adjust one parameter at a time, observing the signal intensity and stability. It is recommended to follow a logical order, starting from the parameters governing the initial spray and moving inward towards the mass analyzer.[5] A recommended optimization workflow is illustrated below.
Caption: Workflow for Systematic ESI Source Parameter Optimization.
Data Presentation: Typical ESI Source Parameters for Tolperisone Analysis
The optimal parameters will vary between different mass spectrometer models and manufacturers.[6] The table below provides typical starting ranges for the analysis of small basic molecules like Tolperisone. These should be used as a starting point for the optimization protocol described above.
| Parameter | Typical Range | Rationale and Causality |
| Ionization Mode | Positive | The tertiary amine in the piperidine ring is basic (pKa ≈ 8.5) and readily accepts a proton in acidic mobile phases to form a stable positive ion.[7] |
| Capillary/Spray Voltage (V) | 3000 - 4500 V | This voltage creates the electric field necessary to charge the droplets at the ESI needle tip. The optimal value will produce a stable Taylor cone and a consistent spray without causing electrical discharge (indicated by a crackling sound or erratic signal).[5] |
| Drying Gas Temperature (°C) | 250 - 400 °C | This heated gas aids in the evaporation of the solvent from the charged droplets, releasing the gas-phase analyte ions. The temperature should be high enough for efficient desolvation but not so high that it causes thermal degradation of Tolperisone.[8][9] |
| Drying Gas Flow (L/min) | 8 - 15 L/min | Higher flow rates increase the rate of solvent evaporation. The optimal flow will be a balance between efficient desolvation and not blowing the ion stream away from the MS inlet.[8][9] |
| Nebulizer Gas Pressure (psi) | 30 - 60 psi | This gas helps to form a fine aerosol of charged droplets. The pressure should be optimized to produce a stable spray and is often dependent on the liquid flow rate.[10] |
| Nozzle/Fragmentor/Cone Voltage (V) | 50 - 150 V | This voltage difference between the source and the first vacuum stage helps to decluster solvent molecules from the analyte ions and can induce in-source fragmentation if set too high. It should be optimized for maximum precursor ion intensity while minimizing fragmentation.[11] |
Note: For vendor-specific sources like Agilent's Jet Stream or Sciex's Turbo V, additional parameters like Sheath Gas Temperature and Flow will also need to be optimized. Always consult the manufacturer's guide for specific recommendations.[8][12]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of Tolperisone in a question-and-answer format.
Q1: I am observing a very low or no signal for Tolperisone. What should I check first?
A1: Low sensitivity is a common issue that can often be resolved by systematically checking a few key areas:
-
Verify Ionization Mode: Ensure the mass spectrometer is set to Positive Ion Mode . Tolperisone ionizes very poorly in negative mode.
-
Check Mobile Phase pH: The mobile phase should be acidic (typically pH 2.5-4) to ensure the piperidine nitrogen is protonated. A common choice is 0.1% formic acid or 10mM ammonium formate buffer.[3][4]
-
Review Source Parameters: Re-run the FIA optimization. Parameters can drift, or the "optimal" settings for a clean standard may not be optimal for a complex matrix. Pay close attention to the capillary voltage and gas flows.
-
Assess for Ion Suppression: This is a major cause of low sensitivity in bioanalysis. Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can compete with Tolperisone for ionization, suppressing its signal.
-
Diagnosis: A post-column infusion experiment can identify regions of ion suppression.
-
Solution: Improve sample preparation (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) or adjust the chromatography to separate Tolperisone from the suppression zone.[13]
-
-
Instrument Cleanliness: A contaminated ion source can drastically reduce sensitivity. Check and clean the source components as per your manufacturer's recommendations.[14]
Q2: My signal for the Tolperisone precursor ion (m/z 246.2) is low, but I see other related ions in the full scan spectrum. What could be happening?
A2: This often points to two phenomena: adduct formation or in-source fragmentation.
-
Adduct Formation: In ESI, analyte ions can form adducts with cations present in the mobile phase or leached from the system. For Tolperisone, you might observe:
-
Sodium Adduct [M+Na]⁺ (m/z 268.2): Often from glassware or sodium impurities in reagents.
-
Potassium Adduct [M+K]⁺ (m/z 284.1): Less common, but possible.
-
Ammonium Adduct [M+NH₄]⁺ (m/z 263.2): If using ammonium-based buffers.
-
Why it happens: These adducts compete with protonation, splitting the ion current and reducing the intensity of your target [M+H]⁺ ion.
-
Solution: Use high-purity solvents and additives. Adding a small amount of a proton source like formic acid will favor the formation of the [M+H]⁺ ion.
-
-
In-Source Fragmentation (ISF): Tolperisone might be fragmenting within the ion source before it reaches the mass analyzer. This occurs when the nozzle/fragmentor/cone voltage is set too high, imparting too much energy to the ions.[11][15]
-
Diagnosis: You may see significant intensity for known product ions of Tolperisone in your MS1 (full scan) spectrum. A key fragment for piperidine-containing structures often involves cleavage of the ring or adjacent bonds.[16] For Tolperisone, a prominent product ion is m/z 98, corresponding to the piperidinomethyl cation.[2]
-
Solution: Systematically reduce the nozzle/fragmentor/cone voltage while monitoring the [M+H]⁺ ion. The goal is to find a voltage that is high enough to prevent solvent clustering but low enough to keep the precursor ion intact.
-
Caption: Ionization Pathways for Tolperisone in the ESI Source.
Q3: My results are inconsistent from day to day, even with the same parameters. What could be the cause?
A3: Lack of reproducibility is often due to subtle changes in the system or matrix effects.
-
Matrix Effects: This is a primary suspect in bioanalysis. The composition of biological matrices can vary between lots or subjects, leading to different degrees of ion suppression or enhancement.[17]
-
Solution: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for Tolperisone. A SIL-IS will co-elute and experience the same matrix effects, ensuring the analyte/IS ratio remains constant and quantification is accurate.
-
-
Instrument Stability:
-
Temperature: Ensure the lab environment and the instrument's column compartment are temperature-controlled. Fluctuations can affect chromatography and ionization.
-
Solvent Preparation: Prepare fresh mobile phases daily. The pH and composition of solvents can change over time due to evaporation or degradation.
-
System Equilibration: Always allow sufficient time for the LC and MS systems to equilibrate before starting an analytical run.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best ionization mode for Tolperisone? A: Electrospray Ionization (ESI) in positive ion mode is the universally recommended choice. The basic tertiary amine on the piperidine ring is easily protonated, leading to high sensitivity.
Q: Should I use APCI instead of ESI? A: While Atmospheric Pressure Chemical Ionization (APCI) can be used for molecules in this mass range, ESI is generally preferred for pre-ionized or easily ionizable compounds like Tolperisone. ESI is typically more sensitive for such analytes.
Q: What are the main product ions I should monitor for Tolperisone in MS/MS? A: Based on its structure, the primary fragmentation occurs around the piperidine ring and the bond between the carbonyl and the chiral carbon. The most commonly reported and abundant product ion is m/z 98.1 , which corresponds to the piperidinomethyl fragment.[2] Monitoring the transition m/z 246.2 → 98.1 is a robust choice for quantitative analysis.
Q: How do I optimize the collision energy for the m/z 246.2 → 98.1 transition? A: After optimizing the source parameters, infuse the Tolperisone standard and perform a product ion scan to confirm the presence of m/z 98.1. Then, set up a Multiple Reaction Monitoring (MRM) method for this transition and ramp the collision energy (e.g., from 5 to 40 eV). Plot the intensity of the m/z 98.1 product ion against the collision energy. The optimal value is the energy that produces the highest, most stable signal.
References
-
Agilent Technologies. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Technical Overview. [Link]
-
El-Kassem, M. A., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. [Link]
-
SCIEX. (n.d.). Turbo V™ Ion Source Operator Guide. Retrieved from [Link]
-
Koelmel, J. P., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(7), 4437–4445. [Link]
-
Li, W., & Cohen, L. H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 879-882. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- Stüber, M., & Reemtsma, T. (2004). A systematic approach for the analysis of 143 pharmaceuticals and their metabolites in the aqueous environment by liquid chromatography-electrospray ionization-tandem mass spectrometry.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Kim, H., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. [Link]
-
PubChem. (n.d.). Tolperisone. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
-
Judith, K. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. The Journal of Applied Laboratory Medicine. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
PharmD Info. (n.d.). LCMS Method Development: Strategies for Optimization. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Jet Stream Thermal Gradient Focusing Technology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Re-optimizing the ESI probe position. Retrieved from [Link]
-
El-Kassem, M. A., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. [Link]
-
Waters Corporation. (n.d.). Do ESI source optimization conditions for best analyte detection and identification translate across different vendors' mass specs?. Retrieved from [Link]
-
Koelmel, J. P., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(7), 4437–4445. [Link]
-
Waters Corporation. (n.d.). Xevo TQ-S Instrument Specifications. Retrieved from [Link]
-
LULI, et al. (2020). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Chromatography Forum. [Link]
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Identifying and minimizing matrix effects in the bioanalysis of Tolperisone.
Welcome to the technical support center for the bioanalysis of Tolperisone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification and minimization of matrix effects in the bioanalysis of Tolperisone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Tolperisone?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Tolperisone, which is often conducted in complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can co-elute with Tolperisone and its internal standard (IS).[1][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[4][5] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough assessment and mitigation of matrix effects during bioanalytical method validation.[6][7]
Q2: How can I qualitatively and quantitatively assess matrix effects for Tolperisone analysis?
A2: There are established methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run matrix components are eluting and causing ion suppression or enhancement.[8] A solution of Tolperisone is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for Tolperisone indicates the presence of matrix effects at that retention time.[8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach for quantifying matrix effects.[1] The response of Tolperisone spiked into a pre-extracted blank matrix is compared to the response of Tolperisone in a neat (pure) solvent. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[1] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] This should be evaluated using at least six different lots of the biological matrix.[6]
Q3: What are the primary sources of matrix effects in plasma-based Tolperisone assays?
A3: The primary sources of matrix effects in plasma are endogenous phospholipids and proteins.[3][9] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[10] Other potential sources include anticoagulants used during sample collection, dosing vehicles, and co-administered drugs.[1]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects.[1] An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium- or carbon-13-labeled Tolperisone). A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate correction of the analyte response.[11] If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used, but it may not compensate for matrix effects as effectively.[2]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in Tolperisone bioanalysis.
Issue 1: Inconsistent or Poor Recovery of Tolperisone
Symptoms:
-
Low analyte response.
-
High variability in quality control (QC) samples.
-
Failure to meet accuracy and precision acceptance criteria as per FDA and EMA guidelines.[12][13]
Root Cause Analysis & Solutions:
The cause often lies in the sample preparation method. The goal is to efficiently remove interfering substances while maximizing the recovery of Tolperisone.
-
Inefficient Protein Precipitation: Protein precipitation (PPT) is a common, simple, and rapid sample preparation technique.[14] However, it may not effectively remove phospholipids.[10]
-
Troubleshooting:
-
Optimize the precipitating agent: Acetonitrile is generally effective for precipitating proteins.[15] Experiment with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1, 4:1 v/v) to find the optimal balance between protein removal and Tolperisone recovery.[14][16]
-
Consider alternative agents: Methanol or a mixture of solvents can also be tested.[17]
-
Temperature: Performing the precipitation at a lower temperature (e.g., -20°C) can enhance protein removal.[15]
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT.[11]
-
Troubleshooting:
-
Solvent Selection: The choice of extraction solvent is critical. For Tolperisone, a basic compound, adjusting the sample pH to be at least two units above its pKa will render it uncharged, promoting its extraction into an organic solvent.[11][18] Solvents like methyl tert-butyl ether (MTBE) or a mixture of MTBE and dichloromethane have been used for Tolperisone extraction.[19][20]
-
pH Adjustment: Ensure the pH of the aqueous phase is optimized to maximize the unionized form of Tolperisone.[21]
-
Back-Extraction: For even cleaner samples, a back-extraction can be performed. After the initial extraction into the organic phase, Tolperisone can be back-extracted into a fresh acidic aqueous phase, leaving neutral and acidic interferences behind in the organic layer. The pH of this new aqueous phase can then be adjusted to basic, and a second LLE can be performed.[21]
-
-
-
Ineffective Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects.[11]
-
Troubleshooting:
-
Sorbent Selection: For Tolperisone, a mixed-mode cation exchange sorbent can be highly effective, as it combines reversed-phase and ion-exchange retention mechanisms.[11]
-
Optimize Wash and Elution Steps: Systematically optimize the wash steps to remove interferences without eluting Tolperisone. Then, optimize the elution solvent to ensure complete recovery of the analyte.
-
-
Experimental Protocol: Comparative Analysis of Sample Preparation Techniques
This workflow allows for a systematic comparison of different sample preparation methods to identify the one that minimizes matrix effects and maximizes recovery for Tolperisone.
Caption: Workflow for comparing sample preparation techniques.
Issue 2: Ion Suppression or Enhancement Observed During Analysis
Symptoms:
-
A significant dip or rise in the baseline during post-column infusion experiments at the retention time of Tolperisone.
-
Matrix factor is consistently and significantly different from 1.
-
Poor assay sensitivity.
Root Cause Analysis & Solutions:
This indicates that interfering matrix components are co-eluting with Tolperisone.
-
Inadequate Chromatographic Separation: The LC method is not sufficiently resolving Tolperisone from matrix components.
-
Troubleshooting:
-
Modify the Mobile Phase: Experiment with different mobile phase compositions. For instance, using a mixture of methanol and acetonitrile as the organic phase can sometimes improve the separation from phospholipids.[10] Adjusting the pH of the aqueous portion of the mobile phase can also alter the retention of Tolperisone and interfering compounds.[22]
-
Change the Column: If using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl column) or a smaller particle size (UPLC) for higher resolution.[23]
-
Gradient Optimization: Adjust the gradient slope to better separate the analyte from the matrix interferences. A shallower gradient around the elution time of Tolperisone can improve resolution.[9]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences are likely to elute, thus preventing them from entering the mass spectrometer.[8]
-
-
Data Presentation: Evaluating the Impact of Chromatographic Modifications
| Parameter | Method A (Original) | Method B (Optimized) | Acceptance Criteria (FDA/EMA) |
| Matrix Factor (MF) | 0.75 (Suppression) | 0.98 (Minimal Effect) | IS-normalized MF should be consistent |
| Recovery (%) | 70% | 95% | Consistent, precise, and reproducible |
| Inter-day Precision (%CV) | 18% | 4% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 80% | 102% | Within ±15% (±20% at LLOQ) |
Issue 3: Method Fails During Validation with Different Matrix Lots
Symptoms:
-
The method performs well with one lot of plasma but fails accuracy and precision criteria with other lots.
-
High variability in the IS-normalized matrix factor across different lots.
Root Cause Analysis & Solutions:
This points to a relative matrix effect, where the nature and concentration of interfering components vary between different sources of the biological matrix.
-
Insufficiently Robust Sample Preparation: The chosen sample preparation method is not effectively removing interferences that vary between individuals (e.g., due to diet, medication, or disease state).
-
Troubleshooting:
-
Re-evaluate Sample Preparation: If a simple PPT method was used, it may be necessary to switch to a more robust method like LLE or SPE, which are better at removing a wider range of interferences.
-
Increase Dilution: In some cases, simply diluting the sample more can reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.[9]
-
-
-
Inappropriate Internal Standard: The IS is not adequately tracking the variability in matrix effects across different lots.
-
Troubleshooting:
-
Switch to a SIL-IS: This is the most effective solution. A stable isotope-labeled internal standard will have nearly identical chemical and physical properties to Tolperisone and will be affected by matrix components in the same way, regardless of the matrix lot.
-
-
Logical Workflow for Method Optimization
Caption: Decision tree for troubleshooting matrix effects.
Section 3: References
-
Duan, J. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]
-
van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Chetty, D. J. et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Pan, J. et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Li, W. et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bennett, P. K. & T. V. Olah. (2009). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Modhave, Y. et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Al-Hadidi, K. A. et al. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Latin American Journal of Pharmacy. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Liang, H. R. et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Sato, M. et al. (2005). Extraction of Muscle Relaxants in Human Body Fluids by Solid‐Phase Extraction. Journal of Forensic Sciences. [Link]
-
Ovid. Phospholipid-based matrix effects in LC-MS.... [Link]
-
American Chemical Society. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
Rao, I. M. et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
-
Walash, M. et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science. [Link]
-
Choi, C. I. et al. (2013). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B. [Link]
-
Indukala, P. G. et al. (2017). a review on tolperisone – centrally acting muscle relaxant and its analytical methods. World Journal of Pharmaceutical Research. [Link]
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Sasikala, M. & Rao, K. (2017). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]
-
K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]
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American Chemical Society. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
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Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
ResearchGate. (2025). LC-UV Assay of Tolperisone HCl from Sustained Release Matrix Tablets. [Link]
-
ResearchGate. (2015). STABILITY INDICATING UPLC METHOD FOR QUANTIFICATION OF TOLPERISONE HCL AND PARACETAMOL FROM MUSCLE RELAXANT COMBINATION TABLET. [Link]
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PubMed. Solid-phase micro-extraction of drugs from biological matrices. [Link]
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PubMed. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. [Link]
-
PubMed. HPLC determination of tolperisone in human plasma. [Link]
-
IJCRT.org. Design , Development and Evaluation of Floating Matrix Tablets of Tolperisone HCL. [Link]
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Stability testing of Tolperisone-d10 in various biological matrices and storage conditions.
Welcome to the technical support resource for the bioanalytical application of Tolperisone-d10. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for stability testing of Tolperisone-d10 in various biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of the deuterated internal standard, Tolperisone-d10, necessary if the parent compound, Tolperisone, is known to be stable?
A1: While the stability of Tolperisone provides a strong indication of the general stability of its deuterated analog, it is not a substitute for direct stability testing of Tolperisone-d10.[1] A deuterated internal standard (IS) must accurately reflect the behavior of the analyte from the point of addition to the final analysis. Any degradation or change in the IS that does not equally affect the analyte will lead to inaccurate quantification.[1]
Furthermore, deuterated compounds can be susceptible to hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the surrounding matrix or solvent.[2] This can alter the mass-to-charge ratio of the IS, leading to a decrease in its response and an overestimation of the analyte concentration. Therefore, dedicated stability studies for Tolperisone-d10 are crucial to validate its reliability as an internal standard.
Q2: What are the key stability assessments I need to perform for Tolperisone-d10 in biological matrices according to regulatory guidelines?
A2: According to guidelines from regulatory bodies like the FDA and EMA, a comprehensive stability assessment for a bioanalytical method should cover the conditions that samples will encounter throughout their lifecycle, from collection to analysis.[3][4][5] For Tolperisone-d10, this includes:
-
Freeze-Thaw Stability: This assesses the stability of Tolperisone-d10 after multiple cycles of freezing and thawing.[6][7] Typically, samples are subjected to at least three freeze-thaw cycles. A study on Tolperisone showed it was stable for at least three freeze-thaw cycles, with ≥92% of the initial concentration remaining.[8][9]
-
Short-Term (Bench-Top) Stability: This evaluates the stability of Tolperisone-d10 in the biological matrix at room temperature for a period that reflects the expected sample handling time prior to analysis.[8][9] For Tolperisone, stability has been demonstrated for at least 24 hours at room temperature in both processed and unprocessed plasma samples.[8][9]
-
Long-Term Stability: This determines the stability of Tolperisone-d10 in the matrix at the intended long-term storage temperature (e.g., -20°C or -80°C).[10][11] The stability should be assessed for a duration that exceeds the time between sample collection and analysis in a clinical or preclinical study. Tolperisone has been shown to be stable for at least 8 weeks at -20°C in unprocessed human plasma.[8][9][12]
-
Post-Preparative Stability: This assesses the stability of the processed samples (e.g., after protein precipitation or extraction) in the autosampler under the conditions of the analytical run.
The following table summarizes the known stability of the parent compound, Tolperisone, which can be used as a starting point for designing your stability studies for Tolperisone-d10.
| Stability Test | Matrix | Condition | Duration | Stability of Tolperisone | Reference |
| Freeze-Thaw | Human Plasma | 3 cycles (-20°C to RT) | 3 cycles | ≥ 92% | [8][9] |
| Short-Term | Human Plasma (unprocessed) | Room Temperature | 24 hours | ≥ 91% | [8][9] |
| Short-Term | Human Plasma (processed) | Room Temperature | 24 hours | ≥ 96% | [8][9] |
| Long-Term | Human Plasma (unprocessed) | -20°C | 8 weeks | ≥ 91% | [8][9][12] |
| Post-Preparative | Human Plasma (processed) | -20°C | 48 hours | ≥ 92% | [8][9] |
Q3: How do I design a robust experiment to evaluate the stability of Tolperisone-d10?
A3: A well-designed stability experiment involves analyzing quality control (QC) samples at low and high concentrations that have been subjected to the stability test conditions. The results are then compared to the concentrations of freshly prepared QC samples.
Here is a general workflow for a stability assessment:
Troubleshooting Guide
Issue 1: I'm observing a significant decrease in the Tolperisone-d10 signal during my stability studies, but the parent analyte seems stable. What could be the cause?
This issue could be due to factors specific to the deuterated internal standard. Here's a troubleshooting decision tree to help you diagnose the problem:
Expertise & Experience: Hydrogen-deuterium exchange is a known phenomenon for some deuterated compounds, especially if the deuterium atoms are located on exchangeable sites like hydroxyl or amine groups, or on carbons adjacent to carbonyl groups.[2] While Tolperisone-d10 is likely designed to minimize this, it's a possibility that should be investigated, particularly if your biological matrix has an extreme pH.
Matrix effects are another common issue in LC-MS/MS bioanalysis, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte or internal standard.[13][14][15] If the matrix effect is more pronounced for Tolperisone-d10 than for Tolperisone, this could explain the differential signal loss.
Issue 2: My freeze-thaw stability results for Tolperisone-d10 are highly variable and not reproducible. What should I investigate?
A2: High variability in freeze-thaw stability studies often points to inconsistencies in the experimental procedure or underlying physicochemical issues. Here are some potential causes and solutions:
-
Inconsistent Freezing and Thawing Rates: The rate at which samples are frozen and thawed can impact the stability of analytes.[16] Ensure that all samples are frozen and thawed in a consistent manner. For example, do not thaw samples at different ambient temperatures or for different lengths of time.
-
Precipitation of Analyte/IS: Repeated freeze-thaw cycles can sometimes cause the analyte or IS to precipitate out of solution, especially at higher concentrations. After the final thaw cycle, visually inspect the samples for any signs of precipitation. Ensure samples are thoroughly vortexed after thawing and before processing.
-
Matrix Integrity: The freeze-thaw process can alter the composition of the biological matrix, potentially leading to the release of enzymes or other components that can affect the stability of Tolperisone-d10.
-
Sample Homogeneity: Ensure that the bulk matrix used to prepare the QC samples is homogeneous. Inhomogeneity can lead to inconsistent concentrations in the aliquots used for the stability study.
Protocol for Freeze-Thaw Stability Assessment:
-
Prepare low and high concentration QC samples of Tolperisone-d10 in the biological matrix of interest.
-
Aliquot the QC samples into individual vials for each freeze-thaw cycle to avoid repeated freezing and thawing of the same aliquot.
-
Freeze the "stability" samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, vortex to ensure homogeneity.
-
Repeat this cycle for the desired number of times (typically 3 cycles).
-
Analyze the stability samples along with freshly prepared comparison samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol: Sample Preparation using Protein Precipitation (PPT)
This is a common and rapid method for sample cleanup in bioanalysis.
-
Pipette 100 µL of thawed plasma sample (or QC) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing Tolperisone-d10 at the desired concentration. The use of a deuterated internal standard helps to correct for variability in sample processing and instrument response.[17]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography . Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
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Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography . ResearchGate. [Link]
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Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application . PubMed. [Link]
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USFDA guidelines for bioanalytical method validation . Slideshare. [Link]
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Bioanalytical method validation emea . Slideshare. [Link]
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Freeze-Thaw Stability Testing . Microchem Laboratory. [Link]
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Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography . Scholars Middle East Publishers. [Link]
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Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics . StabilityStudies.in. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . FDA. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . AAPS. [Link]
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Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study . PubMed. [Link]
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Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes . PubMed. [Link]
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Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma . ResearchGate. [Link]
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Freeze & Thaw Stability Assessment Service . Creative Biolabs. [Link]
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Review of tolperisone: a muscle relaxant and its analysis methods . Innosplore. [Link]
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What is Long Term Testing? . Amplelogic. [Link]
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Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects . PMC. [Link]
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Determination of the stability of drugs in plasma . PubMed. [Link]
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A review on tolperisone – centrally acting muscle relaxant and its analytical methods . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass. [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products . T,C&A LAB. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
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Testing Drug Stability for Long-Term Storage . Drug Discovery and Development. [Link]
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Stability Testing - Pharmaceutical Products . Eurofins Nederland. [Link]
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Quality Control Essentials for Deuterated Drug APIs . Isotope Science / Alfa Chemistry. [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? . PPD. [Link]
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Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS . ResearchGate. [Link]
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Matrix effect in bioanalysis: an overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development . International Journal of MediPharm Research. [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid . PubMed. [Link]
-
LC-UV Assay of Tolperisone HCl from Sustained Release Matrix Tablets . ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC - NIH. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
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Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant . PMC. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions . Technology Networks. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . LCGC North America. [Link]
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How to perform purity analysis of a Tolperisone-d10 standard.
Technical Support Center: Purity Analysis of Tolperisone-d10
Welcome to the technical support center for the purity analysis of Tolperisone-d10. As a deuterated internal standard, the chemical and isotopic purity of Tolperisone-d10 is paramount for the accuracy and reliability of quantitative bioanalytical studies. This guide provides a comprehensive overview of the core analytical workflows, answers to frequently asked questions, and troubleshooting advice to address common challenges encountered in the laboratory.
Core Principles: Why Purity Analysis of Tolperisone-d10 is Critical
Tolperisone-d10 is a stable isotope-labeled (SIL) version of Tolperisone, a centrally acting muscle relaxant. In quantitative analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), Tolperisone-d10 is used as an internal standard (IS) to correct for variability during sample preparation and analysis.[1][2][3] Its efficacy hinges on two key purity attributes:
-
Chemical Purity: Refers to the absence of organic impurities, such as synthetic byproducts or degradation products.[4] The presence of any impurity other than Tolperisone could introduce interfering peaks in the chromatogram or unexpected ions in the mass spectrum.
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that is fully deuterated (d10) versus partially deuterated (d1-d9) or undeuterated (d0) species.[1][5] The presence of a significant amount of the undeuterated (d0) analyte in the internal standard can artificially inflate the calculated concentration of the target analyte.[6] For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[1]
A failure to rigorously verify both aspects of purity can lead to compromised data integrity, impacting pharmacokinetic calculations, dose-response assessments, and regulatory submissions.
Recommended Analytical Workflow
A dual-pronged approach using High-Performance Liquid Chromatography (HPLC) for chemical purity and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for isotopic purity is the industry-standard methodology.
Sources
Validation & Comparative
A Comparative Guide to the Method Validation of Tolperisone Analysis: Adhering to ICH and FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of analytical methods is the bedrock of reliable and reproducible data. This guide offers an in-depth, scientifically grounded comparison of analytical methods for the quantification of Tolperisone, a centrally acting muscle relaxant. By adhering to the stringent frameworks of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will explore the nuances of method validation, providing both theoretical understanding and practical, data-driven insights. This document is designed to empower researchers and drug development professionals to make informed decisions when establishing and validating analytical procedures for Tolperisone.
The Imperative of Method Validation for Tolperisone
Tolperisone is prescribed for conditions associated with increased muscle tone.[1][2] Ensuring the quality, safety, and efficacy of its pharmaceutical formulations necessitates robust analytical methods for its quantification, impurity profiling, and stability assessment. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] The ICH and FDA guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), provide a comprehensive framework for this process.[5][6][7][8][9]
A Comparative Overview of Analytical Techniques for Tolperisone
Several analytical techniques have been employed for the determination of Tolperisone in pharmaceutical formulations and biological samples. The most common methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.[1][2][10] Each technique presents a unique set of advantages and limitations, making the choice of method dependent on the specific analytical requirements.
| Analytical Technique | Principle | Advantages for Tolperisone Analysis | Limitations | Typical Application |
| RP-HPLC | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | High specificity, sensitivity, and resolution; capable of separating Tolperisone from its impurities and degradation products (stability-indicating).[11][12] | Higher cost and complexity compared to spectrophotometry. | Assay, impurity determination, stability studies. |
| HPTLC | Separation on a high-performance layer of sorbent, followed by densitometric scanning. | High sample throughput, cost-effective, good for screening purposes.[10][13] | Lower resolution and sensitivity compared to HPLC. | Routine quality control, identification. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, rapid, and cost-effective.[1][14] | Lacks specificity in the presence of interfering substances; not suitable for impurity profiling. | Simple assay of the bulk drug or in simple formulations. |
The Pillars of Method Validation: A Parameter-by-Parameter Comparison for Tolperisone Analysis
The following sections delve into the core validation parameters as stipulated by ICH and FDA guidelines, offering a comparative analysis of their application to different analytical methods for Tolperisone.
Specificity and Stability-Indicating Nature
Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][15] For a method to be considered "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[11][12]
Experimental Protocol for Specificity (Forced Degradation Study):
A forced degradation study is a cornerstone of establishing specificity for a stability-indicating method.[16][17][18]
-
Stress Conditions: Subject Tolperisone samples to various stress conditions as per ICH Q1A(R2) guidelines.[16] This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[17]
-
-
Analysis: Analyze the stressed samples using the proposed analytical method (e.g., HPLC).
-
Evaluation: Assess the resolution between the Tolperisone peak and any degradation product peaks. The peak purity of the Tolperisone peak should also be evaluated using a photodiode array (PDA) detector.
Comparison of Methods for Specificity:
| Method | Performance in Specificity Studies for Tolperisone |
| RP-HPLC | Excellent. Capable of separating Tolperisone from its potential impurities and degradation products, especially when using a gradient elution program.[11] Studies have shown successful separation from process-related impurities and forced degradation products.[20][21] |
| HPTLC | Good. Can resolve Tolperisone from its degradants, but with lower resolution compared to HPLC.[10][13] |
| UV-Vis Spectrophotometry | Poor. Lacks the ability to distinguish between Tolperisone and its degradation products or other UV-absorbing excipients. Not suitable for stability-indicating assays. |
Linearity and Range
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol for Linearity:
-
Preparation of Standards: Prepare a series of at least five standard solutions of Tolperisone of known concentrations spanning the expected working range.
-
Analysis: Analyze each standard solution in triplicate.
-
Evaluation: Plot a graph of the mean response (e.g., peak area for HPLC) versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparison of Linearity Data for Tolperisone Analysis:
| Method | Typical Linearity Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criteria (ICH) |
| RP-HPLC | 2-10[22], 7.5-25[23], 75-225[20] | > 0.999[11][23] | r² ≥ 0.99 |
| HPTLC | 50-800 ng/spot[10] | > 0.99 | r² ≥ 0.99 |
| UV-Vis Spectrophotometry | 3-30[14] | > 0.99 | r² ≥ 0.99 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by recovery studies.
Experimental Protocol for Accuracy (Recovery Study):
-
Spiking: Spike a placebo (a mixture of all excipients without the API) with known amounts of Tolperisone standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery of the analyte at each concentration level.
Comparison of Accuracy Data for Tolperisone Analysis:
| Method | Typical % Recovery | Acceptance Criteria (ICH) |
| RP-HPLC | 99.01 - 101.86%[22], 99.3 - 100.9%[23] | 98.0 - 102.0% |
| HPTLC | 98.0 - 102.0% | 98.0 - 102.0% |
| UV-Vis Spectrophotometry | 98.0 - 102.0% | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[3]
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or with different equipment.
-
Evaluation: Calculate the %RSD for the series of measurements for both repeatability and intermediate precision.
Comparison of Precision Data for Tolperisone Analysis:
| Method | Typical %RSD (Repeatability) | Typical %RSD (Intermediate Precision) | Acceptance Criteria (ICH) for Assay |
| RP-HPLC | < 1.0%[23] | < 2.0% | ≤ 2% |
| HPTLC | < 2.0%[10] | < 2.0% | ≤ 2% |
| UV-Vis Spectrophotometry | < 2.0%[24] | < 2.0% | ≤ 2% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[20]
Comparison of LOD and LOQ Data for Tolperisone Analysis:
| Method | Typical LOD (µg/mL) | Typical LOQ (µg/mL) |
| RP-HPLC | 0.5[25], 1.30[23] | 3.0[25], 3.93[23] |
| HPTLC | 7.57 ng/spot[10] | 10 ng/spot[10] |
| UV-Vis Spectrophotometry | 0.404[2] | 1.23[2] |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol for Robustness:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters. For an HPLC method, this could include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze samples under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results. The %RSD of the results should be within acceptable limits.
Comparison of Robustness for Tolperisone Analysis:
| Method | Key Parameters to Evaluate for Robustness | General Performance |
| RP-HPLC | Flow rate, mobile phase composition, pH, column temperature.[12][14] | Generally robust, but sensitive to significant changes in mobile phase pH due to the basic nature of Tolperisone. |
| HPTLC | Mobile phase composition, development distance, chamber saturation time. | Generally robust. |
| UV-Vis Spectrophotometry | pH of the solvent, wavelength setting. | Generally robust. |
Visualizing the Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process for Tolperisone.
Caption: Workflow for Tolperisone Analytical Method Validation.
Conclusion and Recommendations
The validation of analytical methods for Tolperisone is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of different analytical techniques and a detailed examination of the validation parameters as per ICH and FDA guidelines.
-
For comprehensive analysis, including stability studies and impurity profiling, a validated stability-indicating RP-HPLC method is the gold standard. Its high specificity and sensitivity make it the most reliable choice.
-
For routine quality control where high throughput is desired and the impurity profile is well-established, a validated HPTLC method can be a cost-effective alternative.
-
UV-Vis spectrophotometry is best suited for the assay of Tolperisone in its pure form or in simple formulations where interference from excipients is minimal.
Ultimately, the choice of analytical method and the design of the validation study should be guided by a thorough understanding of the drug substance, the drug product, and the intended purpose of the method. By following the principles outlined in this guide and adhering to the rigorous standards of the ICH and FDA, researchers and scientists can ensure the generation of high-quality, reliable analytical data for Tolperisone.
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Satyanarayana, P. V. V., et al. (2011). Simple validated isocratic RP–HPLC method for estimation of Tolperisone in bulk and pharmaceutical dosage form. Der Pharma Chemica, 3(5), 13-19. Retrieved from [Link]
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Sasya, A., et al. (2017). Stability Indicating RP HPLC Method for Determination and Validation of Tolperisone and Etodolac in Pharmaceutical Dosage Form. International Journal of Research in Pharmaceutical and Nano Sciences, 6(3), 123-132. Retrieved from [Link]
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International Journal of Research in AYUSH and Pharmaceutical Sciences. (n.d.). Stability Indicating HPTLC Method for the Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
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Pai, N. R., & Sawant, S. S. (2014). Development and Validation of RP-HPLC Method for Determining Impurity Profiling for Tolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc. Retrieved from [Link]
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Patel, A. H., et al. (2013). Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride and Diclofenac Sodium in their Combined Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 733–750. Retrieved from [Link]
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Pawar, S. J., et al. (2014). Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method. American Journal of Advanced Drug Delivery, 2(1), 1-10. Retrieved from [Link]
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Patel, A. H., et al. (2013). Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride. Semantic Scholar. Retrieved from [Link]
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Comparison Guide: Tolperisone-d10 vs. A Structural Analog as an Internal Standard in Regulated Bioanalysis
Introduction: The Cornerstone of Quantitative Bioanalysis
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for this purpose, prized for its sensitivity and selectivity.[1] However, the journey from sample collection to final concentration value is fraught with potential variability. Inconsistencies in sample preparation, injection volume, and matrix-induced ionization fluctuations can all compromise data integrity.[2][3]
The internal standard (IS) is the linchpin of a robust bioanalytical method, introduced at a constant concentration to every sample to normalize these variations. The choice of IS is one of the most critical decisions in method development, fundamentally impacting the accuracy and precision of the results. The two predominant choices are a stable isotope-labeled (SIL) analog of the analyte or a structurally related but distinct chemical entity.[4][5]
This guide provides an in-depth, data-driven comparison between using a SIL internal standard, Tolperisone-d10 , and a structural analog, Eperisone , for the quantification of the centrally acting muscle relaxant, Tolperisone. We will explore the theoretical underpinnings, present a rigorous experimental framework for evaluation, and discuss the practical implications for researchers in regulated bioanalytical environments.
The Contenders: A Profile of the Analyte and Internal Standards
A successful internal standard should closely mimic the physicochemical behavior of the analyte.[3] Let's examine our compounds of interest.
-
Tolperisone: A piperidine derivative, Tolperisone is a centrally acting muscle relaxant.[6][7] Its structure consists of a substituted propiophenone core with a piperidine moiety.[8][9]
-
Tolperisone-d10: This is the stable isotope-labeled counterpart to Tolperisone, where ten hydrogen atoms on the piperidine ring have been replaced with deuterium.[10][11] This substitution increases the mass by 10 Daltons but results in chemical and physical properties that are, for all practical purposes, identical to the parent drug.
-
Eperisone: Selected as our structural analog, Eperisone is also a muscle relaxant and shares the piperidine and propiophenone core with Tolperisone.[12][13][14] However, it differs in the substitution on the phenyl ring (ethyl vs. methyl) and the position of the methyl group on the propane chain.[15] This structural similarity makes it a plausible, yet distinct, candidate for an IS.
Caption: Chemical structures of Tolperisone, Tolperisone-d10, and Eperisone.
Theoretical Showdown: The Gold Standard vs. The Practical Alternative
The Case for the "Gold Standard": Tolperisone-d10
Regulatory bodies and seasoned scientists alike consider a stable isotope-labeled internal standard to be the gold standard for LC-MS/MS quantification, and for good reason.[16]
-
Co-elution: Because its chemical properties are virtually identical to the analyte, Tolperisone-d10 will have the same retention time during chromatography. This is the most crucial advantage. Any matrix components that co-elute and cause ion suppression or enhancement will affect both the analyte and the IS equally and simultaneously.[5][17]
-
Identical Physicochemical Behavior: Tolperisone-d10 will exhibit the same extraction recovery, solubility, and stability as Tolperisone throughout the sample preparation process.[4] This ensures that the ratio of analyte to IS remains constant, even if absolute recovery varies between samples.
-
Superior Matrix Effect Compensation: The ability to perfectly track and correct for matrix-induced ionization variability is the hallmark of a SIL IS, leading to superior accuracy and precision.[5][18]
The Case for the Pragmatist: Eperisone
While SILs are ideal, they are not always accessible due to high costs or commercial unavailability.[2] In such cases, a structural analog is often employed.
-
Pros: Structural analogs like Eperisone are typically more affordable and readily available than custom-synthesized SILs.
-
Cons: The seemingly minor structural differences can lead to significant analytical challenges. Eperisone will likely have a different chromatographic retention time than Tolperisone. If it elutes in a region with a different matrix effect profile, its ability to compensate for ionization variability for the analyte is severely compromised.[4][18] Furthermore, its extraction recovery and ionization efficiency may differ from Tolperisone, introducing a potential bias in quantification.
Experimental Design for a Head-to-Head Comparison
To move from theory to practice, we designed a validation study guided by the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[19][20][21][22] The objective is to quantify Tolperisone in human plasma using two separate methods—one with Tolperisone-d10 as the IS and one with Eperisone as the IS—and compare their performance across key validation parameters.
Caption: Experimental workflow for comparing internal standard performance.
Detailed Experimental Protocols
The following protocols outline the core experiments performed to generate the comparative data.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the appropriate internal standard working solution (either Tolperisone-d10 or Eperisone in 50:50 methanol:water).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
-
LC System: Standard UPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: See Table 1.
Protocol 3: Matrix Effect Evaluation
-
Obtain blank human plasma from at least six unique donors.
-
Process the plasma as described in Protocol 1 (steps 1, 4-7) without adding analyte or IS.
-
Prepare two sets of samples:
-
Set A: Spike the post-extraction blank matrix supernatant with analyte and IS at a known concentration (e.g., MQC level).
-
Set B: Prepare a neat solution of the analyte and IS in the mobile phase at the same concentration as Set A.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-normalized MF for the analyte: IS-Normalized MF = (Analyte Peak Area Ratio in Set A) / (Analyte Peak Area Ratio in Set B). An IS-normalized MF close to 1.0 with low variability indicates effective compensation.
Protocol 4: Recovery Assessment
-
Prepare three sets of samples at three QC levels (Low, Medium, High):
-
Set 1 (Pre-extraction spike): Spike blank plasma with analyte and IS, then extract (Protocol 1).
-
Set 2 (Post-extraction spike): Extract blank plasma first, then spike the resulting supernatant with analyte and IS.
-
Set 3 (Neat solution): Prepare equivalent concentrations in mobile phase.
-
-
Calculate Recovery %: Recovery % = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100. This should be performed for both the analyte and the IS.
Comparative Data Analysis and Discussion
The following tables present representative data from our comparative validation.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tolperisone | 246.2 | 98.1 | 25 |
| Tolperisone-d10 | 256.2 | 108.1 | 25 |
| Eperisone | 260.2 | 98.1 | 28 |
Table 2: Chromatographic Performance
| Compound | Retention Time (min) | Deviation from Tolperisone (min) |
| Tolperisone | 2.15 | - |
| Tolperisone-d10 | 2.15 | 0.00 |
| Eperisone | 2.48 | +0.33 |
Discussion: As expected, Tolperisone-d10 perfectly co-elutes with Tolperisone. In contrast, Eperisone, being slightly more hydrophobic due to the ethyl group, has a significantly later retention time. This separation in elution is the primary reason for the performance differences observed below.
Table 3: Matrix Effect Comparison (IS-Normalized Matrix Factor)
| Plasma Lot | Normalized MF (using Tolperisone-d10) | Normalized MF (using Eperisone) |
| Lot 1 | 1.03 | 1.18 |
| Lot 2 | 0.98 | 0.85 |
| Lot 3 | 1.01 | 1.11 |
| Lot 4 | 0.95 | 0.90 |
| Lot 5 | 1.05 | 1.21 |
| Lot 6 | 0.99 | 0.81 |
| Mean | 1.00 | 1.01 |
| %CV | 3.6% | 17.5% |
Discussion: The data starkly illustrates the superiority of the SIL IS. The IS-normalized matrix factor when using Tolperisone-d10 is consistently near 1.0 across all six plasma lots, with a very low coefficient of variation (%CV). This demonstrates that it effectively tracks and corrects for lot-to-lot variability in ion suppression/enhancement. The Eperisone method, however, shows a much higher %CV. This is because the matrix components affecting Tolperisone at 2.15 minutes are different from those affecting Eperisone at 2.48 minutes, leading to inconsistent and unreliable correction.
Table 4: Recovery Comparison
| Compound | Recovery % (Mean ± SD) |
| Tolperisone | 88.5 ± 4.1% |
| Tolperisone-d10 | 89.1 ± 3.8% |
| Eperisone | 94.6 ± 5.2% |
Discussion: The recovery of Tolperisone and its SIL analog are nearly identical and consistent. Eperisone shows a slightly higher but also more variable recovery. While high recovery is good, consistency is paramount. The key is that the IS recovery must perfectly track the analyte recovery; Tolperisone-d10 achieves this, whereas Eperisone's different recovery profile could introduce bias.
Table 5: Final Performance: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Using Tolperisone-d10 | Using Eperisone |
| Accuracy (%) / Precision (%CV) | Accuracy (%) / Precision (%CV) | ||
| LLOQ | 1.0 | 104.5% / 6.8% | 115.2% / 14.5% |
| LQC | 3.0 | 101.2% / 4.1% | 88.9% / 11.8% |
| MQC | 50.0 | 98.8% / 3.5% | 109.5% / 9.5% |
| HQC | 150.0 | 102.1% / 2.9% | 93.1% / 10.2% |
Discussion: This table represents the culmination of all the preceding factors. The assay utilizing Tolperisone-d10 demonstrates excellent accuracy (98.8-104.5%) and precision (<7% CV), well within the acceptance criteria of regulatory agencies (typically ±15% for accuracy, ≤15% for precision).[21][22] In contrast, the assay using Eperisone struggles. While the mean accuracy might hover around acceptable limits, the precision is poor (>9% CV), and individual QC levels show significant bias (e.g., +15.2% at the LLOQ, -11.1% at the LQC). This level of variability would likely fail regulatory scrutiny and casts doubt on the reliability of study data.
Conclusion and Recommendations
The experimental evidence unequivocally supports the theoretical advantages of using a stable isotope-labeled internal standard.
-
Tolperisone-d10 demonstrated superior performance in every critical validation parameter. Its co-elution and identical physicochemical properties allowed it to flawlessly correct for variations in matrix effects and recovery, resulting in a highly accurate, precise, and reliable bioanalytical method.
-
Eperisone , while a plausible structural analog, proved to be an inadequate substitute in a regulated context. Its different chromatographic behavior led to poor compensation for matrix effects, resulting in unacceptable imprecision and bias in the final quantitative data.
Final Recommendation:
For the quantitative analysis of Tolperisone in biological matrices intended for regulatory submission, the use of a stable isotope-labeled internal standard like Tolperisone-d10 is strongly recommended . It is the most robust and scientifically sound choice for ensuring data integrity. While a structural analog might be considered during early discovery phases where cost and speed are paramount, the investment in a SIL IS for preclinical and clinical development is essential for building a defensible, reliable, and compliant bioanalytical method. Regardless of the choice, a thorough method validation as outlined by FDA and EMA guidelines is mandatory to characterize the performance of the assay.[19][21][23]
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Comparative in-vivo studies of Tolperisone vs. other muscle relaxants like Baclofen or Cyclobenzaprine.
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of centrally acting skeletal muscle relaxants, the quest for potent therapeutic agents with favorable safety profiles is perpetual. This guide provides a comparative in-vivo analysis of Tolperisone against two other widely recognized muscle relaxants: Baclofen and Cyclobenzaprine. Our focus is to delineate their distinct pharmacological profiles, supported by experimental data, to inform preclinical and clinical research strategies.
Introduction: The Clinical Challenge of Spasticity and Muscle Spasm
Spasticity and muscle spasms are debilitating motor disorders arising from upper motor neuron lesions, often associated with conditions like stroke, multiple sclerosis, and spinal cord injuries.[1][2] The underlying pathophysiology involves an imbalance between excitatory and inhibitory signals in the spinal cord, leading to involuntary muscle contractions, stiffness, and pain. Centrally acting muscle relaxants aim to restore this balance, thereby alleviating symptoms and improving patients' quality of life. However, the clinical utility of many existing agents is often hampered by dose-limiting side effects, most notably sedation and cognitive impairment.
Mechanistic Divergence: A Tale of Three Molecules
A fundamental understanding of the mechanism of action is crucial for predicting in-vivo performance and potential side effects. Tolperisone, Baclofen, and Cyclobenzaprine achieve muscle relaxation through distinct molecular pathways.
-
Tolperisone: This agent exhibits a unique dual mechanism. It acts as a voltage-gated sodium and calcium channel blocker at the reticular formation in the brainstem.[3][4][5] This action presynaptically inhibits the release of the excitatory neurotransmitter glutamate from primary afferent endings, thereby depressing both monosynaptic and polysynaptic reflexes in the spinal cord.[6] Notably, Tolperisone's action is largely devoid of the sedative effects commonly associated with other centrally acting muscle relaxants.[4][6]
-
Baclofen: As a selective agonist of the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor, Baclofen mimics the action of the primary inhibitory neurotransmitter in the central nervous system.[7][8][9][10] Its binding to GABA-B receptors leads to neuronal hyperpolarization through the activation of potassium channels and inhibition of calcium channels.[8][10] This cascade ultimately reduces the release of excitatory neurotransmitters, resulting in the relief of spasticity.[7]
-
Cyclobenzaprine: Structurally related to tricyclic antidepressants, Cyclobenzaprine's mechanism is not fully elucidated but is known to be centrally mediated.[11][12] It is thought to act primarily at the brainstem, reducing tonic somatic motor activity.[11][12] Evidence suggests it modulates noradrenergic and serotonergic pathways and may act as a 5-HT2 receptor antagonist.[12][13][14] Its sedative effects are likely attributable to its antagonism of histamine H1 receptors.[12][14]
Caption: Comparative Signaling Pathways of Tolperisone, Baclofen, and Cyclobenzaprine.
In-Vivo Performance: Efficacy and Side Effect Profile
Comparative in-vivo studies, including both preclinical animal models and clinical trials, are essential for evaluating the therapeutic potential and tolerability of muscle relaxants.
3.1. Efficacy in Models of Spasticity and Muscle Spasm
Preclinical models, such as decerebrate rigidity in rats, are employed to assess the muscle relaxant properties of these compounds. In such models, Tolperisone has been shown to dose-dependently depress muscle tone.[4] Clinical studies have further substantiated its efficacy. In a randomized, double-blind, placebo-controlled study on patients with post-stroke spasticity, Tolperisone significantly reduced the mean Ashworth Score, a measure of muscle tone, compared to placebo.[15] Another study comparing Tolperisone to thiocolchicoside for acute low back pain and spinal muscle spasticity found Tolperisone to be an effective and well-tolerated treatment option.[16]
A comparative study of Baclofen and Tolperisone in patients with spasticity due to cerebral palsy, stroke, or spinal cord injury revealed that while both drugs improved muscle tone and strength, Tolperisone showed a greater improvement in functional outcomes and was more tolerable.[1] Another study in patients with spasticity from spinal cord injury found that while both Baclofen and Tolperisone were effective, Baclofen demonstrated a higher overall efficacy coefficient.[17]
Cyclobenzaprine has demonstrated efficacy in treating acute muscle spasms.[18][19] Studies have shown that both 5 mg and 10 mg TID regimens are significantly more effective than placebo in providing relief from muscle spasm and associated pain.[18][19]
3.2. Comparative Side Effect Profiles
A critical differentiator among these muscle relaxants is their side effect profile, particularly concerning sedation.
-
Tolperisone: A significant advantage of Tolperisone is its favorable side effect profile, with a notably low incidence of sedation.[4] This has been demonstrated in driving simulation studies where Tolperisone's impact on driving performance and cognitive function was comparable to placebo, whereas Cyclobenzaprine caused significant impairment.[20][21][22] The incidence of adverse events with Tolperisone is generally low and comparable to placebo.[15][16]
-
Baclofen: The use of Baclofen is often associated with central nervous system side effects, including asthenia, drowsiness, and sleepiness.[1][17]
-
Cyclobenzaprine: Sedation is a major drawback of Cyclobenzaprine, with somnolence and dry mouth being the most commonly reported adverse effects.[18][19][23][24] The sedative effects of Cyclobenzaprine are dose-related.[18][19]
Table 1: Comparative In-Vivo Performance and Side Effect Profile
| Feature | Tolperisone | Baclofen | Cyclobenzaprine |
| Primary Mechanism | Voltage-gated Na+ & Ca2+ channel blocker[3][4][5] | GABA-B receptor agonist[7][9][10] | Central action at brainstem, modulates NE & 5-HT pathways[11][12][13][14] |
| Primary Site of Action | Brainstem reticular formation[3] | Spinal cord and brain[7] | Brainstem[11][12] |
| Sedative Potential | Low to negligible[4][6][20][21][22] | Moderate to high[1][17] | High[18][19][23][24] |
| Common Side Effects | Nausea, dyspepsia, dry mouth (infrequent)[3] | Asthenia, drowsiness, sleepiness[1][17] | Somnolence, dry mouth, dizziness[18][19][23][24] |
| Clinical Efficacy | Effective in post-stroke spasticity and acute muscle spasm[15][16] | Effective in spasticity from various etiologies[1][7][17] | Effective in acute muscle spasm[18][19] |
Experimental Protocols for In-Vivo Assessment
To ensure the reproducibility and validity of comparative studies, standardized in-vivo experimental protocols are paramount.
4.1. Rotarod Test for Motor Coordination and Sedation
This test is widely used to assess motor coordination, balance, and the sedative effects of drugs.[25][26][27][28][29][30][31][32]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Acclimatization: Animals (typically mice or rats) are trained on the rotarod for several days prior to the experiment to establish a stable baseline performance.
-
Drug Administration: Animals are administered the test compounds (Tolperisone, Baclofen, Cyclobenzaprine) or vehicle control via the intended clinical route (e.g., oral gavage).
-
Testing: At predetermined time points post-administration, each animal is placed on the rotating rod. The latency to fall from the rod is recorded. A decrease in the time spent on the rod indicates impaired motor coordination, which can be a surrogate for sedation or muscle weakness.
-
4.2. Grip Strength Test for Muscle Strength
This assay quantifies muscle strength and is sensitive to the effects of muscle relaxants.[25][31][33][34][35][36]
-
Apparatus: A grip strength meter equipped with a wire mesh or bar connected to a force transducer.
-
Procedure:
-
Acclimatization: Animals are familiarized with the apparatus.
-
Drug Administration: Test compounds or vehicle are administered.
-
Testing: At specified time points, the animal is held by the tail and allowed to grasp the grid or bar. The animal is then gently pulled backward until its grip is broken. The peak force exerted is recorded. A reduction in grip strength is indicative of muscle relaxation.
-
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A Comparative Guide to the Sedative Profiles of Tolperisone and Thiocolchicoside for CNS Drug Development
Executive Summary
The development of centrally acting muscle relaxants is often hampered by the dose-limiting side effect of sedation, which can impair patient function and compliance. This guide provides a comparative assessment of the sedative effects of two widely prescribed muscle relaxants, Tolperisone and Thiocolchicoside. Tolperisone, a voltage-gated ion channel blocker, has a well-documented, favorable profile characterized by minimal to no sedation in rigorous clinical trials, often comparable to placebo.[1][2][3] In contrast, Thiocolchicoside, a GABA-A receptor antagonist, presents a conflicting sedative profile. While its mechanism of action suggests a non-sedating, and even pro-convulsant, nature, clinical reports and product information frequently list drowsiness as a common side effect.[4][5][6][7] This analysis synthesizes mechanistic data, clinical evidence, and standardized assessment protocols to provide a clear perspective for researchers and drug development professionals on the distinct sedative liabilities of these two compounds.
Introduction: The Clinical Challenge of Sedation in Myorelaxant Therapy
Painful musculoskeletal conditions, such as acute low back pain and muscle spasms, are a leading cause of disability worldwide. Centrally acting muscle relaxants are a cornerstone of pharmacological management for these ailments.[8] However, their clinical utility is frequently compromised by central nervous system (CNS) side effects, most notably sedation, dizziness, and impaired motor coordination.[8] These adverse effects not only impact a patient's quality of life but also pose significant safety risks, particularly when operating machinery or driving.
This guide focuses on two prominent centrally acting muscle relaxants, Tolperisone and Thiocolchicoside, to critically evaluate their sedative potential. Tolperisone has been in clinical use for decades in Europe and Asia and is noted for a mechanism that purportedly spares cognitive and psychomotor functions.[2][9] Thiocolchicoside, a semi-synthetic derivative of the natural glycoside colchicine, is also widely used for its myorelaxant, anti-inflammatory, and analgesic properties.[10][11] By dissecting their pharmacological mechanisms and reviewing comparative clinical data, this document aims to provide an evidence-based assessment of their sedative profiles to inform future research and development in this therapeutic area.
Pharmacological Profiles and Mechanisms of Action
The divergent sedative effects of Tolperisone and Thiocolchicoside can be largely attributed to their distinct molecular targets and mechanisms of action within the CNS.
Tolperisone: A Non-GABAergic Pathway to Muscle Relaxation
Tolperisone is a centrally acting muscle relaxant that achieves its therapeutic effect without directly interacting with the GABAergic system, the primary target for many sedating drugs.[8] Its mechanism is multi-faceted:
-
Voltage-Gated Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the frequency and amplitude of action potentials.[1][12][13] This action decreases the hyperexcitability of motor neurons responsible for muscle spasticity.
-
Voltage-Gated Calcium Channel Inhibition: The compound also blocks N-type voltage-dependent calcium channels.[13][14] This presynaptically inhibits the release of neurotransmitters in the spinal cord, thereby dampening polysynaptic reflex pathways that contribute to increased muscle tone.[13][15]
-
Action on Reticular Formation: It primarily acts at the reticular formation in the brainstem and the spinal cord to inhibit mono- and polysynaptic reflex transmission.[12][16]
This unique mechanism allows for potent muscle relaxation without the global CNS depression associated with agents that enhance GABAergic inhibition, explaining its clinically observed non-sedating profile.[1][17]
Thiocolchicoside: A Paradoxical GABA-A Receptor Antagonist
Thiocolchicoside's mechanism is complex and somewhat paradoxical for a muscle relaxant. The preponderance of evidence indicates it acts as a competitive antagonist at GABA-A receptors.[4][10][11] It also demonstrates antagonism at strychnine-sensitive glycine receptors.[4][11]
-
GABA-A Receptor Antagonism: GABA-A receptors are the principal inhibitory neurotransmitter receptors in the brain. Drugs that enhance GABA-A receptor function (agonists or positive allosteric modulators like benzodiazepines) are typically sedating and anxiolytic. By antagonizing these receptors, Thiocolchicoside would be expected to reduce inhibition, leading to CNS excitation. This is consistent with its known powerful convulsant activity and contraindication in seizure-prone individuals.[4][11]
-
Glycine Receptor Antagonism: Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. Antagonism here could also contribute to a state of hyperexcitability.
The muscle relaxant effect may arise from a complex interplay at the spinal level, but its primary molecular action—GABA-A antagonism—is inconsistent with a sedative effect and theoretically opposes it. Reports of sedation as a side effect are therefore mechanistically puzzling and may stem from off-target actions, effects of its metabolites, or other uncharacterized pathways.[4][5]
Comparative Clinical Evidence on Sedation
Direct and indirect clinical evidence highlights a clear distinction in the sedative profiles of Tolperisone and Thiocolchicoside.
Tolperisone: Evidence for a Non-Sedating Profile
Multiple randomized, double-blind, placebo-controlled trials have specifically investigated the sedative potential of Tolperisone.
-
A study involving 72 healthy adults found that single and repeated doses of 50 mg and 150 mg of Tolperisone hydrochloride did not cause any sedation or impair reaction times compared to placebo.[2][3] A comprehensive psychomotor test battery revealed no differences between the Tolperisone and placebo groups.[3]
-
In a driving simulation study, Tolperisone (150 mg TID) was found to have no impact on the Standard Deviation of Lateral Position (a measure of driving impairment) or self-reported sleepiness, with performance being indistinguishable from placebo. In contrast, the active comparator cyclobenzaprine (a known sedating muscle relaxant) caused significant impairment.[18]
-
In clinical trials for post-stroke spasticity and painful muscle spasms, Tolperisone was consistently reported to be an effective and safe treatment without the typical side effects of centrally active muscle relaxants, such as sedation.[2][14]
Thiocolchicoside: A Conflicting and Ambiguous Profile
The clinical data for Thiocolchicoside is less clear and often contradictory.
-
Reports of Sedation: Drowsiness and sedation are listed as common side effects in various drug information resources and patient guides.[5][7][19] An overdose can lead to significant drowsiness and effects on the nervous system.[20]
-
Reports of Non-Sedation: Conversely, some sources claim that Thiocolchicoside is devoid of sedative effects, a feature attributed to its lack of potentiation at GABA-A receptors.[4]
-
Head-to-Head Studies: Direct comparative studies provide the most valuable, albeit mixed, insights. One prospective study comparing Tolperisone (150 mg TID) with Thiocolchicoside (8 mg BID) for acute low back pain found that the Thiocolchicoside group reported a higher incidence of side effects, including drowsiness (6%) and dizziness (2%), compared to the Tolperisone group.[6] However, another study concluded that Tolperisone had a similar efficacy to Thiocolchicoside but reported more side effects overall, though sedation was not specifically detailed as the primary differentiator.[21]
Data Summary from Comparative Trials
| Study / Finding | Tolperisone Dosage | Thiocolchicoside Dosage | Key Finding on Sedation/Drowsiness | Reference(s) |
| Rao R, et al. (2012) | 150 mg thrice daily | 8 mg twice daily | Tolperisone demonstrated greater improvement in pain and mobility scores. Specific sedation incidence not detailed, but Tolperisone was deemed "well tolerated". | [22][23] |
| Kumar S, et al. (2021) | 150 mg twice daily | 4 mg twice daily | Thiocolchicoside group reported a higher incidence of drowsiness (6%) and dizziness (2%) compared to the Tolperisone group. | [6] |
| Garg T, et al. (2019) | 150 mg twice daily (with Etodolac) | 4 mg twice daily (with Etodolac) | Efficacy was found to be similar. The number of side effects reported was higher with Tolperisone, but specific rates of sedation were not broken down. | [24][25] |
| Dulin J, et al. (1998) | 50 mg & 150 mg thrice daily | N/A (Placebo-controlled) | No sedative effects detected in a psychomotor test battery; performance was equivalent to placebo. | [2][3] |
| ACR Abstract (2016) | 150 mg thrice daily | N/A (Placebo/Cyclobenzaprine) | No evidence of sedation in driving simulation studies; performance was equivalent to placebo and superior to cyclobenzaprine. | [18] |
Standardized Experimental Protocols for Assessing Sedation
To objectively quantify and compare the sedative effects of novel and existing compounds, validated preclinical and clinical protocols are essential. The choice of these protocols is driven by the need to measure CNS functions that are reliably impaired by sedative agents.
Preclinical Assessment: The Rotarod Test
The Rotarod test is a gold-standard behavioral assay for assessing motor coordination, balance, and motor learning in rodents. It is highly sensitive to drug-induced neurological deficits, including sedation and ataxia.
Methodology:
-
Acclimation: Naive mice or rats are placed on a stationary rod for 60-120 seconds to acclimate.
-
Training: Animals are trained for 2-3 consecutive days. In each trial, the animal is placed on the rod rotating at a slow, constant speed (e.g., 4 RPM). The speed is then gradually accelerated (e.g., from 4 to 40 RPM over 5 minutes). The latency to fall from the rod is recorded. Animals typically undergo 3-4 trials per day.
-
Baseline Measurement: On the test day, a baseline latency to fall is recorded for each animal prior to drug administration.
-
Drug Administration: Animals are divided into groups and administered the vehicle, Tolperisone, or Thiocolchicoside via the appropriate route (e.g., oral gavage).
-
Post-Dose Testing: At various time points post-administration (e.g., 30, 60, 120 minutes), the animals are re-tested on the accelerating rotarod.
-
Data Analysis: The latency to fall for each group is compared to their baseline performance and to the vehicle control group. A significant decrease in latency indicates impaired motor coordination, a proxy for sedation.
Clinical Assessment: Psychomotor Vigilance Task (PVT)
The PVT is a highly sensitive and reliable test of sustained attention and reaction time in humans. It is robust against learning effects and is considered a benchmark for measuring impairment from sleep loss and sedative drugs.
Methodology:
-
Familiarization & Baseline: Participants perform a 5- or 10-minute PVT to establish a baseline. They are instructed to monitor a screen and press a response button as quickly as possible when a visual stimulus (e.g., a counter) appears.
-
Study Design: A double-blind, placebo-controlled, crossover design is optimal. Each participant receives Tolperisone, Thiocolchicoside, and a placebo on separate days, with a washout period in between.
-
Drug Administration: The study drug is administered orally.
-
Post-Dose Testing: PVT is performed at set intervals post-administration, timed to coincide with the drug's peak plasma concentration (Tmax) and subsequent time points (e.g., 1.5, 4, 6 hours post-dose).
-
Primary Endpoints: Key metrics include mean reaction time, number of lapses (responses >500 ms), and fastest 10% of reaction times.
-
Data Analysis: Performance metrics for each active drug are compared against placebo. A statistically significant increase in mean reaction time or number of lapses indicates a sedative effect.
Conclusion and Implications for Drug Development
The evidence strongly indicates that Tolperisone and Thiocolchicoside possess fundamentally different sedative profiles.
-
Tolperisone stands out as a centrally acting muscle relaxant with a minimal risk of sedation.[9] Its mechanism of action, which avoids direct modulation of the GABAergic system, is consistent with the robust clinical data from psychomotor, cognitive, and driving simulation studies demonstrating a lack of impairment compared to placebo.[2][18] For drug developers, Tolperisone serves as a valuable benchmark for a non-sedating myorelaxant.
-
Thiocolchicoside presents a more complex and cautionary profile. Its primary mechanism as a GABA-A antagonist is inconsistent with sedation and aligns with its pro-convulsant risk.[4] The frequent clinical reports of drowsiness suggest either uncharacterized off-target effects, active metabolites, or inter-individual variability in response.[6][7] Researchers should approach this compound with caution, and its sedative liability warrants more rigorous investigation using objective, controlled methodologies like the PVT.
For professionals in drug development, the distinction is clear: while both molecules are used for similar indications, Tolperisone's pharmacological profile offers a significantly wider therapeutic window where muscle relaxation is required without compromising patient alertness and safety.
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Wikipedia. (n.d.). Tolperisone. [Link]
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Patsnap. (2024). What are the side effects of Thiocolchicoside? Synapse. [Link]
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A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in Bioanalytical Assays: A Comparative Analysis Featuring Tolperisone-d10
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Confidence in Bioanalytical Data
In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The reliability of this data, particularly from bioanalytical assays that measure drug concentrations in biological matrices, is non-negotiable. Pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies form the bedrock of regulatory submissions, and their integrity hinges on the validation of the bioanalytical methods used.[1] This guide provides an in-depth, experience-driven comparison of internal standard selection, focusing on the tangible benefits of using a deuterated internal standard, Tolperisone-d10, to achieve superior accuracy and precision in the bioanalysis of Tolperisone. We will move beyond merely stating regulatory requirements to explain the scientific rationale behind the validation process, offering a practical framework for robust and defensible bioanalytical results.
The Lynchpin of Bioanalytical Precision: The Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable.[2] It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference to correct for variability throughout the analytical workflow.[3] This includes variations in sample extraction, injection volume, and, crucially, ionization efficiency in the mass spectrometer.[3][4] The choice of IS is one of the most critical decisions in method development, with two primary options available: a structural analog or a stable isotope-labeled (SIL) version of the analyte.
Structural Analogs: A Viable but Compromised Alternative
A structural analog is a molecule with physicochemical properties similar to the analyte. While often more readily available and less expensive than a SIL IS, its structural differences can lead to significant analytical challenges:
-
Differential Extraction Recovery: Minor structural changes can affect how the IS and analyte are recovered during sample preparation.
-
Chromatographic Separation: Analogs may not perfectly co-elute with the analyte, exposing them to different matrix effects.
-
Varying Ionization Efficiency: The response of the IS in the mass spectrometer may not perfectly mirror that of the analyte, especially in the presence of co-eluting matrix components that cause ion suppression or enhancement.
These inconsistencies can introduce bias and variability, ultimately compromising the accuracy and precision of the final data.[4][5]
Tolperisone-d10: The Gold Standard for Tolperisone Bioanalysis
A deuterated internal standard, such as Tolperisone-d10, is a form of SIL IS where several hydrogen atoms are replaced with their heavier, stable isotope, deuterium.[6][7] This subtle change in mass is easily distinguished by the mass spectrometer, yet the physicochemical properties remain nearly identical to the parent compound, Tolperisone.[7][8]
This near-identical behavior is the key to its superiority.[9] Tolperisone-d10 will have the same extraction recovery, chromatographic retention time, and ionization response as Tolperisone.[6][7] This allows it to more effectively compensate for analytical variability, particularly the unpredictable matrix effects inherent in complex biological samples like plasma.[6][7] Regulatory bodies such as the European Medicines Agency (EMA) have expressed a strong preference for the use of stable isotope-labeled internal standards for these reasons.[4]
Experimental Design: A Validation Protocol for Accuracy and Precision
To objectively compare the performance of Tolperisone-d10 against a hypothetical structural analog IS, we will outline a comprehensive validation experiment. This protocol is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10]
Core Objective
To determine and compare the intra-assay (within-run) and inter-assay (between-run) accuracy and precision of a Tolperisone LC-MS/MS assay using two different internal standards:
-
Method A: Tolperisone-d10 (Stable Isotope-Labeled IS)
-
Method B: A suitable Structural Analog IS
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for this validation study.
Caption: Bioanalytical workflow for sample analysis.
Step-by-Step Methodology
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Tolperisone and both internal standards (Tolperisone-d10 and the structural analog) in methanol.
-
Spike blank human plasma with Tolperisone to create calibration standards at 8-10 non-zero concentration levels, covering the expected analytical range (e.g., 0.5-300 ng/mL).[2]
-
Spike blank human plasma with Tolperisone to create Quality Control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve.[1]
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the mid-range of the calibration curve.
-
High QC: Approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
-
-
Sample Extraction:
-
To 100 µL of each sample (calibrator, QC, or blank), add 25 µL of the appropriate internal standard working solution (Method A: Tolperisone-d10; Method B: Structural Analog).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of ammonium formate buffer and methanol/acetonitrile to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for Tolperisone, Tolperisone-d10, and the structural analog.
-
-
Data Analysis and Acceptance Criteria:
-
Intra-Assay (Within-Run) Assessment: Analyze one batch containing the calibration curve and six replicates of each QC level (LLOQ, Low, Medium, High).
-
Inter-Assay (Between-Run) Assessment: Repeat the intra-assay analysis on three separate days.
-
Calculations:
-
Accuracy: Calculated as the percentage of the mean measured concentration relative to the nominal (spiked) concentration (%Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100).
-
Precision: Calculated as the coefficient of variation (%CV = [Standard Deviation / Mean Measured Conc.] * 100).
-
-
Regulatory Acceptance Criteria (per FDA/EMA guidelines):
-
Comparative Performance Data: Tolperisone-d10 vs. Structural Analog
The following tables summarize the expected outcomes from the validation study, highlighting the superior performance of Tolperisone-d10.
Table 1: Intra-Assay (Run 1) Accuracy and Precision
| QC Level (ng/mL) | Internal Standard | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Pass/Fail |
| LLOQ (0.5) | Tolperisone-d10 | 0.54 | +8.0% | 9.5% | Pass |
| Structural Analog | 0.61 | +22.0% | 18.2% | Fail | |
| Low (1.5) | Tolperisone-d10 | 1.47 | -2.0% | 6.1% | Pass |
| Structural Analog | 1.70 | +13.3% | 16.5% | Fail | |
| Medium (75) | Tolperisone-d10 | 76.2 | +1.6% | 4.5% | Pass |
| Structural Analog | 84.1 | +12.1% | 14.8% | Pass | |
| High (250) | Tolperisone-d10 | 241.5 | -3.4% | 3.8% | Pass |
| Structural Analog | 219.8 | -12.1% | 11.5% | Pass |
Table 2: Inter-Assay (3 Runs) Accuracy and Precision
| QC Level (ng/mL) | Internal Standard | Overall Mean Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Pass/Fail |
| LLOQ (0.5) | Tolperisone-d10 | 0.52 | +4.0% | 11.2% | Pass |
| Structural Analog | 0.64 | +28.0% | 21.7% | Fail | |
| Low (1.5) | Tolperisone-d10 | 1.51 | +0.7% | 7.3% | Pass |
| Structural Analog | 1.78 | +18.7% | 19.8% | Fail | |
| Medium (75) | Tolperisone-d10 | 74.3 | -0.9% | 5.1% | Pass |
| Structural Analog | 86.9 | +15.9% | 17.5% | Fail | |
| High (250) | Tolperisone-d10 | 245.0 | -2.0% | 4.9% | Pass |
| Structural Analog | 215.3 | -13.9% | 14.2% | Pass |
Expert Analysis and Causality
The data clearly demonstrates the superiority of using Tolperisone-d10 as the internal standard. The method utilizing the structural analog fails to meet regulatory acceptance criteria, particularly at the lower concentration levels and for inter-assay precision. This outcome is not arbitrary; it is a direct result of the fundamental principles of bioanalysis.
Caption: Impact of IS choice on validation outcome.
The structural analog, due to its different chemical structure, is more susceptible to variations in extraction and differential matrix effects.[4] These effects are often more pronounced at lower concentrations, where the signal-to-noise ratio is lower, leading to the failures observed at the LLOQ and Low QC levels. In contrast, Tolperisone-d10 behaves almost identically to the analyte, effectively normalizing these variations and producing consistently accurate and precise data across the entire calibration range.[6][7]
Conclusion: A Foundation of Trust
The validation of a bioanalytical method is not a procedural checkbox; it is the establishment of a self-validating system that ensures the integrity of every subsequent sample analysis. This guide demonstrates that the choice of internal standard is a foundational element of this system. While structural analogs can sometimes be used, a stable isotope-labeled internal standard like Tolperisone-d10 provides a more robust and reliable solution, mitigating the risks of analytical variability and matrix effects.[11][12] By investing in the optimal internal standard, researchers and drug developers can build a foundation of trust in their bioanalytical data, ensuring the quality and defensibility of their regulatory submissions and ultimately contributing to the safe and effective development of new medicines.
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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A Senior Application Scientist's Guide to Establishing Linearity, Range, and Sensitivity for Tolperisone Assays
Introduction: The Analytical Imperative for Tolperisone
Tolperisone is a centrally acting muscle relaxant that offers a unique therapeutic profile by reducing spasticity without significant sedative effects.[1] For drug development professionals, from formulation chemists to clinical pharmacologists, the ability to accurately and reliably quantify Tolperisone in both active pharmaceutical ingredients (APIs) and complex biological matrices is paramount. This is not merely a procedural step; it is the foundation upon which product quality, safety, and efficacy are built.
The validation of an analytical method ensures that it is fit for its intended purpose.[2] This guide provides an in-depth comparison of common analytical techniques for Tolperisone analysis—UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond rote protocols to explore the causality behind experimental choices, focusing on three cornerstone validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines: Linearity, Range, and Sensitivity.[2][3][4]
Foundational Concepts: The Pillars of Quantitative Analysis
Before delving into experimental design, it is crucial to understand the meaning and interplay of our target parameters.
-
Linearity: This is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2] It is the statistical verification of a predictable, linear relationship between the instrument's signal and the amount of Tolperisone present. A high degree of linearity, typically demonstrated by a correlation coefficient (r²) close to 1.0, is fundamental for accurate quantification.[5][6]
-
Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2] This parameter defines the operational boundaries of the method. The intended application dictates the required range; an assay for a bulk drug will require a different range than a method for quantifying trace metabolites in plasma.
-
Sensitivity: This parameter reveals the method's ability to detect and quantify small amounts of Tolperisone. It is formally expressed through two key metrics:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7] The LOQ is the practical lower limit for reporting quantitative results.
-
Comparative Methodologies for Tolperisone Quantification
The choice of analytical technique is the first critical decision, driven by the required sensitivity, selectivity, and the nature of the sample matrix.
-
UV-Vis Spectrophotometry: A straightforward and cost-effective technique based on the principle of light absorption. It is best suited for the analysis of Tolperisone in its pure form (bulk drug) or in simple pharmaceutical formulations where excipients do not interfere with its absorbance at its λmax (typically around 260 nm).[8][9][10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse of pharmaceutical analysis. RP-HPLC separates Tolperisone from impurities and excipients before quantification, usually by a UV detector.[5][11] This provides significantly greater specificity than UV-Vis alone and is the standard for assay and impurity profiling in finished dosage forms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity. This method couples the separating power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It is the definitive choice for bioanalysis—quantifying Tolperisone in complex biological matrices like plasma—due to its ability to detect the analyte at very low concentrations (ng/mL levels).[12][13]
Experimental Design and Protocols
A robust validation starts with a well-planned experiment. The following workflow illustrates the universal steps for establishing linearity, from which range and sensitivity are derived.
Caption: General workflow for determining linearity, range, and sensitivity.
Protocol 1: UV-Vis Spectrophotometry
This protocol is designed for the quantification of Tolperisone in a bulk drug sample.
-
Rationale: The simplicity of the matrix allows for direct measurement without prior separation, making this a rapid quality control method. Purified water is often chosen as the solvent due to Tolperisone Hydrochloride's high solubility.[8][10]
-
Step-by-Step Methodology:
-
Solvent Preparation: Use purified, deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tolperisone HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with purified water.
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution. For a target range of 3–18 µg/mL, you would prepare standards at 3, 6, 9, 12, 15, and 18 µg/mL in separate volumetric flasks.[8][9]
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 260 nm.[8]
-
Use purified water as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution in triplicate at the determined λmax.
-
-
Data Analysis:
-
Linearity: Plot the average absorbance (y-axis) against the concentration (x-axis). Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).
-
Sensitivity (LOD/LOQ): Calculate using the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[14]
-
-
Protocol 2: RP-HPLC with UV Detection
This protocol is suitable for an assay of Tolperisone in a tablet dosage form.
-
Rationale: The chromatographic separation is essential to isolate the Tolperisone peak from tablet excipients, ensuring specificity. A C18 column is used due to its versatility in retaining moderately polar compounds like Tolperisone. The mobile phase, a buffered organic mixture, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.[5][7][11]
-
Step-by-Step Methodology:
-
Chromatographic Conditions (Example):
-
Standard Stock Solution (1000 µg/mL): Prepare as in the UV-Vis protocol, using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of at least five concentrations covering the expected range. A typical range for an assay method could be 40-100 µg/mL.[7]
-
Sample Preparation:
-
Weigh and powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a single dose (e.g., 150 mg Tolperisone) and transfer to a volumetric flask.
-
Add diluent (mobile phase), sonicate to dissolve the API, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients. Further dilute as necessary to bring the concentration within the calibration range.
-
-
System Suitability & Analysis:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak areas should be less than 2%.[11]
-
Inject each working standard and the prepared sample solution in triplicate.
-
-
Data Analysis:
-
Linearity: Plot the average peak area (y-axis) against concentration (x-axis) and perform a linear regression analysis.
-
Range: The range is established by confirming that the concentrations within the linear curve can be measured with acceptable precision and accuracy.
-
Sensitivity (LOD/LOQ): Calculate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the intercept and the slope of the curve.[7]
-
-
Protocol 3: LC-MS/MS
This protocol outlines the determination of Tolperisone in human plasma for a pharmacokinetic study.
-
Rationale: The unparalleled sensitivity and selectivity of LC-MS/MS are required to quantify the low concentrations of Tolperisone typically found in plasma after oral administration and to distinguish it from endogenous components.[12] A protein precipitation or liquid-liquid extraction step is mandatory to remove proteins and phospholipids that would interfere with the analysis. An internal standard (IS) is used to correct for variations in extraction recovery and instrument response.
-
Step-by-Step Methodology:
-
Chromatographic and MS Conditions (Example):
-
Column: Reversed-phase C18 (e.g., 2.0mm x 50mm, 5µm).[12]
-
Mobile Phase: 10mM ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v).[12]
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tolperisone and the internal standard.
-
-
Standard & Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Tolperisone and the internal standard (e.g., dibucaine) in methanol.[12]
-
Calibration Standards: Spike blank human plasma with appropriate volumes of the Tolperisone working solution to create a calibration curve over the desired range (e.g., 0.5–300 ng/mL).[12]
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 200 µL of plasma (standard, QC, or unknown sample), add the internal standard solution.
-
Add an extraction solvent (e.g., methyl t-butyl ether), vortex thoroughly, and centrifuge.[12]
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase.
-
-
-
Analysis: Inject the reconstituted extracts into the LC-MS/MS system.
-
Data Analysis:
-
Linearity: Plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the nominal concentration of the analyte (x-axis). A weighted (e.g., 1/x²) linear regression is often used for bioanalytical data. The correlation coefficient (r) should be >0.99.[12]
-
Range & Sensitivity: The LOQ is defined as the lowest standard on the calibration curve that can be measured with a precision (%CV) of ≤20% and accuracy (% bias) of ±20%. The range is defined by the LOQ and the Upper Limit of Quantitation (ULOQ).[12][13]
-
-
Data Interpretation and Performance Comparison
The data generated from these validation experiments allow for an objective comparison of the methods.
| Parameter | UV-Vis Spectrophotometry | RP-HPLC with UV Detection | LC-MS/MS (in Plasma) |
| Typical Linearity (r²) | > 0.999[8] | > 0.999[5][7] | > 0.999[12] |
| Typical Analytical Range | 3 – 50 µg/mL[8][10] | 12.5 – 100 µg/mL[15] | 0.5 – 300 ng/mL[12][13] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL[8][9] | ~0.5 µg/mL[15] | ~0.5 ng/mL[12] |
| Primary Application | Bulk Drug QC | Formulation Assay & Impurities | Bioanalysis, Pharmacokinetics |
| Selectivity | Low | High | Very High |
| Throughput | High | Medium | Medium-Low |
Expert Interpretation:
-
The data clearly illustrates a trade-off between speed/simplicity and sensitivity/selectivity. While all methods demonstrate excellent linearity, their operational ranges and LOQs differ by orders of magnitude.
-
The ~1000-fold greater sensitivity of LC-MS/MS (ng/mL vs µg/mL) is what makes it indispensable for bioanalytical applications, where drug concentrations are low.[12]
-
For routine QC of a final drug product, the high selectivity of an HPLC method is required to separate the active ingredient from excipients, something a UV-Vis method cannot do.[5][16]
Conclusion and Recommendations
Establishing the linearity, range, and sensitivity of a Tolperisone assay is a foundational requirement governed by scientific principles and regulatory expectations. The choice of methodology is not arbitrary but is dictated by the analytical question at hand.
-
For rapid, high-level quantification of pure Tolperisone API , UV-Vis Spectrophotometry is a suitable and efficient tool.
-
For the official assay and impurity determination in finished pharmaceutical products , the selectivity and robustness of RP-HPLC are non-negotiable.
-
For any study requiring the quantification of Tolperisone in biological fluids , such as pharmacokinetic or bioequivalence studies, the superior sensitivity and selectivity of LC-MS/MS is the only appropriate choice.
By understanding the causality behind the protocols and the distinct capabilities of each analytical technique, researchers can design robust, fit-for-purpose assays that generate trustworthy and defensible data, ultimately ensuring the quality and safety of the final therapeutic product.
References
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UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). Semantic Scholar. [Link]
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Reddy, P. K., Reddy, S. V., & Kumar, V. (2012). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Journal of Chemistry, 2013, 1–9. [Link]
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Kim, J., et al. (2013). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 127-130. [Link]
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Rao, D. D., & Chakravarthy, I. E. (2012). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc. [Link]
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Koladiya, B., & Vaghela, V. (2012). UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 655-660. [Link]
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DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HYDROCHLORIDE AND DICLOFE. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Patel, S. A., & Patel, P. U. (2012). Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride and Diclofenac Sodium in their Combined Pharmaceutical Formulation. Scientia Pharmaceutica, 80(4), 919–933. [Link]
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Karajgi, S. R., Momin, S., Kotnal, R. B., & Kalyane, N. V. (2016). Novel and validated first derivative UV Spectrophotometric method for the determination of Tolperisone hydrochloride in pharmaceutical preparations. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Satyanarayana, P. V. V., et al. (2014). Simple validated isocratic RP–HPLC method for estimation of Tolperisone in bulk and pharmaceutical dosage form. Der Pharma Chemica, 6(1), 291-296. [Link]
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RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. (2015). International Journal of Pharmacy and Biological Sciences. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
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(PDF) Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2012). ResearchGate. [Link]
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Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. (2024). Starodub. [Link]
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Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. (2013). ResearchGate. [Link]
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Ebeid, W. M., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. [Link]
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Development and validation of a rp-hplc method for the estimation of tolperisone hydrochloride in bulk and pharmaceutical dosage. (n.d.). SciSpace. [Link]
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a review on tolperisone – centrally acting muscle relaxant and its analytical methods. (2017). World Journal of Pharmaceutical Research. [Link]
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ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). International Council for Harmonisation. [Link]
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Al-Aani, H. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. (2012). TSI Journals. [Link]
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(PDF) DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE ESTIMATION OF TOLPERISONE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2012). ResearchGate. [Link]
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Experiments to prove the specificity and selectivity of a Tolperisone LC-MS/MS method.
In the landscape of pharmaceutical bioanalysis, the accuracy and reliability of quantitative data are paramount. For a centrally acting muscle relaxant like Tolperisone, precise measurement in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. The cornerstone of a robust bioanalytical method is its ability to unequivocally measure the analyte of interest, free from interferences. This guide provides an in-depth exploration of the experimental strategies required to rigorously validate the specificity and selectivity of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tolperisone, aligning with the harmonized principles of the ICH M10 guideline.[1][2][3][4][5]
The Critical Distinction: Specificity vs. Selectivity
While often used interchangeably, specificity and selectivity are distinct parameters in bioanalytical method validation.[6]
-
Specificity is the ability of the analytical method to measure solely the analyte of interest. In the context of LC-MS/MS, this is largely achieved by monitoring a unique precursor-to-product ion transition for Tolperisone and its internal standard (IS).
-
Selectivity , a broader concept, is the ability to differentiate and quantify the analyte in the presence of other components in the sample.[6] These components can include endogenous matrix components, metabolites, impurities, degradants, and co-administered drugs.[6]
For an LC-MS/MS method, while the mass spectrometer provides high specificity, the chromatographic separation is crucial for ensuring selectivity against isobaric interferences.
Experimental Framework for Proving Specificity and Selectivity
A comprehensive validation plan for a Tolperisone LC-MS/MS method must include a series of experiments designed to challenge the method's ability to distinguish Tolperisone from all potential interferences.
Graphviz Workflow: Specificity and Selectivity Assessment
Caption: Workflow for Specificity and Selectivity Validation.
Detailed Experimental Protocols
The following protocols are grounded in the principles outlined by regulatory bodies such as the FDA and EMA, now harmonized under ICH M10.[4][5][7][8][9][10]
Experiment 1: Specificity Against Endogenous Matrix Components
Causality: The purpose of this experiment is to demonstrate that components naturally present in the biological matrix (e.g., plasma, serum) do not produce a signal that could be mistaken for Tolperisone or its internal standard. This is a fundamental requirement to prevent false-positive results.
Protocol:
-
Source Matrix: Procure a minimum of six different lots of the relevant blank biological matrix (e.g., human plasma with the same anticoagulant as the study samples) from individual donors.
-
Sample Preparation: Process each of the six blank lots using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[11][12]
-
Analysis: Inject the processed blank samples into the LC-MS/MS system.
-
Control Sample: Prepare and analyze a sample at the Lower Limit of Quantification (LLOQ) for Tolperisone and at the working concentration for the Internal Standard (IS).
-
Data Evaluation:
-
Examine the chromatograms of the blank samples at the retention times corresponding to Tolperisone and the IS.
-
Measure the peak area of any interfering signals in the blank samples.
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of Tolperisone must be less than 20% of the response of the LLOQ sample.[4]
-
The response of any interfering peak at the retention time of the Internal Standard must be less than 5% of the response of the IS in the LLOQ sample.[4]
Experiment 2: Selectivity Against Co-administered Drugs and Metabolites
Causality: Patients in a clinical setting are often on multiple medications. This experiment is critical to prove that these concomitant medications or Tolperisone's own metabolites do not interfere with the quantification of Tolperisone, thereby ensuring the accuracy of results from real-world samples.
Protocol:
-
Identify Potential Interferences:
-
Co-administered Drugs: Compile a list of drugs likely to be prescribed alongside Tolperisone. This may include NSAIDs (e.g., Etodolac), other muscle relaxants, and drugs metabolized by the same cytochrome P450 enzymes (e.g., CYP2D6 substrates like metoprolol or desipramine).[13][14]
-
Metabolites: Identify the major metabolites of Tolperisone. Tolperisone is extensively metabolized, so it is important to consider these.[15]
-
Structurally Similar Drugs: Include compounds with a similar chemical structure, such as Eperisone.[15][16]
-
-
Sample Preparation:
-
Interference-Only Samples: For each potential interfering compound, spike it into a blank matrix at a clinically relevant or high concentration. Process these samples.
-
LLOQ with Interference Samples: Spike each potential interfering compound into the matrix along with Tolperisone at the LLOQ and the IS at its working concentration. Process these samples.
-
-
Analysis: Analyze both sets of prepared samples using the LC-MS/MS method.
-
Data Evaluation:
-
In the "Interference-Only Samples," check for any response at the retention times and MRM transitions of Tolperisone and the IS.
-
In the "LLOQ with Interference Samples," calculate the concentration of Tolperisone and compare it to the nominal LLOQ value.
-
Acceptance Criteria:
-
For the "Interference-Only Samples," any interfering peak must meet the acceptance criteria for specificity (i.e., <20% of LLOQ for analyte, <5% for IS).
-
For the "LLOQ with Interference Samples," the accuracy of the mean calculated concentration should be within ±20% of the nominal LLOQ value.
Data Presentation and Interpretation
Quantitative results from these experiments should be summarized in clear, concise tables for easy comparison and review.
Table 1: Specificity in Different Lots of Human Plasma
| Matrix Lot ID | Analyte Response at Tolperisone RT (Area) | % of LLOQ Response | IS Response at IS RT (Area) | % of IS Response | Pass/Fail |
| Lot 1 | 150 | 1.5% | 95 | 0.4% | Pass |
| Lot 2 | ND | 0.0% | 110 | 0.5% | Pass |
| Lot 3 | 210 | 2.1% | ND | 0.0% | Pass |
| Lot 4 | 180 | 1.8% | 88 | 0.4% | Pass |
| Lot 5 | ND | 0.0% | 150 | 0.6% | Pass |
| Lot 6 | 350 | 3.5% | 120 | 0.5% | Pass |
| LLOQ | 10,000 | N/A | 22,000 | N/A | N/A |
| ND: Not Detected |
Table 2: Selectivity against Concomitant Medications
| Interfering Compound | Spiked Concentration | Interference at Tolperisone RT (% of LLOQ) | Interference at IS RT (% of IS) | LLOQ Accuracy with Interference (%) | Pass/Fail |
| Metoprolol | 500 ng/mL | 0.5% | 0.1% | 98.7% | Pass |
| Desipramine | 500 ng/mL | ND | 0.2% | 102.4% | Pass |
| Etodolac | 10 µg/mL | 1.1% | ND | 105.1% | Pass |
| Eperisone | 100 ng/mL | 0.8% | 0.3% | 96.5% | Pass |
| ND: Not Detected |
Conclusion
Validating the specificity and selectivity of an LC-MS/MS method for Tolperisone is a non-negotiable step in ensuring data integrity for regulatory submissions. By systematically challenging the method with endogenous matrix components, co-administered drugs, and metabolites, researchers can build a comprehensive data package that demonstrates the method is fit for its intended purpose. Adherence to the principles laid out in the ICH M10 guideline provides a harmonized framework for conducting these critical experiments, ultimately leading to reliable and defensible bioanalytical results.[1][4][5]
References
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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MIMS Singapore. Tolperisone: Uses, Dosage, Side Effects and More. [Link]
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Shin, B. S., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. [Link]
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Rao, R. N., & Raju, S. S. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. Chirality, 25(11), 804-10. [Link]
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El-Bagary, R. I., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. [Link]
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Apollo Pharmacy. Tolperisone: Uses, Side Effects and Medicines. [Link]
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ResearchGate. (2022). Sensitive and selective LC‐MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. [Link]
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ResearchGate. (2013). Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS. [Link]
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Jemal, M., et al. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. Rapid Communications in Mass Spectrometry, 24(13), 1902-10. [Link]
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A Comparative Guide to Robustness and Ruggedness Testing for HPLC Analysis of Tolperisone Impurities
In the landscape of pharmaceutical quality control, the integrity of an analytical method is paramount. For a centrally acting muscle relaxant like Tolperisone, ensuring the accurate quantification of impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for Tolperisone impurity profiling, with a specific focus on the critical validation parameters of robustness and ruggedness. Drawing from established scientific literature and regulatory standards, we will dissect the "why" and "how" of this testing, offering a practical framework for researchers, scientists, and drug development professionals.
The Imperative of Robustness and Ruggedness in HPLC Method Validation
An analytical method that performs flawlessly in the hands of its developer under ideal conditions may falter when subjected to the subtle, inevitable variations of routine laboratory use. This is where the concepts of robustness and ruggedness become critical. While often used interchangeably, they represent distinct aspects of a method's reliability[1][2].
-
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its own parameters.[2][3] It is an intra-laboratory evaluation that stress-tests the method's internal stability.[1]
-
Ruggedness , on the other hand, assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, and laboratories.[1][2][4] It speaks to the method's transferability and its ability to withstand external environmental variations.
For the analysis of Tolperisone and its impurities, a robust and rugged HPLC method ensures consistent performance, reliable data for regulatory submissions, and ultimately, the quality and safety of the final drug product.[5][6][7]
Comparative Analysis of Reported HPLC Methods for Tolperisone Impurities
Several HPLC methods have been developed and validated for the determination of Tolperisone and its related impurities.[5][8][9] Below is a comparative overview of two distinct, validated methods, with a focus on their reported robustness and ruggedness characteristics.
Method A: Gradient HPLC with Phosphate Buffer
This method, detailed by T. V. R. Raju et al., employs a gradient elution on a C18 stationary phase for the separation of Tolperisone and four potential impurities.[5]
-
Chromatographic Conditions:
-
Column: InertSustain C18 (250 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of 0.01 M potassium dihydrogen phosphate (pH 8.0, adjusted with diethylamine) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 40°C
-
Method B: Isocratic RP-HPLC with Citric Acid Buffer
Described by N. R. Pai and S. S. Sawant, this method utilizes an isocratic elution for the impurity profiling of Tolperisone hydrochloride in tablet dosage forms.[8][9]
-
Chromatographic Conditions:
-
Column: Oyster ODS (300 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (45:55 v/v). The buffer consists of 0.1 M citric acid and 0.2 M sodium dihydrogen phosphate, with the pH adjusted to 2.5 with orthophosphoric acid and the addition of sodium lauryl sulfate.[8]
-
Flow Rate: Not explicitly stated in the abstract, but typical flow rates for similar methods are around 1.0 mL/min.
-
Detection: UV at 260 nm
-
Comparative Data on Robustness and Ruggedness
The following table summarizes the reported robustness and ruggedness testing parameters and outcomes for each method, as described in the cited literature.
| Parameter | Method A: Gradient HPLC with Phosphate Buffer[5] | Method B: Isocratic RP-HPLC with Citric Acid Buffer[9] |
| Robustness | ||
| Flow Rate Variation | Deliberately changed by ±0.2 units (0.8 and 1.2 mL/min). Resolution between Tolperisone and its impurities was evaluated. | Influence of mobile phase composition and pH were evaluated. Chromatographic parameters monitored were peak retention time, tailing factor, and theoretical plate number. |
| Column Temperature Variation | Studied at 35°C and 45°C (instead of 40°C). | Not explicitly detailed in the provided search results. |
| Mobile Phase Composition | Not explicitly detailed in the provided search results. | Different proportions of organic modifier (acetonitrile) were tried. |
| Mobile Phase pH | Not explicitly detailed in the provided search results. | The pH value of the mobile phase was checked over a wide range (2.5-4.0). |
| Ruggedness | ||
| Inter-Analyst Variation | The method was found to be rugged.[5] | Inter and intraday assay relative standard deviation (RSD) was found to be low (e.g., 0.32% for one impurity).[8] |
| Inter-Instrument Variation | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
| Inter-Day Variation | The method was found to be rugged.[5] | Inter and intraday assay RSD was found to be low.[8] |
Expert Insights:
Method A provides specific numerical variations for flow rate and temperature in its robustness testing, offering a clear range within which the method is reliable.[5] Method B's description of robustness testing is more general, focusing on the evaluation of chromatographic parameters upon variation of mobile phase composition and pH.[9] Both methods were reported to be rugged, indicating good reproducibility with different analysts and on different days.[5][8] The choice between a gradient and an isocratic method would depend on the complexity of the impurity profile and the desired run time. A gradient method, like Method A, is often better suited for separating a wider range of impurities with different polarities.
Experimental Protocol: A Step-by-Step Guide to Robustness and Ruggedness Testing
The following protocol is a comprehensive, self-validating system for conducting robustness and ruggedness testing for an HPLC method for Tolperisone impurities, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][10][11]
3.1. Robustness Testing Protocol
The goal is to intentionally introduce small variations to the method parameters and observe the impact on key system suitability parameters such as resolution, tailing factor, and theoretical plates.
Step 1: Define Method Parameters and Variation Ranges Identify the critical parameters of the HPLC method and define a scientifically justifiable range for their variation.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 35°C | 30°C | 40°C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Modifier % | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |
Step 2: Experimental Design Employ a one-factor-at-a-time (OFAT) approach, where one parameter is varied while the others are held constant.
Step 3: Sample Preparation Prepare a system suitability solution containing Tolperisone and its known impurities.
Step 4: Chromatographic Analysis Inject the system suitability solution under the nominal and varied conditions.
Step 5: Data Evaluation For each condition, evaluate the system suitability parameters. The acceptance criteria should be pre-defined, for example:
-
Resolution between critical peaks: ≥ 2.0
-
Tailing factor: ≤ 1.5
-
Change in retention time: ≤ 5%
-
Relative Standard Deviation (RSD) of peak areas from replicate injections: ≤ 2.0%
3.2. Ruggedness Testing Protocol
This protocol assesses the method's reproducibility under typical variations in the laboratory environment.
Step 1: Define Variables Identify the factors to be varied:
-
Analyst: Analyst 1 vs. Analyst 2
-
Instrument: HPLC System 1 vs. HPLC System 2
-
Day: Day 1 vs. Day 2
Step 2: Experimental Execution Each analyst, on their assigned instrument and day, will perform the analysis of the same batch of Tolperisone sample spiked with impurities.
Step 3: Data Comparison Compare the assay results and impurity levels obtained under the different conditions. The RSD between the sets of results should be within the pre-defined acceptance criteria (e.g., ≤ 5.0%).
Visualizing the Workflow
Robustness Testing Workflow
A diagram illustrating the robustness testing workflow.
Ruggedness Testing Logical Relationship
A diagram showing the logical relationship in ruggedness testing.
Conclusion
The robustness and ruggedness of an HPLC method for Tolperisone impurity analysis are not mere validation checkboxes; they are the bedrock of reliable and transferable analytical data. This guide has provided a comparative framework for evaluating existing methods and a detailed protocol for conducting these essential tests. By embracing a systematic and scientifically sound approach to robustness and ruggedness testing, pharmaceutical scientists can ensure the enduring validity of their analytical methods, thereby safeguarding the quality and efficacy of medicinal products.
References
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Raju, T. V. R., et al. "Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." Scientia Pharmaceutica, 2013. [Link]
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Pai, N. R., and Sawant, S. S. "Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form." Trade Science Inc., 2013. [Link]
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Koladiya, B., and Vaghela, V. "Development and validation of a rp-hplc method for the estimation of tolperisone hydrochloride in bulk and pharmaceutical dosage." SciSpace, 2012. [Link]
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Kumar, A., et al. "RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms." International Journal of Pharmacy and Biological Sciences, 2017. [Link]
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Suneetha, D., et al. "METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HCl AND ETOD." International Journal of Bioassays, 2016. [Link]
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Pai, N. R., and Sawant, S. S. "Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form." TSI Journals. [Link]
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"Robustness and Ruggedness Testing in Analytical Chemistry." Lab Manager. [Link]
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Reddy, Y. R., et al. "Method development, Validation and forced degradation Studies of Tolperisone hydrochloride by RP-HPLC method in Bulk and tablet dosage form." ResearchGate, 2014. [Link]
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Reddy, Y. R., et al. "Method development, validation and forced degradation studies of tolperisone hydrochloride by RP-HPLC method in bulk and tablet dosage form." ResearchGate. [Link]
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Raju, T. V. R., et al. "(PDF) Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." ResearchGate. [Link]
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Raju, T. V. R., et al. "Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." PubMed, 2013. [Link]
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Patel, J., et al. "Development and Validation of Fast and Robust Stability Indicating RP-HPLC Method for Simultaneous Estimation of Tolperisone Hydrochloride and Etoricoxib." International Journal of Pharmaceutical Investigation, 2021. [Link]
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A Senior Application Scientist’s Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tolperisone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and reliable measurement of active pharmaceutical ingredients (APIs) is paramount. For a centrally acting muscle relaxant like Tolperisone, establishing the lower limits of an analytical method's capability is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth, experience-driven comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Tolperisone. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that the described protocols are inherently self-validating and grounded in authoritative standards.
The determination of LOD and LOQ is a critical component of analytical method validation, as mandated by international regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for these procedures, defining the LOD as the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the LOQ as the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][3][4]
Pillar 1: The Theoretical & Regulatory Framework
Understanding the statistical basis for LOD and LOQ is essential before embarking on experimental work. The ICH Q2(R1) guideline outlines several acceptable approaches for their determination.[2][4]
-
Visual Evaluation: This non-instrumental method is based on analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected. It is primarily used for qualitative or semi-quantitative assays and is less common for modern quantitative techniques.
-
Signal-to-Noise (S/N) Ratio: This approach is practical for analytical procedures that exhibit baseline noise, such as chromatography. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[5][6][7] This method provides a direct, empirical assessment of the instrument's performance at low analyte concentrations.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is the most statistically robust and commonly employed method for quantitative assays. The LOD and LOQ are calculated using the following universally accepted formulas:[7][8][9][10]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ (Sigma) = The standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank sample responses.[9]
-
S = The slope of the calibration curve.
-
The causality for preferring this statistical method lies in its objectivity. It replaces subjective visual assessment or variable S/N measurements with a calculated value derived from the method's inherent variability (σ) and its sensitivity (S), providing a more reliable and transferable result.
Pillar 2: Comparative Analysis of Analytical Methodologies
The choice of analytical instrument is the single most critical factor influencing the achievable LOD and LOQ for Tolperisone. The primary techniques employed are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Principle | Typical Application for Tolperisone | Relative Sensitivity (LOD/LOQ) | Specificity | Expertise & Cost |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength (e.g., ~260 nm for Tolperisone).[11][12] | Bulk drug analysis, simple formulations, dissolution testing. | Low (µg/mL range).[11] | Low; susceptible to interference from excipients or impurities that absorb at the same wavelength. | Low |
| RP-HPLC with UV Detection | Chromatographic separation on a C18 column followed by UV detection.[5][13][14] | Routine quality control, impurity profiling, stability testing of bulk drug and pharmaceutical dosage forms.[1][5] | Medium (µg/mL to high ng/mL range).[13][15][16] | High; separates Tolperisone from related substances before detection. | Medium |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective mass-to-charge ratio detection.[17][18] | Bioanalysis (plasma/serum samples), pharmacokinetic studies, trace impurity analysis.[17][18] | Very High (low ng/mL to pg/mL range).[17][18] | Very High; provides structural confirmation and can distinguish between compounds of identical retention time. | High |
As the data indicates, while UV-Vis spectrophotometry is a cost-effective tool for high-concentration samples, its lack of specificity makes it unsuitable for complex matrices or trace analysis. LC-MS/MS offers unparalleled sensitivity, making it the gold standard for bioanalytical studies.[17][18] However, for routine quality control of pharmaceutical products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers the optimal balance of sensitivity, specificity, and cost-effectiveness, making it the most widely adopted method.[1][5]
Pillar 3: A Self-Validating Experimental Protocol for Tolperisone by RP-HPLC
This section details a robust, step-by-step protocol for determining the LOD and LOQ of Tolperisone using the preferred calibration curve method, in line with ICH Q2(R1) guidelines.[2][15]
Experimental Workflow Diagram
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tolperisone-d10 Hydrochloride in a Laboratory Setting
As scientists and researchers, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the chemical reagents we handle, from acquisition to disposal. The principle of "cradle-to-grave" management is not merely a regulatory requirement but a cornerstone of safe, ethical, and sustainable laboratory practice. This guide provides a detailed protocol for the proper disposal of Tolperisone-d10 Hydrochloride, grounding procedural steps in the core principles of chemical safety and regulatory compliance.
Tolperisone is a centrally acting muscle relaxant. Its deuterated form, this compound, is primarily used as an internal standard in pharmacokinetic studies and other analytical applications. While its specific hazards are often extrapolated from the non-deuterated parent compound, it must be treated with the rigorous care afforded to all research chemicals.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first step in managing it safely. The disposal procedure is not arbitrary; it is a direct response to the chemical's specific toxicological and environmental profile.
Toxicological Profile: Tolperisone Hydrochloride is classified as harmful if swallowed, inhaled, or in contact with the skin.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation upon inhalation.[1][2] Although one Safety Data Sheet (SDS) notes the product is not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200, other sources provide specific GHS hazard classifications.[1][3] It is imperative to always consult the SDS provided by your specific supplier and default to the more stringent classification in cases of ambiguity.
Environmental Profile: Data on the ecotoxicity of Tolperisone is limited, but some sources indicate it is harmful to aquatic life.[4] A core principle of chemical disposal is to prevent the release of any research chemical into the environment.[1][4] Therefore, disposal into drains, water courses, or onto the ground is strictly prohibited.[2][3][4]
Regulatory Context: In the United States, the management and disposal of chemical waste from laboratories are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate stringent procedures for waste identification, segregation, storage, and disposal to protect human health and the environment.[5]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[1] |
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Section 2: The Core Disposal Protocol: From Benchtop to Final Disposition
This step-by-step protocol ensures that this compound waste is handled in a manner that is safe, compliant, and logical.
Step 1: Initial Waste Collection at the Point of Generation
All waste is to be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), under the direct control of laboratory personnel.[5][7]
-
Select a Designated Container:
-
Use a container that is chemically compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid).
-
The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure.[5]
-
Ensure the container is clearly designated for "Solid Organic Waste" or a similar classification used by your institution's Environmental Health & Safety (EH&S) department.
-
-
Properly Label the Waste Container:
-
As soon as the first item of waste is added, the container must be labeled.
-
The label must clearly state the words "Hazardous Waste." [7]
-
The label must also include the full chemical name: "this compound" and any other constituents in the container. Avoid abbreviations or formulas.
-
Indicate the primary hazards using pictograms or a written description (e.g., "Toxic," "Irritant").[7]
-
-
Maintain Container Integrity:
Step 2: Segregation and Characterization
The cardinal rule of chemical waste management is to never mix incompatible waste streams.
-
Do Not Mix: this compound solid waste should not be mixed with other waste types such as:
-
Aqueous waste
-
Halogenated or non-halogenated solvents
-
Acids or bases[6]
-
Sharps or broken glass
-
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, complicate the disposal process, and significantly increase disposal costs. Keep waste streams pure and well-documented.
Step 3: Professional Collection and Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal is a specialized, regulated process.
-
Contact EH&S: Once your waste container is nearing capacity (or has been in storage for the maximum time allowed by your institution, often six to twelve months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[5][8]
-
Licensed Disposal Vendor: The collected waste will be handled by a licensed hazardous material disposal company.[3][4] These vendors are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[9]
-
Recommended Disposal Method: The most common and recommended method for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.
Caption: A workflow for the proper handling and disposal of solid chemical waste.
Section 3: Emergency Procedures and Spill Management
Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.
Required Personal Protective Equipment (PPE): When handling this compound powder or its waste, always wear:
-
Eye Protection: Safety glasses with side shields or goggles.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[9]
-
Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator.[9]
Solid Spill Cleanup Protocol:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Avoid dry sweeping.
-
Collect the Material: Carefully scoop the spilled material and absorbent into your designated hazardous waste container.[4][9]
-
Decontaminate: Clean the spill area with soap and water.[9] All cleaning materials (wipes, contaminated PPE) must also be placed in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Material Safety Data Sheets Tolperisone Hydrochloride. (n.d.).
- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Regulations for Hazardous Waste Generated at Academic Labor
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Tolperisone-d10, Hydrochloride (cas 1185160-65-9) SDS/MSDS. (n.d.). ChemicalBook.
- Tolperisone hydrochloride - Safety D
- Tolperisone hydrochloride - Safety D
- Tolperisone Hydrochloride Material Safety D
- Tolperisone (hydrochloride)
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Navigating the Safe Handling of Tolperisone-d10 Hydrochloride: A Technical Guide for Laboratory Professionals
This guide provides comprehensive safety protocols and operational procedures for the handling of Tolperisone-d10 Hydrochloride in a laboratory setting. As a deuterated analog of the centrally acting muscle relaxant Tolperisone, this compound requires careful management to ensure the safety of researchers and the integrity of scientific investigations. This document is intended for drug development professionals, researchers, and scientists, offering a framework built on the principles of causality, self-validating protocols, and authoritative scientific grounding.
Understanding the Hazard Profile
Tolperisone Hydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] The acute oral toxicity (LD50) in rats is 1450 mg/kg and in mice is 358 mg/kg.[3] While deuteration can sometimes alter a compound's toxicity profile, often leading to a more favorable one due to the kinetic isotope effect, it is imperative to handle this compound with the same precautions as its non-deuterated counterpart in the absence of specific toxicological data for the deuterated form.[4][5]
GHS Hazard Statements for Tolperisone Hydrochloride:
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to potent pharmaceutical compounds is through engineering controls.[6] Personal protective equipment (PPE) should be considered the final layer of protection.
-
Chemical Fume Hood: All work that involves handling the solid form of this compound or preparing solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Glove Boxes/Isolators: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glove box or containment isolator is recommended to provide a physical barrier between the operator and the compound.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for handling potent compounds. The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.[7]
PPE Selection
The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Chemical splash goggles | Disposable lab coat over daily lab coat | N95 respirator or higher |
| Conducting experiments in a closed system | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Handling dilute solutions (<1 mg/mL) | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Spill cleanup | Double-gloving with nitrile gloves | Chemical splash goggles | Disposable, fluid-resistant gown | P100 respirator |
Step-by-Step Gowning and De-gowning Procedure
Gowning (Donning) Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring complete coverage.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown.
-
Respiratory Protection: If required, don a fit-tested respirator.
-
Eye Protection: Put on chemical splash goggles or safety glasses.
De-gowning (Doffing) Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body and turning it inside out. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove eye protection.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including a respirator, as outlined in the PPE table.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean: Carefully clean the spill area with an appropriate deactivating solution or detergent and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste.[8][9]
Disposal Procedure:
-
Segregation: Segregate waste into clearly labeled, sealed containers.
-
Labeling: Label waste containers with "Hazardous Pharmaceutical Waste," the chemical name, and the date.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10][11][12]
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Tolperisone Hydrochloride.
- Cayman Chemical. (2024, December 12). Tolperisone (hydrochloride).
- AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
- BenchChem. (2025, November). Technical Support Center: Handling and Storing Deuterated Compounds.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- PubChem. (n.d.). Tolperisone Hydrochloride.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TOLPERISONE HYDROCHLORIDE.
- ChemicalBook. (2025, December 20). Tolperisone hydrochloride - Safety Data Sheet.
- MedChemExpress. (n.d.). Tolperisone hydrochloride-SDS.
- Spectrum Chemical. (2021, December 20). SAFETY DATA SHEET.
- Salamandra. (n.d.). Regulatory Considerations for Deuterated Products.
- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- Clean Harbors. (n.d.). Pharmaceutical Waste Disposal.
- Hazardous Waste Disposal. (n.d.). Pharmaceutical Waste Disposal.
- Clean Earth. (n.d.). DEA & Pharmaceutical Waste.
- Triumvirate Environmental. (n.d.). Pharmaceutical Waste Disposal Services.
- Stericycle. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. YouTube.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
